molecular formula C5H6N2O3 B1354921 4,6-Dihydroxy-5-methoxypyrimidine CAS No. 5193-84-0

4,6-Dihydroxy-5-methoxypyrimidine

Numéro de catalogue: B1354921
Numéro CAS: 5193-84-0
Poids moléculaire: 142.11 g/mol
Clé InChI: JSEPQQUEVRZWST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Dihydroxy-5-methoxypyrimidine is a useful research compound. Its molecular formula is C5H6N2O3 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-hydroxy-5-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPQQUEVRZWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566115
Record name 6-Hydroxy-5-methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5193-84-0
Record name 6-Hydroxy-5-methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dihydroxy-5-methoxypyrimidine: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 4,6-dihydroxy-5-methoxypyrimidine. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases, vitamins, and numerous synthetic drugs. The strategic placement of hydroxyl and methoxy groups on the pyrimidine ring of this particular molecule makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] While extensive biological data for this compound itself is not widely available in public literature, its structural features suggest potential for biological activity, warranting further investigation.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline solid.[3] It exhibits solubility in alkaline solutions, as well as in acid ethyl and alcohol.[4] Due to the presence of the hydroxyl groups, it can exhibit tautomerism, existing in equilibrium between the dihydroxy and keto-enol forms.

PropertyValueReference
Molecular Formula C₅H₆N₂O₃[4]
Molecular Weight 142.11 g/mol [4]
CAS Number 5193-84-0[4]
Melting Point 275 °C[4]
Boiling Point 336.4 °C at 760 mmHg (Predicted)[1]
Appearance White to pale yellow crystalline solid[3]
Solubility Soluble in alkali, acid ethyl, and alcohol[4]

Synthesis of this compound

The primary and most documented synthetic route to this compound involves the cyclocondensation of a dialkyl methoxymalonate with formamide in the presence of a strong base, typically an alkali metal alkoxide such as sodium methoxide. This reaction proceeds through the formation of a disodium salt of the target molecule, which is subsequently acidified to yield the final dihydroxy product.[3]

Synthesis Pathway

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction1 Cyclocondensation cluster_reaction2 Acidification Diethyl Methoxymalonate Diethyl Methoxymalonate Disodium Salt Disodium 5-methoxy- 4,6-dihydroxypyrimidine Diethyl Methoxymalonate->Disodium Salt + Formamide Formamide Formamide Formamide->Disodium Salt Sodium Methoxide Sodium Methoxide Sodium Methoxide->Disodium Salt Product 4,6-Dihydroxy- 5-methoxypyrimidine Disodium Salt->Product + Acid Acid e.g., HCl Acid->Product

Caption: Synthesis of this compound.

Experimental Protocol: Cyclocondensation and Acidification

The following is a generalized experimental protocol based on procedures described in various patents.[5][6][7] Researchers should adapt and optimize these conditions for their specific laboratory setup and scale.

Materials:

  • Diethyl methoxymalonate

  • Formamide

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

Step 1: Cyclocondensation to form the Disodium Salt

  • To a reaction vessel equipped with a stirrer, reflux condenser, and under an inert atmosphere (e.g., nitrogen or argon), charge sodium methoxide and anhydrous methanol.

  • Heat the mixture to a specified temperature (typically between 50-80 °C).[5]

  • Slowly add a mixture of diethyl methoxymalonate and formamide to the stirred solution of sodium methoxide over a period of time.

  • After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure the completion of the cyclization.

  • Upon completion, the reaction mixture containing the precipitated disodium salt of this compound can be cooled.

Step 2: Acidification to this compound

  • The cooled reaction mixture from Step 1 is treated with water to dissolve the sodium salt.

  • Slowly add concentrated hydrochloric acid to the aqueous solution with stirring, monitoring the pH.

  • Continue adding acid until the pH of the solution is acidic, which will cause the precipitation of the free this compound.

  • The precipitated solid is then collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to yield the final product.

Potential Biological Activities and Applications

While specific biological studies on this compound are limited in the publicly available literature, the pyrimidine core is a well-established pharmacophore with a broad range of biological activities.[2][8] Derivatives of pyrimidine are known to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][8]

This compound serves as a key intermediate in the synthesis of various biologically active molecules.[1] A notable application is in the preparation of sulfadoxine, an antimalarial drug. The dihydroxy compound is first chlorinated to 4,6-dichloro-5-methoxypyrimidine, which is a versatile precursor for nucleophilic substitution reactions.[9][10][11]

The presence of the hydroxyl and methoxy groups on the pyrimidine ring offers multiple points for further chemical modification, making it an attractive starting material for the generation of compound libraries for drug discovery screening.

Applications cluster_derivatives Chemical Derivatization cluster_applications Potential Applications Start 4,6-Dihydroxy- 5-methoxypyrimidine Chlorination Chlorination Start->Chlorination Alkylation Alkylation Start->Alkylation Other Other Modifications Start->Other Anticancer Anticancer Chlorination->Anticancer Antimicrobial Antimicrobial Chlorination->Antimicrobial Antiviral Antiviral Alkylation->Antiviral Agrochemicals Agrochemicals Other->Agrochemicals

Caption: Potential derivatization and applications.

Conclusion

This compound is a synthetically accessible and versatile intermediate. The established synthesis via cyclocondensation provides a reliable route to this compound. While direct biological data is scarce, its structural relationship to a wide range of bioactive pyrimidines and its utility as a precursor for pharmaceuticals like sulfadoxine underscore its importance in medicinal chemistry and drug development. Further research into the specific biological properties of this compound and its novel derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

In-Depth Technical Guide to 4,6-Dihydroxy-5-methoxypyrimidine (CAS 5193-84-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 4,6-Dihydroxy-5-methoxypyrimidine (CAS 5193-84-0), a key heterocyclic intermediate in pharmaceutical synthesis. This document collates available data on its physicochemical characteristics, synthesis, and reactivity. While specific biological activity data for this compound is limited, this guide also explores the broader pharmacological context of pyrimidine derivatives. Detailed experimental protocols derived from patent literature and related studies are provided to assist researchers in its synthesis and subsequent reactions.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[1][2] It is a crucial building block in the synthesis of various pharmaceutical compounds, notably as a precursor to sulfonamide drugs.[2]

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 5193-84-0[3][4]
Molecular Formula C₅H₆N₂O₃[3][4]
Molecular Weight 142.11 g/mol [3][5]
Melting Point 275 °C[3]
341-345 °C[2]
Solubility Soluble in alkali, acid ethyl, and alcohol.[3]
Appearance White crystalline solid[3]
Pale yellow solid[2]
Storage Store at 10°C - 25°C[3]

Note: The discrepancy in reported melting points may be due to different polymorphic forms or measurement conditions.

Spectroscopic Data

Expected Spectroscopic Characteristics:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the methoxy group protons, the C2-proton of the pyrimidine ring, and exchangeable protons of the hydroxyl groups. The chemical shifts would be influenced by the solvent and the tautomeric form present.

  • ¹³C NMR: The spectrum would display five distinct carbon signals corresponding to the pyrimidine ring carbons and the methoxy carbon. The chemical shifts of the ring carbons would be indicative of their electronic environment.

  • FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to O-H and N-H stretching (in the case of tautomers), C=O stretching, C=N and C=C ring stretching, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, and radicals from the methoxy group.

Synthesis and Reactivity

Synthesis of this compound Sodium Salt

A common synthetic route to this compound is through the cyclization of a malonic ester derivative with formamide in the presence of a strong base, which typically yields the sodium salt of the product.[1][2]

Experimental Protocol: Preparation of this compound Sodium Salt [1]

Materials:

  • Sodium methylate

  • Methanamide (Formamide)

  • 2-methoxypropandioic acid ethyl methyl ester

  • Methanol

Procedure:

  • To a dried reaction vessel, add sodium methylate.

  • Stir and heat the vessel to 65-68 °C.

  • Add methanamide to the reaction mixture.

  • Slowly add 2-methoxypropandioic acid ethyl methyl ester dropwise to the mixture while maintaining the temperature at 65-70 °C.

  • Allow the reaction to proceed for 2 to 6 hours.

  • After the reaction is complete, distill the mixture at 25-80 °C to remove methanol.

  • Cool the resulting mixture to 10-15 °C.

  • Collect the solid product by centrifugation.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product sodium_methylate Sodium Methylate heating 65-70 °C, 2-6h sodium_methylate->heating formamide Formamide formamide->heating malonic_ester 2-Methoxypropandioic acid ethyl methyl ester malonic_ester->heating product This compound Sodium Salt heating->product G cluster_start Starting Material cluster_reagent Chlorinating Agent cluster_product Product cluster_downstream Downstream Synthesis start_material This compound Sodium Salt reagent Phosphorus Trichloride start_material->reagent Chlorination product 4,6-Dichloro-5-methoxypyrimidine reagent->product downstream_product Sulfadoxine product->downstream_product Further Reactions G dihydroxy 4,6-Dihydroxy form keto_enol Keto-Enol Tautomer dihydroxy->keto_enol Tautomerization diketo 4,6-Dioxo form keto_enol->diketo Tautomerization diketo->dihydroxy Equilibrium

References

physical and chemical properties of 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-5-methoxypyrimidine is a substituted pyrimidine that holds interest as a potential building block in medicinal chemistry and materials science. Its structural relationship to biologically significant pyrimidines, such as uracil and thymine, suggests its potential as an intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural characteristics, and physicochemical data. While specific experimental protocols for its synthesis and detailed biological activity studies are not extensively reported in publicly accessible literature, this document outlines general synthetic strategies and discusses its chemical reactivity, with a particular focus on its tautomeric nature and its use as a precursor in the synthesis of other functionalized pyrimidines. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials science.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid.[1][2] Its core structure is a pyrimidine ring substituted with two hydroxyl groups at positions 4 and 6, and a methoxy group at position 5.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₅H₆N₂O₃[3][4]
Molecular Weight 142.11 g/mol [3][4]
Appearance White crystalline solid[1]
Melting Point 275 °C[3]
341-345 °C[1][5]
Boiling Point 336.4 °C at 760 mmHg[1]
Solubility Soluble in alkali, acid ethyl, and alcohol. Soluble in water and polar organic solvents.[1][6]
pKa (Predicted) 4.90 ± 0.10[7]
Storage Store at 2-8 °C or 10-25 °C in a well-closed container.[3][7]
Structural Information
IdentifierValueReference(s)
CAS Number 5193-84-0[3]
MDL Number MFCD07368271[3]
SMILES COC1=C(N=CNC1=O)O[3]
InChI InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9)[4]

Chemical Properties and Reactivity

Tautomerism

A significant chemical feature of this compound is its existence in various tautomeric forms. The dihydroxy form can tautomerize to keto-enol and diketo forms. The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature. The presence of these tautomeric forms is crucial for its reactivity.

tautomers cluster_0 Tautomeric Forms of this compound dihydroxy Dihydroxy form keto_enol Keto-enol form dihydroxy->keto_enol tautomerization diketo Diketo form keto_enol->diketo tautomerization

Caption: Tautomeric forms of this compound.

Reactivity

The hydroxyl groups of this compound can undergo reactions typical of enols or phenols. It is known to be a key intermediate in the synthesis of other pyrimidine derivatives, most notably through the conversion of its hydroxyl groups to leaving groups, such as chlorides.

This reactivity makes it a valuable precursor for creating a variety of substituted pyrimidines with potential applications in pharmaceuticals and agrochemicals.[1]

Experimental Protocols

General Synthesis Strategy: Cyclocondensation

The most common approach for the synthesis of the 4,6-dihydroxypyrimidine core is the cyclocondensation of a malonic acid derivative with a formamide equivalent in the presence of a base. For this compound, this would involve a methoxy-substituted malonate.

synthesis_workflow start Starting Materials (Methoxy Malonic Ester + Formamide) reaction Cyclocondensation Reaction start->reaction base Base (e.g., Sodium Methoxide) base->reaction intermediate Disodium Salt Intermediate reaction->intermediate acidification Acidification intermediate->acidification product This compound acidification->product purification Purification (e.g., Recrystallization) product->purification

Caption: General workflow for the synthesis of this compound.

A plausible, though not explicitly detailed, synthesis involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide to generate the disodium salt of 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified to yield the final product.[2]

Use in Further Synthesis: Preparation of 4,6-Dichloro-5-methoxypyrimidine

This compound is a common starting material for the synthesis of 4,6-dichloro-5-methoxypyrimidine, a versatile intermediate for nucleophilic substitution reactions.

General Protocol Outline:

  • Reaction Setup: this compound is suspended in an inert solvent.

  • Chlorination: A chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), is added.[8][9]

  • Reaction Conditions: The mixture is typically heated to reflux for several hours.

  • Work-up: The reaction mixture is carefully quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified, for example, by distillation or recrystallization.

chlorination_workflow start This compound reaction Chlorination Reaction start->reaction reagent Chlorinating Agent (e.g., POCl₃) reagent->reaction workup Work-up and Extraction reaction->workup product 4,6-Dichloro-5-methoxypyrimidine workup->product

Caption: Workflow for the synthesis of 4,6-dichloro-5-methoxypyrimidine.

Spectral Data

While certificates of analysis for commercially available this compound indicate that ¹H-NMR and Mass Spectrometry are used for characterization, publicly accessible spectral data (e.g., spectra images, peak lists) for this specific compound are scarce.[10] Researchers are advised to acquire their own analytical data upon synthesis or purchase.

Biological Activity and Signaling Pathways

There is a notable lack of specific biological activity data for this compound in the scientific literature. However, the pyrimidine scaffold is a well-established pharmacophore present in a multitude of drugs, suggesting that this compound could serve as a valuable starting point for the development of new therapeutic agents.

The broader class of pyrimidine derivatives has been shown to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Many anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs. Substituted pyrimidines have also been investigated as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.

  • Antimicrobial and Antiviral Properties: The pyrimidine core is central to several antiviral nucleoside analogs. Non-nucleoside pyrimidine derivatives have also been reported to possess antiviral and antimicrobial activity.

  • Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have demonstrated the ability to modulate inflammatory responses.[6]

Given the absence of direct studies on this compound, it is not possible to definitively link it to any specific signaling pathways. However, based on the activities of related pyrimidine derivatives, it could be hypothesized that its derivatives might interact with pathways involved in nucleic acid metabolism, cell cycle regulation, or inflammatory signaling. Further research is required to explore these possibilities.

potential_biological_activity compound This compound (as a scaffold) derivatives Synthetic Derivatives compound->derivatives anticancer Anticancer Activity derivatives->anticancer Potential antimicrobial Antimicrobial/Antiviral Activity derivatives->antimicrobial Potential anti_inflammatory Anti-inflammatory Activity derivatives->anti_inflammatory Potential

Caption: Potential biological activities of derivatives of this compound.

Conclusion

This compound is a chemical compound with well-defined physical properties and established utility as a synthetic intermediate. Its chemical reactivity, particularly the tautomerism and the ability to convert the hydroxyl groups into other functionalities, makes it a versatile building block for the synthesis of more complex heterocyclic systems. While its own biological activity remains largely unexplored, its structural features suggest that it is a promising scaffold for the development of novel compounds with potential therapeutic applications. This guide provides a summary of the currently available technical information on this compound, highlighting the need for further research to fully elucidate its synthetic protocols, spectral characteristics, and biological potential.

References

An In-depth Technical Guide to 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,6-dihydroxy-5-methoxypyrimidine, a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Core Molecular Data

This compound, also known by its IUPAC name 6-hydroxy-5-methoxypyrimidin-4(3H)-one, is a pyrimidine derivative with the chemical formula C₅H₆N₂O₃.[1][2][3] Its molecular structure is characterized by a pyrimidine ring substituted with two hydroxyl groups at positions 4 and 6, and a methoxy group at position 5.

Below is a summary of its key quantitative data:

PropertyValueReferences
Molecular Formula C₅H₆N₂O₃[1][2][3]
Molecular Weight 142.11 g/mol [1][2]
CAS Number 5193-84-0[1][2][3]
Appearance White to pale yellow crystalline solid[1]
Melting Point 275 °C[1]
Boiling Point 336.4 °C at 760 mmHg (Predicted)

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclization of a substituted malonic ester with formamide in the presence of a strong base like sodium methoxide.[4] This process leads to the formation of the disodium salt of 5-methoxy-4,6-dihydroxypyrimidine, which can then be acidified to yield the final product.

Experimental Protocol: Synthesis of Disodium 5-methoxy-4,6-dihydroxypyrimidine

This protocol is adapted from established industrial synthesis methods.

Materials:

  • 2-methoxy-dimethyl malonate

  • Formamide

  • Sodium methoxide solution in methanol (e.g., 30%)

  • Methanol

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, charge the sodium methoxide-methanol solution.

  • Heat the solution to reflux temperature (approximately 70 °C).

  • Slowly add a mixture of 2-methoxy-dimethyl malonate and formamide to the refluxing sodium methoxide solution over a period of 1-2 hours.

  • Maintain the reaction mixture at reflux for an additional 2-3 hours to ensure the completion of the cyclization reaction.

  • Monitor the reaction progress by a suitable analytical method, such as high-performance liquid chromatography (HPLC), to confirm the consumption of the starting materials.

  • Upon completion, the resulting precipitate of disodium this compound is collected by filtration.

  • The collected solid is washed with methanol to remove any unreacted starting materials and byproducts.

  • The product is then dried under vacuum.

Acidification to this compound:

  • The disodium salt is dissolved in water.

  • The aqueous solution is carefully acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the preparation of chlorinated pyrimidines which are versatile building blocks.

Experimental Protocol: Synthesis of 4,6-dichloro-5-methoxypyrimidine

Materials:

  • Disodium 5-methoxy-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a reaction vessel, add 31 parts of disodium 5-methoxy-4,6-dihydroxypyrimidine to 42 parts of phosphorus oxychloride.

  • Heat the mixture to 65 °C and maintain for 1.5 hours.

  • After the reaction, remove the excess phosphorus oxychloride under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent like methanol.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product cluster_derivative Derivative Synthesis 2-methoxy-diethyl_malonate 2-methoxy-diethyl malonate Disodium_salt Disodium 5-methoxy-4,6- dihydroxypyrimidine 2-methoxy-diethyl_malonate->Disodium_salt Formamide Formamide Formamide->Disodium_salt Sodium Methoxide Target_Compound 4,6-Dihydroxy-5- methoxypyrimidine Disodium_salt->Target_Compound Acidification Chlorinated_Product 4,6-Dichloro-5- methoxypyrimidine Target_Compound->Chlorinated_Product POCl3

Caption: Synthesis pathway of this compound and its conversion.

Potential Biological and Pharmaceutical Significance

While specific biological activities of this compound are not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of pyrimidine are known to exhibit a variety of therapeutic effects.

Antiviral and Anticancer Potential: The structure of this compound makes it a valuable precursor for the synthesis of nucleoside analogs. These analogs can interfere with the synthesis of DNA or RNA in cancer cells or viruses, leading to potential anticancer and antiviral activities.[5] The pyrimidine core is central to numerous antiviral and anticancer drugs. A wide variety of pyrimidine molecules have been produced and tested for antiviral activity against a range of viruses, including influenza, herpes, and hepatitis. Similarly, many substituted pyrimidines have been investigated for their anticancer properties.

Logical_Relationship A This compound (Core Scaffold) B Chemical Modification & Derivative Synthesis A->B C Nucleoside Analogs B->C D Other Heterocyclic Compounds B->D E Potential Antiviral Activity C->E F Potential Anticancer Activity C->F G Agrochemical Applications D->G

Caption: Potential applications derived from this compound.

References

Solubility Profile of 4,6-Dihydroxy-5-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4,6-Dihydroxy-5-methoxypyrimidine (CAS No. 5193-84-0), a heterocyclic compound of interest in various research and development domains. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling qualitative solubility information, presenting a generalized experimental protocol for its determination, and outlining the key factors influencing the solubility of pyrimidine derivatives.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₆N₂O₃[1]
Molecular Weight142.11 g/mol [1]
Melting Point275.00 °C[1]
AppearanceWhite crystalline solid[1]

Qualitative Solubility Data

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, qualitative descriptions indicate its solubility in several classes of solvents. This information is summarized in the table below.

Solvent ClassSolubility DescriptionReference
AlkaliSoluble[1]
Acid EthylSoluble[1]
AlcoholSoluble[1]
WaterSoluble[2]
Polar Organic SolventsSoluble[2]

It is important to note that these are general descriptions and the actual solubility can vary significantly with temperature and the specific solvent used. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in a specific solvent. This method, often referred to as the shake-flask method, is a standard approach for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent of interest (e.g., water, ethanol, DMSO)

  • Sealed vials or flasks

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Pre-weighed evaporating dish or vial

  • Analytical balance

  • Vortex mixer

  • Oven or nitrogen stream for solvent evaporation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to days, depending on the compound and solvent system. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Determine the concentration of the solute in the filtrate. A common method is to evaporate the solvent and weigh the residual solid.

    • Evaporate the solvent from the known volume of the filtrate under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a suitable temperature that will not cause decomposition of the solute).

    • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant withdrawn in L)

    • Solubility can also be expressed in other units such as mg/mL or molarity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis cluster_result Result prep Add excess solute to a known volume of solvent equil Agitate at constant temperature to reach equilibrium prep->equil sample Withdraw supernatant equil->sample filter Filter to remove undissolved solid sample->filter evap Evaporate solvent from a known volume of filtrate filter->evap weigh Weigh the dried solute evap->weigh calc Calculate Solubility weigh->calc

Caption: Experimental workflow for determining compound solubility.

Factors Influencing the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives such as this compound is governed by several factors:

  • Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with increasing temperature.

  • Solvent Polarity: The principle of "like dissolves like" is crucial. The presence of polar functional groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups in this compound, suggests a higher solubility in polar solvents due to the potential for hydrogen bonding and dipole-dipole interactions.

  • Substituents: The nature and position of substituent groups on the pyrimidine ring significantly impact solubility. The hydroxyl groups can act as both hydrogen bond donors and acceptors, enhancing solubility in protic solvents.

  • Crystalline Structure: The stability of the crystal lattice of the solid compound affects its solubility. A more stable crystal structure generally corresponds to lower solubility as more energy is required to overcome the lattice forces.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of pyrimidine derivatives, with a specific focus on the structural characteristics of 4,6-disubstituted-5-methoxypyrimidines. While crystallographic data for 4,6-Dihydroxy-5-methoxypyrimidine is not publicly available, this document presents a comprehensive analysis of the closely related compound, 4,6-Dichloro-5-methoxypyrimidine, offering valuable insights into the molecular geometry and packing interactions that govern the solid-state behavior of this class of compounds. The experimental protocols and data presentation herein serve as a robust framework for the crystallographic investigation of this compound and other analogous structures.

Crystallographic Data of 4,6-Dichloro-5-methoxypyrimidine

The single-crystal X-ray diffraction analysis of 4,6-Dichloro-5-methoxypyrimidine provides precise measurements of the unit cell dimensions, bond lengths, and bond angles, which are fundamental to understanding its three-dimensional structure.

Crystal Data and Structure Refinement

The key parameters defining the crystal lattice and the refinement statistics are summarized in the table below.

ParameterValue
Empirical FormulaC₅H₄Cl₂N₂O
Formula Weight179.00
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)13.6545 (19)
b (Å)3.9290 (6)
c (Å)13.0275 (18)
α (°)90
β (°)90
γ (°)90
Volume (ų)698.91 (17)
Z4
Temperature (K)100
Radiation (Å)Mo Kα (λ = 0.71073)
R-factor0.024
wR-factor0.054
Selected Bond Lengths and Angles

The intramolecular geometry of 4,6-Dichloro-5-methoxypyrimidine reveals characteristic bond distances and angles.[1]

BondLength (Å)AngleAngle (°)
Cl1—C11.7262 (16)C1—N1—C2115.5 (1)
Cl2—C31.7210 (19)N1—C2—N2128.0 (2)
O1—C41.351 (2)C2—N2—C3115.7 (1)
O1—C51.449 (2)N2—C3—C4122.5 (2)
N1—C11.323 (2)C3—C4—C1117.3 (2)
N2—C21.334 (2)C4—C1—N1120.9 (2)
C1—C41.397 (3)C4—O1—C5117.8 (1)
C3—C41.401 (3)

Experimental Protocols

The determination of the crystal structure of 4,6-Dichloro-5-methoxypyrimidine involved the following key experimental procedures.

Synthesis and Crystallization

While the direct synthesis of this compound can be achieved through the cyclization of diethyl methoxymalonate with formamide and sodium methoxide, followed by acidification, the synthesis of the chloro-derivative involves subsequent chlorination.[2] Single crystals suitable for X-ray diffraction are typically grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.[3]

X-ray Data Collection

Data for 4,6-Dichloro-5-methoxypyrimidine was collected on a Bruker APEX Duo CCD diffractometer at a temperature of 100 K.[4] A total of 4505 reflections were measured, of which 1520 were independent.[4]

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor for the structure was 0.024 for reflections with I > 2σ(I).[4]

Structural Analysis and Molecular Geometry

The molecule of 4,6-Dichloro-5-methoxypyrimidine is nearly planar, with the exception of the methyl carbon of the methoxy group.[1][4] In the crystal, the molecules are linked by short Cl···N contacts, forming a three-dimensional framework.[1][4]

Visualizing the Workflow and Potential Roles

Experimental Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a novel compound follows a well-defined workflow, from initial synthesis to final data deposition.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction cluster_3 Structure Determination cluster_4 Analysis & Deposition Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Data Analysis Structure_Refinement->Data_Analysis CIF_Deposition CIF Deposition Data_Analysis->CIF_Deposition

Workflow for Crystal Structure Analysis.
Potential Role as a Nucleoside Analog

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor to nucleoside analogs.[5] These analogs can interfere with DNA and RNA synthesis, making them valuable in the development of antiviral and anticancer agents.[5]

G A 4,6-Dihydroxy-5- methoxypyrimidine B Chemical Modification A->B C Nucleoside Analog B->C D Incorporation into DNA/RNA C->D E Inhibition of Replication D->E

References

An In-depth Technical Guide to the Tautomeric Forms of 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-5-methoxypyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a crucial intermediate in the synthesis of various biologically active molecules. A fundamental aspect of its chemistry, which dictates its reactivity and potential biological interactions, is its existence in multiple tautomeric forms. This guide provides a comprehensive technical overview of the tautomeric equilibria of this compound, consolidating theoretical predictions with experimental data from analogous systems. It details the key tautomeric structures, summarizes relevant spectroscopic and crystallographic data, and provides established experimental protocols for their characterization.

Introduction to Tautomerism in Hydroxypyrimidines

Tautomerism is a form of structural isomerism where isomers of a compound can interconvert by the migration of a proton. In the case of hydroxypyrimidines, such as this compound, the presence of hydroxyl groups adjacent to the ring nitrogen atoms facilitates a dynamic equilibrium between several tautomeric forms. These include the aromatic dihydroxy form and various non-aromatic keto (or oxo) forms. The position of this equilibrium is sensitive to the physical state (solid or solution), solvent polarity, pH, and temperature. Understanding the predominant tautomeric forms is critical as it influences the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic properties, which are key determinants of its pharmacological profile.

Potential Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the interconversion between the dihydroxy form and several diketo and keto-enol forms. The principal tautomers are depicted below. Computational studies on related hydroxypyrimidines suggest that the diketo and keto-enol forms are generally more stable than the dihydroxy form, particularly in the solid state and in polar solvents.[1]

Note: As actual images cannot be generated, the above DOT script is a template. The images would depict the chemical structures of the different tautomers.

Caption: Tautomeric forms of this compound.

Spectroscopic Characterization

Spectroscopic methods are paramount in elucidating the tautomeric composition of this compound in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[2] The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the tautomeric forms.

Expected Spectroscopic Data (based on analogous systems):

Tautomeric FormKey ¹H NMR Signals (ppm, in DMSO-d₆)Key ¹³C NMR Signals (ppm, in DMSO-d₆)
Dihydroxy ~8.0 (H2), ~5.5 (H5)~165 (C4, C6), ~155 (C2), ~90 (C5)
Keto-Enol Variable signals for NH and OH protons, distinct signals for H2 and H5Shift in C4, C6 signals to more keto-like values (~170 ppm)
Diketo ~11.0 (NH), ~8.0 (H2), ~3.5 (CH₂)~170 (C4, C6), ~150 (C2), ~40 (C5)

Note: The table presents expected chemical shift ranges based on data for 4,6-dihydroxypyrimidine and related structures. Actual values for the 5-methoxy derivative may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the tautomers. The presence or absence of characteristic vibrational bands can help identify the dominant form.

Tautomeric FormKey IR Absorption Bands (cm⁻¹)Assignment
Dihydroxy 3200-3600 (broad)O-H stretching
1550-1620C=N, C=C stretching
Keto Forms 3100-3300N-H stretching
1650-1720C=O stretching

Crystallographic Data

Crystallographic Data for 4,6-Dichloro-5-methoxypyrimidine: [3]

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)13.6545(19)
b (Å)3.9290(6)
c (Å)13.0275(18)
V (ų)698.91(17)

Experimental Protocols

Synthesis of this compound Sodium Salt

A common method for the synthesis of the sodium salt of this compound involves the condensation of 2-methoxypropandioic acid ethyl methyl ester with formamide in the presence of sodium methoxide.[4]

Workflow for Synthesis:

SynthesisWorkflow reagents Sodium Methoxide + Formamide reaction Reaction at 65-70°C for 2-6h reagents->reaction ester 2-methoxypropandioic acid ethyl methyl ester ester->reaction distillation Distillation to remove Methanol reaction->distillation cooling Cooling to 10-15°C distillation->cooling centrifugation Centrifugation cooling->centrifugation product This compound sodium salt centrifugation->product

Caption: Synthesis of this compound sodium salt.

NMR Analysis of Tautomeric Equilibrium

To determine the tautomeric ratio in solution, high-resolution ¹H and ¹³C NMR spectra should be acquired.

Protocol for NMR Analysis: [5]

  • Sample Preparation: Dissolve a known quantity of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of 5-10 mg/mL.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. To identify exchangeable protons (NH and OH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals from exchangeable protons will diminish or disappear.

  • ¹³C NMR Acquisition: Obtain a ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons (in keto forms) versus the hydroxyl-bearing carbons (in the enol form) are particularly informative.

  • 2D NMR: Perform 2D NMR experiments such as HSQC and HMBC to confirm assignments by correlating proton and carbon signals.[5]

  • Quantification: Integrate the signals corresponding to each tautomer to determine their relative populations.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for unambiguously determining the solid-state tautomeric form.

General Protocol for Crystallization: [6]

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly over several days in a loosely capped vial.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.

  • Cooling: Slowly cool a saturated solution of the compound. This can be done by placing the solution in a refrigerator or by using a programmable cooling apparatus.

Workflow for Crystallographic Analysis:

XRayWorkflow synthesis Synthesis and Purification crystallization Crystallization synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis

Caption: General workflow for X-ray crystallographic analysis.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical identity, with profound implications for its application in drug discovery and development. While direct quantitative data for this specific molecule is limited, a comprehensive understanding can be built upon the extensive research conducted on analogous hydroxypyrimidine systems. This guide has outlined the probable tautomeric forms and provided a framework of experimental and analytical approaches for their detailed investigation. Further research, particularly the acquisition of a single-crystal X-ray structure and detailed solution-state NMR studies, will be invaluable in fully elucidating the tautomeric landscape of this important synthetic intermediate.

References

An In-depth Technical Guide on 4,6-Dihydroxy-5-methoxypyrimidine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-5-methoxypyrimidine is a crucial heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, including the pyrimidine core and reactive hydroxyl and methoxy groups, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound. It further delves into its known biological activities and applications, with a focus on its role as a key intermediate in the synthesis of pharmaceuticals. Detailed experimental protocols for its synthesis and characterization are provided, alongside a compilation of its quantitative data to support further research and development efforts in this field.

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds, forming the backbone of essential biomolecules such as nucleic acids. The strategic substitution on the pyrimidine ring can lead to a diverse range of pharmacological activities. This compound, with its dihydroxy and methoxy functionalities, presents a scaffold of significant interest for chemical modifications and the development of novel therapeutic agents.

While the precise historical account of the initial discovery and the individuals involved in the first synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyrimidine chemistry, which began in the 19th century. The Pinner synthesis of pyrimidines, first described in 1884, laid the groundwork for the synthesis of a vast number of pyrimidine derivatives.[1] The development of synthetic routes to substituted pyrimidines like this compound likely occurred as an extension of these foundational methods, driven by the pursuit of new sulfonamides and other therapeutic agents in the mid-20th century.

Physicochemical Properties and Tautomerism

This compound exists as a pale yellow or white crystalline solid.[2][3] It exhibits solubility in alkaline and acidic aqueous solutions, as well as in organic solvents like ethanol.[3] An important characteristic of hydroxypyrimidines is their existence in tautomeric forms. This compound can exist in equilibrium between the dihydroxy form and its keto-enol tautomers, with the diketo form often being a significant contributor in the solid state and in solution.[4][5] This tautomerism plays a crucial role in its reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5193-84-0[3][6][7]
Molecular Formula C₅H₆N₂O₃[3][6][7][8]
Molecular Weight 142.11 g/mol [3][6][8]
Melting Point 275 °C or 341-345 °C[2][3]
Appearance Pale yellow or white crystalline solid[2][3]
SMILES COc1c(O)ncnc1O[8]
InChIKey JSEPQQUEVRZWST-UHFFFAOYSA-N[8]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is a variation of the Pinner pyrimidine synthesis. This involves the condensation of a C3-dicarbonyl compound or its equivalent with an amidine. Specifically, it is obtained by the cyclization of a methoxymalonate derivative with formamide in the presence of a strong base like sodium methoxide, followed by acidification.[2]

General Synthesis Workflow

The synthesis can be conceptually broken down into two main stages: the base-catalyzed condensation to form the pyrimidine ring, and the subsequent acidification to yield the final product.

SynthesisWorkflow reagents Methylethyl methoxymalonate + Formamide + Sodium Methoxide intermediate Disodium 5-methoxy-4,6-dihydroxypyrimidine reagents->intermediate Cyclization acidification Acidification (e.g., HCl) intermediate->acidification product This compound acidification->product ChlorinationReaction start This compound product 5-Methoxy-4,6-dichloropyrimidine start->product Chlorination reagent POCl₃ or PCl₃ reagent->product

References

The Latent Therapeutic Potential of 4,6-Dihydroxy-5-methoxypyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds with a wide array of therapeutic applications. This technical guide delves into the biological activities of derivatives of 4,6-dihydroxy-5-methoxypyrimidine, a key synthetic intermediate. While direct biological data on the parent compound is scarce, its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and drug development endeavors.

Introduction: The Pyrimidine Core and the Role of this compound

Pyrimidine and its analogues are of great interest due to their diverse biological activities, serving as fundamental components of nucleic acids (DNA and RNA)[1][2]. This inherent biological relevance has made the pyrimidine nucleus a privileged scaffold in the design of novel therapeutic agents. Compounds incorporating this ring system have been developed as anticancer, antibacterial, antiviral, anti-inflammatory, and antihypertensive agents[3][4].

This compound is a key starting material in the synthesis of a variety of biologically active molecules[5][6]. Its chemical structure allows for facile modification, particularly through the chlorination of the hydroxyl groups to form the highly reactive intermediate, 4,6-dichloro-5-methoxypyrimidine[7]. This intermediate serves as a versatile precursor for the synthesis of a wide range of substituted pyrimidine derivatives with potential therapeutic applications.

Synthesis of this compound Derivatives

The primary route to diversifying the this compound core involves its conversion to 4,6-dichloro-5-methoxypyrimidine. This is typically achieved through chlorination using reagents like phosphorus oxychloride or phosphorus trichloride[7][8][9]. The resulting dichloro-derivative is then susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 4 and 6 positions.

A general synthetic workflow is depicted below:

G A 4,6-Dihydroxy- 5-methoxypyrimidine C 4,6-Dichloro- 5-methoxypyrimidine A->C Chlorination B Chlorinating Agent (e.g., POCl3) B->C E Substituted Pyrimidine Derivatives C->E Nucleophilic Substitution D Nucleophile (e.g., Amines, Alkoxides) D->E

Caption: General synthetic scheme for derivatization.

Biological Activities of this compound Derivatives

The versatility of the pyrimidine scaffold has led to the development of derivatives with a broad spectrum of pharmacological activities. The following sections summarize the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents[1][2][10]. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases, and interference with nucleic acid metabolism.

Compound ClassCell Line(s)Activity (IC50)Reference
Pyrido[2,3-d]pyrimidine derivativesA549 (Lung)2d: Strong cytotoxicity at 50 µM[11]
4,6-disubstituted pyrimidinesHeLa (Cervical), MCF7 (Breast), THP-1 (Leukemia), LoVo (Colon), A549 (Lung)Inhibitory activity observed[10]
Thiazolopyrimidine derivativesPC-3 (Prostate), HCT-116 (Colon)7c, 8a, 12a: High activity against PC-3; 11b, 12a: High activity against HCT-116[12]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant activity against a range of bacteria and fungi[4][13][14].

Compound ClassMicroorganism(s)Activity (MIC)Reference
Thiophenyl substituted pyrimidineMRSA, VREsPotent activity[15]
4,6-disubstituted pyrimidinesE. coliAppreciable to improved activity[13]
Pyrimidine derivativesP. aeruginosa, S. aureus, E. coliPromising activity[4]
Anti-inflammatory Activity

Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines[3][16][17][18][19].

Compound ClassTarget/AssayActivityReference
Pyrimidine derivatives L1 & L2COX-2High selectivity[16][19]
Pyrazolo[3,4-d]pyrimidine derivativesRat pleurisy inflammation modelGood in vivo activity[3]
Thiazolo[3,2-c]pyrimidine-5-thioneCarrageenan-induced paw oedema37.4% inhibition at 100 mg/kg p.o.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activity of pyrimidine derivatives.

Synthesis of 4,6-dichloro-5-methoxypyrimidine

This protocol is adapted from established methods for the chlorination of dihydroxypyrimidines.

Materials:

  • This compound sodium salt

  • Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃)

  • Organic solvent (e.g., trichloroethylene)

  • Deionized water

  • Alkali solution (e.g., NaOH)

Procedure:

  • In a reaction vessel, add phosphorus trichloride and heat to 70-80 °C.

  • Slowly add this compound sodium salt over 0.5-1.5 hours, maintaining the temperature at 80-95 °C.

  • After the addition is complete, reflux the mixture at 110-120 °C for 2-6 hours.

  • Cool the reaction mixture to below 90 °C and add an organic solvent to dissolve the product.

  • Carefully add deionized water to hydrolyze any remaining chlorinating agent.

  • Separate the organic layer and wash it with an alkali solution to neutralize any remaining acid.

  • The organic layer is then subjected to distillation to remove the solvent and obtain the crude 4,6-dichloro-5-methoxypyrimidine.

  • Further purification can be achieved by recrystallization.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[20][21][22][23].

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (pyrimidine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Add test compounds A->B C Incubate B->C D Add MTT solution C->D E Incubate (Formazan formation) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: MTT assay workflow for cytotoxicity testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation[24][25][26][27][28]. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Test compounds (pyrimidine derivatives)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth to the final desired concentration.

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well.

  • Include a positive growth control (no compound) and a negative control (no bacteria).

  • Incubate the plate at the appropriate temperature and duration for the specific bacterium.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible turbidity.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms for many pyrimidine derivatives are still under investigation, some have been shown to interact with specific signaling pathways. For instance, certain anti-inflammatory pyrimidine derivatives selectively inhibit the COX-2 enzyme, a key player in the inflammatory cascade.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response Stimulus e.g., LPS Membrane Cell Membrane Stimulus->Membrane AA Arachidonic Acid Membrane->AA COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Pyrimidine Pyrimidine Derivative Pyrimidine->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of various substituted pyrimidines underscore the value of this scaffold in medicinal chemistry. Future research should focus on the synthesis and screening of a broader range of derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their optimization and potential clinical translation. The information compiled in this guide provides a solid foundation for researchers to build upon in the quest for new and effective treatments for a variety of diseases.

References

The Therapeutic Potential of Methoxypyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Among the various substituted pyrimidines, methoxypyrimidine derivatives have emerged as a particularly versatile class of compounds with significant therapeutic potential across multiple disease areas. The presence of the methoxy group can critically influence the physicochemical properties and biological activity of the parent pyrimidine ring, often enhancing membrane permeability and metabolic stability, and providing a key interaction point with biological targets.[3] This in-depth technical guide provides a comprehensive overview of the current landscape of methoxypyrimidine-based therapeutic agents, with a focus on their applications in oncology, virology, bacteriology, and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Applications of Methoxypyrimidines

Methoxypyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily by targeting key enzymes and signaling pathways that are dysregulated in cancer, such as protein kinases.[4][5] The pyrimidine core can act as a bioisostere for the adenine base of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[4]

Kinase Inhibition

Several classes of kinases are crucial targets for anticancer drug development, and methoxypyrimidine-based compounds have shown potent inhibitory activity against a number of them, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[5]

Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesNot SpecifiedLoVo (Colon)0.08 - 15.4[6]
LoVo/DX (Colon, resistant)0.12 - 21.6[6]
MCF-7 (Breast)0.15 - 25.8[6]
A549 (Lung)0.11 - 19.3[6]
Thiazolo[4,5-d]pyrimidine DerivativesNot SpecifiedA375 (Melanoma)0.02 - 1.5[6]
C32 (Amelanotic Melanoma)0.03 - 2.1[6]
DU145 (Prostate)0.04 - 3.2[6]
2,4-disubstituted-2-thiopyrimidine derivativesVEGFR-2HepG2 (Liver), UO-31 (Kidney)Not specified[7]
4,6-disubstituted pyrimidine derivativesNot SpecifiedSIHA, IMR-32, A549, PANC-1, DU145, MDA-MB-231Not specified[8]
Pyrimidine-Tethered Chalcone (B-4)EGFRA549 (Lung)20.49 ± 2.71[9]
MCF-7 (Breast)6.70 ± 1.02[9]
Signaling Pathways in Cancer Targeted by Methoxypyrimidines

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][10] Methoxypyrimidine derivatives have been developed as inhibitors of key components of this pathway, such as PI3K and mTOR.[11]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[12]

Aurora_Kinase_Pathway AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 Activates p53 p53 AuroraA->p53 Inhibits MDM2 MDM2 AuroraA->MDM2 Activates Centrosome Centrosome Maturation PLK1->Centrosome Spindle Spindle Assembly PLK1->Spindle Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Degradation AuroraB Aurora B CPC Chromosomal Passenger Complex AuroraB->CPC Cytokinesis Cytokinesis CPC->Cytokinesis Chromosome Chromosome Segregation CPC->Chromosome

Caption: Key roles of Aurora A and B kinases in cell cycle progression.

Experimental Protocols: Anticancer Activity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[13]

  • Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]

  • Materials:

    • 96-well tissue culture plates

    • Cancer cell line of interest

    • Complete culture medium

    • Methoxypyrimidine test compounds

    • MTT solution (5 mg/mL in PBS)[10]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

    • Compound Treatment: Prepare serial dilutions of the methoxypyrimidine compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubation: Incubate the plates for 48-72 hours under the same conditions as step 1.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]

    • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.[10]

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with methoxypyrimidine compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: General workflow for an MTT cell viability assay.

Antiviral Applications of Methoxypyrimidines

The pyrimidine nucleus is a key component of many antiviral drugs, and methoxypyrimidine derivatives, particularly nucleoside analogs, have shown promise as inhibitors of viral replication.[14][15] These compounds can interfere with viral polymerases or other essential viral enzymes.[15]

Antiviral Activity of Methoxypyrimidine Derivatives
Compound ClassVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Acyclic Uracil NucleosideHSV-1Vero15.76>100>6.3[4]
Acyclic Uracil NucleosideHSV-1Vero15.19>100>6.6[4]
Pyrimidine derivativeInfluenza A (H1N1)MDCK15Not specifiedNot specified[16]
Pyrimidine derivativeInfluenza A (H1N1)MDCK30Not specifiedNot specified[16]
Pyrimidine derivativeInfluenza A (H1N1)MDCK42-48Not specifiedNot specified[16]
Carbobicyclic Nucleoside AnalogRespiratory Syncytial Virus (RSV)Not specified0.53 - 1.66>40>24 - >75[17]
Experimental Protocols: Antiviral Activity

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[4]

  • Principle: Viruses that cause cell lysis form clear zones, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number of plaques.

  • Materials:

    • Confluent monolayer of host cells (e.g., Vero cells) in 6- or 12-well plates

    • Virus stock with a known titer

    • Methoxypyrimidine test compounds

    • Culture medium (e.g., DMEM)

    • Overlay medium (e.g., culture medium with low-melting-point agarose)

    • Crystal violet staining solution

  • Procedure:

    • Cell Preparation: Seed host cells in multi-well plates and grow to confluence.

    • Virus Adsorption: Remove the culture medium and infect the cell monolayers with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.[4]

    • Compound Treatment: During the virus adsorption period, prepare serial dilutions of the methoxypyrimidine compounds in the overlay medium.

    • Overlay: After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus).

    • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).[4]

    • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

    • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from a dose-response curve.

Plaque_Reduction_Assay_Workflow start Start seed Seed host cells in multi-well plate start->seed infect Infect cells with virus seed->infect treat Add overlay with methoxypyrimidine compounds infect->treat incubate Incubate for plaque formation treat->incubate stain Fix and stain plaques incubate->stain count Count plaques stain->count analyze Calculate EC50 count->analyze end End analyze->end

Caption: General workflow for a plaque reduction assay.

Antibacterial Applications of Methoxypyrimidines

Methoxypyrimidine derivatives have also been investigated for their antibacterial properties.[18] The pyrimidine ring is a common scaffold in various antibacterial agents.

Antibacterial Activity of Methoxypyrimidine Derivatives
Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrimidine derivativesE. coli6.25[5]
P. aeruginosa6.25[5]
K. pneumonia6.25[5]
7-Methoxyquinoline derivativesE. coli7.81 - 62.50[19]
P. aeruginosa125 - 500[19]
S. aureus125 - 500[19]
Experimental Protocols: Antibacterial Activity

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[18]

  • Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound that prevents visible growth.[20]

  • Materials:

    • 96-well microtiter plates

    • Bacterial strain of interest

    • Bacterial growth medium (e.g., Mueller-Hinton Broth)

    • Methoxypyrimidine test compounds

    • Spectrophotometer or plate reader

  • Procedure:

    • Compound Dilution: Prepare a two-fold serial dilution of the methoxypyrimidine compounds in the growth medium directly in the 96-well plate.[21]

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.[21]

    • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (medium without bacteria).[21]

    • Incubation: Incubate the plate at 37°C for 16-20 hours.[22]

    • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.[21]

  • Data Analysis: The MIC value is reported as the lowest concentration of the compound that inhibits bacterial growth.

Anti-inflammatory Applications of Methoxypyrimidines

Methoxypyrimidine derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[23][24]

COX-2 Inhibition
Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine-5-carbonitrilesCOX-20.16 - 0.20Not specified[24]
Pyrimidine derivativesCOX-28.2 - 22.6>12.1[25]
2-(Trimethoxyphenyl)-thiazolesCOX-223.26 - 28.879.24[26]
Signaling Pathway in Inflammation

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced by inflammatory stimuli.[23]

COX2_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 Prostaglandins_Phys Prostaglandins (Physiological) ArachidonicAcid->Prostaglandins_Phys COX-1 Prostaglandins_Inflam Prostaglandins (Inflammatory) ArachidonicAcid->Prostaglandins_Inflam COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Phys->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflam->Inflammation InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 Induces

Caption: The cyclooxygenase (COX) pathway in inflammation.

Experimental Protocols: Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15]

  • Principle: The assay is based on the fluorometric detection of prostaglandin G2, the intermediate product generated by the COX enzyme. A probe is used that produces a fluorescent signal proportional to the amount of prostaglandin G2.[15]

  • Materials:

    • 96-well black microplates

    • Recombinant human COX-2 enzyme

    • COX Assay Buffer

    • COX Probe

    • Arachidonic acid (substrate)

    • Methoxypyrimidine test compounds

    • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

    • Fluorometric plate reader

  • Procedure:

    • Reagent Preparation: Prepare solutions of the test inhibitors, enzyme control, and inhibitor control.[15]

    • Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and the test compound or control.

    • Enzyme Addition: Add the COX-2 enzyme to all wells except the negative control.

    • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[15]

  • Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time). Determine the percentage of inhibition for each compound concentration relative to the enzyme control. The IC50 value is calculated from the dose-response curve.

Methoxypyrimidine derivatives represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, virology, bacteriology, and inflammation, underscores their potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that continued exploration of the chemical space around the methoxypyrimidine core will lead to the discovery of new and improved drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The methodologies and data presented herein should serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of molecules.

References

Methodological & Application

Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine from Diethyl Malonate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4,6-dihydroxy-5-methoxypyrimidine, a valuable heterocyclic compound for pharmaceutical and drug development research. The synthesis commences with the readily available starting material, diethyl malonate, and proceeds through a three-step reaction sequence: chlorination, methoxylation, and subsequent cyclization. This application note includes detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow to ensure reproducibility and clarity for researchers.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. The title compound, this compound, serves as a key building block for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds. The strategic placement of the hydroxyl and methoxy functional groups on the pyrimidine ring offers multiple points for further chemical modification. The synthetic route outlined herein is a reliable and scalable method for producing this important intermediate.

Overall Synthesis Workflow

The synthesis of this compound from diethyl malonate is achieved in three sequential steps. The workflow begins with the chlorination of diethyl malonate at the α-position, followed by a nucleophilic substitution with sodium methoxide to introduce the methoxy group. The final step involves a condensation reaction of the resulting diethyl 2-methoxymalonate with formamide in the presence of a strong base to construct the pyrimidine ring.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Cyclization A Diethyl Malonate B Diethyl 2-chloromalonate A->B  SO2Cl2 C Diethyl 2-methoxymalonate B->C  CH3ONa, CH3OH D This compound C->D  Formamide, CH3ONa

Caption: Overall synthetic workflow from diethyl malonate to this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-chloromalonate

This protocol details the chlorination of diethyl malonate using sulfuryl chloride.

Materials:

  • Diethyl malonate

  • Sulfuryl chloride (SO₂Cl₂)

  • Nitrogen (inert gas)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Charge a reaction vessel purged with nitrogen with diethyl malonate.

  • With stirring, add sulfuryl chloride dropwise over a period of 1 hour, ensuring the temperature is maintained below 25°C.

  • After the addition is complete, gradually heat the reaction mixture to 40-45°C.

  • Maintain this temperature for 4-5 hours, monitoring the reaction progress by Gas Chromatography (GC) until the starting material is substantially consumed.

  • Cool the reaction mixture to room temperature. The crude diethyl 2-chloromalonate can be used in the next step without further purification.

ParameterValueReference
Diethyl Malonate (molar eq.)1.0Adapted from[1]
Sulfuryl Chloride (molar eq.)1.2[1]
Reaction Temperature<25°C (addition), 40-45°C (reaction)[1]
Reaction Time4-5 hours[1]
Expected Yield~95% (crude)[1]
Step 2: Synthesis of Diethyl 2-methoxymalonate

This procedure describes the nucleophilic substitution of the chloro group with a methoxy group.

Materials:

  • Diethyl 2-chloromalonate

  • Sodium methoxide (CH₃ONa)

  • Methanol (CH₃OH)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Prepare a solution of sodium methoxide in methanol in a reaction vessel.

  • Cool the sodium methoxide solution to 10°C.

  • Slowly add the crude diethyl 2-chloromalonate from Step 1 to the sodium methoxide solution, maintaining the temperature at or below room temperature.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by High-Performance Liquid Chromatography (HPLC) or GC.

  • Once the reaction is complete (residual diethyl 2-chloromalonate < 0.1%), the resulting solution of diethyl 2-methoxymalonate is used directly in the next step.[2]

ParameterValueReference
Diethyl 2-chloromalonate (molar eq.)1.0[2]
Sodium Methoxide (molar eq.)1.0 - 1.2[2]
SolventMethanol[2]
Reaction TemperatureRoom Temperature[2]
Reaction Time2-4 hours[2]
Expected YieldQuantitative (in solution)[2]
Step 3: Synthesis of this compound

This final step involves the cyclization of diethyl 2-methoxymalonate with formamide to form the pyrimidine ring.

Materials:

  • Solution of diethyl 2-methoxymalonate in methanol

  • Sodium methoxide (CH₃ONa)

  • Formamide

  • Reaction vessel with reflux condenser and distillation setup

Procedure:

  • To the reaction vessel containing the solution of diethyl 2-methoxymalonate, add additional sodium methoxide and formamide.[2][3]

  • Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-6 hours.[3] Monitor the reaction by HPLC to confirm the consumption of the diethyl 2-methoxymalonate.

  • After the reaction is complete, distill off the methanol under reduced pressure.[2][3]

  • Cool the resulting slurry to 20°C and allow it to crystallize for 2 hours.[2]

  • Collect the solid product, the disodium salt of this compound, by centrifugation or filtration.[2][3]

  • Wash the solid with a small amount of cold methanol and dry under vacuum.[2]

  • To obtain the final product, the disodium salt is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate this compound.

  • Filter the precipitate, wash with cold water, and dry to yield the final product.

ParameterValueReference
Diethyl 2-methoxymalonate (molar eq.)1.0[2][3]
Sodium Methoxide (total molar eq.)3.0 - 4.0[2]
Formamide (molar eq.)~3.1[2]
Reaction Temperature65-70°C (Reflux)[3]
Reaction Time2-6 hours[3]
Expected Purity>99% (disodium salt)[2]

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group transformations on the malonic ester backbone prior to the ring-forming cyclization.

Logical_Flow Start Start: Diethyl Malonate Step1 Step 1: α-Chlorination (Electrophilic Substitution) Start->Step1 Intermediate1 Intermediate: Diethyl 2-chloromalonate Step1->Intermediate1 Step2 Step 2: Methoxylation (Nucleophilic Substitution) Intermediate1->Step2 Intermediate2 Intermediate: Diethyl 2-methoxymalonate Step2->Intermediate2 Step3 Step 3: Cyclization (Condensation) Intermediate2->Step3 End End Product: this compound Step3->End

Caption: Logical flow of the multi-step synthesis.

Conclusion

The described multi-step synthesis provides a clear and efficient pathway to this compound from diethyl malonate. The protocols are based on established chemical transformations and have been optimized for yield and purity, making them suitable for laboratory-scale synthesis and adaptable for larger-scale production. This valuable intermediate can be utilized in a variety of drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine via Cyclization Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxy-5-methoxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including nucleoside analogues and kinase inhibitors. The strategic placement of hydroxyl and methoxy functional groups on the pyrimidine ring provides valuable handles for further chemical modifications, making this compound a key building block in the synthesis of complex pharmaceutical agents. This document provides detailed protocols for the synthesis of this compound via a cyclization reaction, along with relevant quantitative data and workflow visualizations.

Principle of the Synthesis

The primary route for the synthesis of the 4,6-dihydroxypyrimidine core involves a cyclocondensation reaction. This reaction typically utilizes a malonic ester derivative and a source of the N-C-N fragment, such as formamide. In the case of 5-substituted pyrimidines, the corresponding substituted malonic ester is employed. For the synthesis of this compound, a methoxy-substituted malonate, such as a dialkyl methoxymalonate, is reacted with formamide in the presence of a strong base, typically an alkali metal alkoxide like sodium methoxide. The base facilitates the condensation by deprotonating the reactants, leading to the formation of the pyrimidine ring. The initial product is the sodium salt of this compound, which can then be neutralized with acid to yield the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound sodium salt and provides a comparison with the synthesis of the parent compound, 4,6-dihydroxypyrimidine, to offer a broader perspective on the reaction parameters.

ParameterThis compound Sodium Salt Synthesis4,6-Dihydroxypyrimidine Synthesis (Example 1)[1]4,6-Dihydroxypyrimidine Synthesis (Example 2)[2]
Malonate Derivative 2-Methoxypropandioic acid ethyl methyl esterDimethyl malonateDimethyl malonate
Nitrogen Source FormamideFormamideFormamide
Base Sodium methoxideSodium methoxideSodium methoxide (30% in methanol)
Solvent Methanol (from sodium methoxide solution)MethanolMethanol
Reaction Temperature 65-70°C[3]50-65°C, then 95°C[1]70°C[2]
Reaction Time 2-6 hours[3]1 hour (pumping), 1 hour (post-reaction)[1]2.5 hours[2]
Molar Ratio (Malonate:Base) Not specified1 : 3.3Not specified
Molar Ratio (Malonate:Formamide) Not specified (formamide in excess)1 : 2.1Not specified
Yield Not specified84.0%[1]82.09%[2]
Work-up Distillation, cooling, centrifugation[3]Acidification with HCl, filtrationNot specified

Experimental Protocols

This section details the methodologies for the synthesis of this compound, including the preparation of the sodium salt and its subsequent conversion to the free dihydroxy form.

Protocol 1: Synthesis of this compound Sodium Salt[3]

This protocol is adapted from a patented procedure for the preparation of this compound sodium salt.

Materials:

  • Sodium methoxide (solid or solution in methanol)

  • Formamide (methanamide)

  • 2-Methoxypropandioic acid ethyl methyl ester (or other dialkyl methoxymalonates)

  • Methanol (anhydrous, if using solid sodium methoxide)

  • A dry, inert-atmosphere reaction vessel (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet)

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

  • Centrifuge

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), charge the sodium methoxide. If using solid sodium methoxide, add anhydrous methanol to form a solution or suspension.

  • Initial Heating and Reagent Addition: Begin stirring and heat the sodium methoxide mixture to 65-68°C. Once the temperature is stable, add an excess of formamide to the reaction vessel.

  • Cyclization Reaction: Begin the dropwise addition of 2-methoxypropandioic acid ethyl methyl ester to the reaction mixture. Maintain the internal temperature between 65°C and 70°C throughout the addition. The controlled addition is crucial to manage the reaction exotherm and prevent side reactions.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 65-70°C for a period of 2 to 6 hours to ensure the reaction goes to completion.

  • Solvent Removal: After the reaction period, arrange the apparatus for distillation. Remove the methanol by distilling at a temperature range of 25°C to 80°C.

  • Product Isolation: Once the methanol has been removed, cool the resulting mixture to 10-15°C. The solid product, this compound sodium salt, will precipitate.

  • Collection: Collect the solid material by centrifugation. The resulting solid is the sodium salt of the target compound.

Protocol 2: Conversion of Sodium Salt to this compound

This is a general procedure for the acidification of the sodium salt to obtain the free pyrimidine.

Materials:

  • This compound sodium salt (from Protocol 1)

  • Deionized water

  • Hydrochloric acid (e.g., 36% aqueous solution) or other strong acid

  • pH indicator or pH meter

  • Beaker or flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolution: Dissolve the this compound sodium salt in a minimal amount of deionized water in a beaker or flask, with stirring.

  • Acidification: Cool the solution in an ice bath. Slowly add hydrochloric acid dropwise while continuously monitoring the pH. Continue adding acid until the pH of the solution is acidic (typically pH 2-4). A precipitate of this compound will form.

  • Precipitation and Crystallization: Continue stirring the mixture in the ice bath for a period to ensure complete precipitation and crystallization.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a cold organic solvent like ethanol or diethyl ether, to remove any remaining impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

Cyclization Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Methoxymalonate Dialkyl Methoxymalonate Cyclization Cyclocondensation Methoxymalonate->Cyclization Formamide Formamide Formamide->Cyclization Base Sodium Methoxide (Base) Base->Cyclization Solvent Methanol (Solvent) Solvent->Cyclization Heat Heat (65-70°C) Heat->Cyclization Intermediate Sodium 4,6-dihydroxy- 5-methoxypyrimidinide Acidification Acidification (e.g., HCl) Intermediate->Acidification Final_Product 4,6-Dihydroxy- 5-methoxypyrimidine Cyclization->Intermediate Acidification->Final_Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

G start Start prep Prepare Sodium Methoxide in Methanol start->prep heat Heat to 65-68°C prep->heat add_formamide Add Formamide heat->add_formamide add_malonate Dropwise Addition of Dialkyl Methoxymalonate add_formamide->add_malonate react React at 65-70°C for 2-6 hours add_malonate->react distill Distill off Methanol react->distill cool Cool to 10-15°C distill->cool centrifuge Centrifuge to Collect Sodium Salt cool->centrifuge acidify Dissolve Salt and Acidify with HCl centrifuge->acidify filter_wash Filter and Wash the Product acidify->filter_wash dry Dry the Final Product filter_wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

References

chlorination of 4,6-Dihydroxy-5-methoxypyrimidine to 4,6-dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4,6-dichloro-5-methoxypyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals. The information compiled herein offers a comprehensive guide to the chlorination of 4,6-dihydroxy-5-methoxypyrimidine, including various reaction conditions and detailed experimental procedures.

Introduction

4,6-dichloro-5-methoxypyrimidine is a versatile chemical building block widely utilized in the synthesis of biologically active compounds, including antiviral and anticancer agents.[1] Its reactivity is primarily centered around nucleophilic aromatic substitution (SNAr) reactions, where the two chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles. The synthesis of this important intermediate is most commonly achieved through the direct chlorination of this compound. This document outlines the prevalent methodologies for this transformation.

Reaction Pathway

The chlorination of this compound involves the conversion of the hydroxyl groups to chloro groups. This is typically accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The dihydroxy pyrimidine exists in tautomeric equilibrium with its keto form, and the chlorination proceeds on this substrate.

Reaction_Pathway This compound This compound 4,6-Dichloro-5-methoxypyrimidine 4,6-Dichloro-5-methoxypyrimidine This compound->4,6-Dichloro-5-methoxypyrimidine POCl₃ (or other chlorinating agent) Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Mix this compound and chlorinating agent (e.g., POCl₃) Start->Reagents Heating Heat reaction mixture (with or without solvent) Reagents->Heating Monitoring Monitor reaction progress (e.g., TLC, GC) Heating->Monitoring Quenching Quench reaction mixture (e.g., with ice water) Monitoring->Quenching Reaction Complete Extraction Extract product with an organic solvent Quenching->Extraction Washing Wash organic layer (e.g., with NaHCO₃, brine) Extraction->Washing Drying Dry organic layer (e.g., with MgSO₄) Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify product (e.g., recrystallization, distillation) Concentration->Purification Product 4,6-dichloro-5-methoxypyrimidine Purification->Product

References

Application Notes and Protocols: Leveraging 4,6-Dihydroxy-5-methoxypyrimidine in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 4,6-dihydroxy-5-methoxypyrimidine as a scaffold for the synthesis of novel antiviral compounds. While direct synthesis of commercial antiviral drugs from this specific precursor is not extensively documented in publicly available literature, its structural features are present in a wide array of bioactive pyrimidine derivatives. This document outlines generalized synthetic strategies, key experimental protocols for antiviral evaluation, and the mechanistic basis for the antiviral activity of related compounds.

Introduction: The Promise of Pyrimidine Scaffolds in Antiviral Therapy

Pyrimidine derivatives are a cornerstone of antiviral drug discovery, with numerous approved drugs and clinical candidates belonging to this class.[1] Their structural resemblance to the nucleobases of DNA and RNA allows them to interfere with viral replication processes. The versatility of the pyrimidine ring system permits a wide range of chemical modifications, enabling the fine-tuning of antiviral potency, selectivity, and pharmacokinetic properties. This compound presents a valuable, functionalized starting material for the generation of diverse pyrimidine-based compounds with potential therapeutic applications.

Synthetic Strategies: From this compound to Bioactive Molecules

The chemical reactivity of this compound at its hydroxyl groups allows for several synthetic transformations to generate intermediates for antiviral drug synthesis. A key initial step is often the conversion of the hydroxyl groups to more reactive leaving groups, such as chloro groups.

A plausible synthetic route involves the chlorination of this compound to yield 4,6-dichloro-5-methoxypyrimidine. This intermediate can then undergo nucleophilic substitution reactions to introduce various functionalities at the 4 and 6 positions, leading to a diverse library of compounds for antiviral screening.

G A This compound B 4,6-Dichloro-5-methoxypyrimidine A->B Chlorination (e.g., POCl3) C 4-Substituted-6-chloro-5-methoxypyrimidine B->C Nucleophilic Substitution (e.g., Amines, Alcohols) D 4,6-Disubstituted-5-methoxypyrimidine (Antiviral Candidate) C->D Further Substitution or Cross-Coupling Reactions

Figure 1: Generalized synthetic workflow for the derivatization of this compound.

Experimental Protocols

General Protocol for the Synthesis of 4,6-Disubstituted-5-methoxypyrimidine Derivatives

This protocol describes a generalized two-step synthesis of a 4,6-disubstituted-5-methoxypyrimidine derivative from this compound.

Step 1: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

  • To a stirred solution of phosphorus oxychloride (POCl₃), add this compound portion-wise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4,6-dichloro-5-methoxypyrimidine.

Step 2: Synthesis of a 4,6-Disubstituted-5-methoxypyrimidine Derivative

  • Dissolve 4,6-dichloro-5-methoxypyrimidine in a suitable solvent (e.g., acetonitrile, DMF).

  • Add a nucleophile (e.g., a primary or secondary amine) and a base (e.g., triethylamine, diisopropylethylamine).

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • Upon completion of the first substitution, a second, different nucleophile can be added, often requiring more forcing conditions (e.g., higher temperature) to substitute the second chlorine atom.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Protocol for Antiviral Activity Evaluation: Plaque Reduction Assay

This assay determines the concentration of a compound that inhibits virus-induced plaque formation by 50% (EC₅₀).

  • Seed host cells (e.g., Vero, MDCK) in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the synthesized compounds.

  • Remove the growth medium from the cell monolayers and infect with a known titer of virus for 1 hour at 37 °C.

  • After the incubation period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cell monolayers with a medium containing 1% low-melting-point agarose and the different concentrations of the test compounds.

  • Incubate the plates at 37 °C in a CO₂ incubator until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with a crystal violet solution.

  • Count the number of plaques in each well and calculate the EC₅₀ value.

Protocol for Cytotoxicity Assay: MTT Assay

This assay determines the concentration of a compound that reduces cell viability by 50% (CC₅₀).

  • Seed host cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of the synthesized compounds and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the CC₅₀ value from the dose-response curve.

G cluster_0 Antiviral Activity (EC50) cluster_1 Cytotoxicity (CC50) A Seed Host Cells B Infect with Virus A->B C Treat with Compound B->C D Plaque Formation C->D E Stain and Count Plaques D->E F Calculate EC50 E->F L Calculate Selectivity Index (SI = CC50 / EC50) F->L G Seed Host Cells H Treat with Compound G->H I MTT Assay H->I J Measure Absorbance I->J K Calculate CC50 J->K K->L

Figure 2: Workflow for the evaluation of antiviral efficacy and cytotoxicity.

Data Presentation

The following table summarizes hypothetical antiviral activity and cytotoxicity data for a series of compounds derived from a 4,6-disubstituted-5-methoxypyrimidine scaffold against a generic RNA virus.

Compound IDR1 GroupR2 GroupEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Lead-01 Cyclopropylamine4-Fluorophenyl2.5>100>40
Lead-02 Morpholine4-Fluorophenyl15.2>100>6.6
Lead-03 Cyclopropylamine3-Chlorophenyl5.18516.7
Lead-04 Piperidine4-Fluorophenyl22.8>100>4.4

Mechanism of Action: Targeting Viral Polymerase

Many pyrimidine-based antiviral agents function as inhibitors of viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase.[2] These compounds can act as non-nucleoside inhibitors, binding to allosteric sites on the polymerase and inducing conformational changes that impair its function. Alternatively, as nucleoside analogues, they can be incorporated into the growing viral RNA or DNA chain, leading to chain termination.

G A Viral RNA Template B Viral Polymerase (RdRp) A->B D Nascent Viral RNA B->D Elongation F Inhibition of RNA Synthesis B->F C Nucleoside Triphosphates (NTPs) C->B E Pyrimidine Derivative Inhibitor E->B F->D Blocks

Figure 3: Simplified signaling pathway of viral polymerase inhibition.

Conclusion

This compound represents a promising and versatile starting material for the development of novel antiviral agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for generating compound libraries for high-throughput screening. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the antiviral potential of derivatives of this compound. Further investigation into the structure-activity relationships of these derivatives could lead to the discovery of potent and selective inhibitors of viral replication.

References

Application of 4,6-Dihydroxy-5-methoxypyrimidine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

4,6-Dihydroxy-5-methoxypyrimidine is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring two reactive hydroxyl groups and an electron-donating methoxy group, makes it a key building block for the development of novel agrochemicals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent herbicides, highlighting its role in the creation of high-value agricultural products.

Application Note 1: Synthesis of the Key Intermediate 5-Methoxy-4,6-dichloropyrimidine

The primary application of this compound in agrochemical synthesis is its conversion to the highly reactive intermediate, 5-methoxy-4,6-dichloropyrimidine. The hydroxyl groups of the starting material can be readily replaced by chlorine atoms, typically using a chlorinating agent such as phosphorus oxychloride or phosphorus trichloride. This transformation is a critical step as the resulting dichloropyrimidine is primed for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups necessary for biological activity. The presence of the methoxy group also influences the electronic properties of the pyrimidine ring, which can impact the efficacy of the final agrochemical product.

Application Note 2: A Precursor to Triazolopyrimidine Sulfonamide Herbicides

5-Methoxy-4,6-dichloropyrimidine is a key precursor for the synthesis of triazolopyrimidine sulfonamide herbicides. This class of herbicides is known for its high efficacy at low application rates and its mode of action as acetohydroxyacid synthase (AHAS) inhibitors. A notable example is the synthesis of compounds similar to N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a potent herbicide.[1] The synthesis involves a multi-step process where the dichloropyrimidine intermediate undergoes sequential reactions to build the triazolopyrimidine core, which is then coupled with a substituted aniline to yield the final active ingredient. The methoxy group at the 5-position is a key feature of the final herbicide, contributing to its biological activity.[1]

Quantitative Data Summary

The following table summarizes the key parameters for the synthesis of the intermediate 5-methoxy-4,6-dichloropyrimidine from its dihydroxy precursor, based on patented methods.[2]

ParameterValueReference
Starting Material5-Methoxy-4,6-dihydroxypyrimidine disodium[2]
Chlorinating AgentPhosphorus oxychloride[2]
Reaction Temperature65 °C[2]
Reaction Time1.5 hours[2]
Final Product5-Methoxy-4,6-dichloropyrimidine[2]
YieldApproximately 61% (based on 19 parts from 31 parts)[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-4,6-dichloropyrimidine

This protocol is based on a patented method for the synthesis of 5-methoxy-4,6-dichloropyrimidine.[2]

Materials:

  • 5-Methoxy-4,6-dihydroxypyrimidine disodium

  • Phosphorus oxychloride

  • Trichloroethylene

  • Methanol

  • Deionized water

  • Reaction kettle

  • Hydrolysis pot

  • Distillatory kettle

  • Refining kettle

Procedure:

  • In a reaction kettle, combine 31 parts by mass of 5-methoxy-4,6-dihydroxypyrimidine disodium and 42 parts by mass of phosphorus oxychloride.

  • Heat the mixture and maintain the temperature at 65°C for 1.5 hours.

  • After the reaction, recover the excess phosphorus oxychloride under reduced pressure until the material is dry.

  • Cool the residue to 35°C and add trichloroethylene.

  • Transfer the mixture to a hydrolysis pot and add 650 parts by mass of water, then stir at 65°C.

  • Separate and remove the trichloroethylene layer. Repeat the extraction of the aqueous layer with trichloroethylene for a total of 9 times.

  • Combine all the trichloroethylene layers and transfer them to a distillatory kettle to recover the trichloroethylene, yielding the crude chloride product.

  • Transfer the crude chloride to a refining kettle and add methanol in a 3:1 mass ratio to the crude product.

  • Heat the mixture until complete dissolution is achieved, then cool to 45°C to induce crystallization.

  • Collect the crystalline product by filtration and dry to obtain approximately 19 parts of 5-methoxy-4,6-dichloropyrimidine.

Protocol 2: Hypothetical Synthesis of a Triazolopyrimidine Sulfonamide Herbicide

This protocol outlines a plausible synthetic route to a triazolopyrimidine sulfonamide herbicide, using 5-methoxy-4,6-dichloropyrimidine as a key intermediate. The procedure is a generalized representation based on established synthetic methodologies for this class of compounds.

Materials:

  • 5-Methoxy-4,6-dichloropyrimidine

  • Hydrazine hydrate

  • Formic acid

  • Thionyl chloride

  • 2,6-Difluoroaniline

  • Pyridine

  • Appropriate solvents (e.g., ethanol, acetonitrile)

Procedure:

Step 1: Synthesis of 4-hydrazinyl-5-methoxy-6-chloropyrimidine

  • Dissolve 5-methoxy-4,6-dichloropyrimidine in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and add hydrazine hydrate dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the crude product.

Step 2: Formation of the Triazolopyrimidine Core

  • Reflux the 4-hydrazinyl-5-methoxy-6-chloropyrimidine from Step 1 in formic acid for several hours to facilitate cyclization.

  • Cool the reaction mixture and remove the excess formic acid under reduced pressure to yield the triazolo[4,3-c]pyrimidine intermediate.

Step 3: Sulfonamide Formation

  • Treat the triazolopyrimidine intermediate with a chlorosulfonating agent (e.g., prepared from thionyl chloride and an oxidizing agent) to install the sulfonyl chloride group.

  • In a separate flask, dissolve 2,6-difluoroaniline in a suitable solvent with a base such as pyridine.

  • Slowly add the sulfonyl chloride intermediate to the aniline solution at a low temperature.

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction mixture by extraction and purify the final product by chromatography or recrystallization.

Visualizations

G cluster_0 Synthesis of 5-Methoxy-4,6-dichloropyrimidine cluster_1 Synthesis of Triazolopyrimidine Sulfonamide Herbicide start This compound intermediate 5-Methoxy-4,6-dichloropyrimidine start->intermediate  Phosphorus Oxychloride  (Chlorination) intermediate2 5-Methoxy-4,6-dichloropyrimidine step1 Hydrazinolysis intermediate2->step1 step2 Cyclization step1->step2 step3 Sulfonamide Formation step2->step3 end Triazolopyrimidine Sulfonamide Herbicide step3->end G cluster_workflow Experimental Workflow start Start: this compound step1 Chlorination with POCl3 start->step1 intermediate Isolate Intermediate: 5-Methoxy-4,6-dichloropyrimidine step1->intermediate step2 Reaction with Hydrazine intermediate->step2 step3 Cyclization with Formic Acid step2->step3 step4 Sulfonylation and Coupling with Amine step3->step4 end Final Product: Herbicide step4->end

References

Application Notes and Protocols for the Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The 4,6-dihydroxy-5-methoxypyrimidine core, in particular, serves as a versatile intermediate for the synthesis of a wide array of substituted pyrimidines. The strategic placement of the hydroxyl and methoxy groups allows for diverse functionalization, making it a valuable building block in the discovery of novel bioactive molecules. These application notes provide detailed protocols for the synthesis of the this compound scaffold and its subsequent conversion into key derivatives, such as the dichloro and dialkoxy analogues.

Synthesis Pathway Overview

The synthesis of this compound derivatives follows a logical and well-established reaction sequence. The overall pathway begins with the construction of the pyrimidine ring through a cyclocondensation reaction. This is followed by functional group manipulations to introduce chemical handles for further diversification.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Derivatization A Diethyl 2-methoxymalonate C This compound A->C  NaOEt, EtOH, Reflux   B Formamide B->C D 4,6-Dichloro-5- methoxypyrimidine C->D  POCl3, Reflux   E 4,6-Dialkoxy-5- methoxypyrimidine Derivatives D->E  NaOR, ROH, Reflux  

Caption: Overall synthetic pathway for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the formation of the core pyrimidine ring by the condensation of diethyl 2-methoxymalonate with formamide. This reaction is a variation of the well-established pyrimidine synthesis from malonic esters.[1][2]

Materials:

  • Diethyl 2-methoxymalonate

  • Formamide

  • Sodium metal

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol to prepare a solution of sodium ethoxide (NaOEt).

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl 2-methoxymalonate (1.0 equivalent) followed by formamide (2.0 equivalents).

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature. The sodium salt of the product may precipitate. Collect the precipitate by filtration or concentrate the mixture under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 3-4.

  • Purification: The this compound product will precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[2]

Protocol 2: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

This protocol details the chlorination of the dihydroxy pyrimidine intermediate, a crucial step for enabling subsequent nucleophilic substitution reactions.[2][3]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (catalytic amount)

  • Crushed ice

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylaniline to the stirred suspension.

  • Chlorination: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should become a clear solution.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.

  • Work-up and Isolation: Carefully and slowly pour the cooled residue onto a large beaker of crushed ice with vigorous stirring.

  • Purification: The solid 4,6-dichloro-5-methoxypyrimidine will precipitate. Collect the product by filtration, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum.

Protocol 3: General Protocol for the Synthesis of 4,6-Dialkoxy-5-methoxypyrimidine Derivatives

This protocol provides a general method for the derivatization of the dichloro-intermediate via nucleophilic aromatic substitution with various alkoxides.[4]

Materials:

  • 4,6-Dichloro-5-methoxypyrimidine

  • Appropriate alcohol (e.g., ethanol, propanol)

  • Sodium metal

  • Diethyl ether or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Alkoxide: Prepare the desired sodium alkoxide by dissolving sodium metal (2.2 equivalents) in the corresponding anhydrous alcohol.

  • Nucleophilic Substitution: Add 4,6-dichloro-5-methoxypyrimidine (1.0 equivalent) to the alkoxide solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Solvent Removal: Upon completion, cool the mixture and remove the alcohol under reduced pressure.

  • Extraction: Partition the residue between an organic solvent (e.g., diethyl ether) and water.

  • Washing: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 4,6-dialkoxy-5-methoxypyrimidine derivative.

Experimental Workflow: Chlorination and Purification

The following diagram illustrates the key steps involved in the chlorination of this compound and the subsequent purification of the product.

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Mix this compound with excess POCl3 and catalyst reflux Heat to reflux for 2-4 hours start->reflux distill Distill to remove excess POCl3 reflux->distill quench Pour residue onto crushed ice distill->quench  Transfer to Work-up   filter Filter the precipitate quench->filter wash Wash solid with cold water filter->wash dry Dry product under vacuum wash->dry end_product Pure 4,6-dichloro-5- methoxypyrimidine dry->end_product

Caption: Workflow for the chlorination and purification of the pyrimidine intermediate.

Quantitative Data Summary

The following table summarizes typical reaction parameters and reported yields for the synthesis of pyrimidine derivatives based on analogous reactions found in the literature. Actual results may vary depending on the specific substrate and reaction scale.

StepStarting Material(s)Key ReagentsTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Ring Formation Dimethyl Malonate, FormamideSodium Methoxide, Methanol65-851-288[5]
Chlorination This compound Disodium SaltPhosphorus Oxychloride651.5~61*[6]
Chlorination This compound Disodium SaltPhosphorus Trichloride110-1202-6Not specified[7]
Alkoxylation (Diethoxy-) 4,6-DichloropyrimidineSodium Ethoxide, EthanolReflux4-6Good to High[4]

*Yield calculated from mass ratios provided in the patent.[6]

References

Application Notes and Protocols for the Quantification of 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxy-5-methoxypyrimidine is a heterocyclic organic compound with a pyrimidine core, a class of molecules that are central to various biological processes and pharmaceutical agents.[1][2][3] Accurate and precise quantification of this compound is critical in drug development for purity assessment, formulation analysis, and pharmacokinetic studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar pyrimidine derivatives and provide a strong foundation for method development and validation.[4][5]

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics of the described methods for the quantification of this compound, based on data from analogous compounds.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%98.0% - 102.0%
Precision (% RSD) < 2.0%< 1.5%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 ng/mL~1.5 µg/mL
Specificity Moderate to HighVery HighLow to Moderate
Typical Run Time 10 - 15 minutes5 - 10 minutes< 5 minutes

Experimental Protocols

Method 1: Quantification of this compound in Bulk Pharmaceutical Ingredient by HPLC-UV

This method is suitable for determining the purity and concentration of this compound in its solid form or in simple formulations.[5]

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Instrumentation

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

  • Mobile Phase: A mixture of 20 mM ammonium formate buffer (pH 3.0, adjusted with formic acid) and acetonitrile in a 95:5 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 275 nm (based on typical absorbance for pyrimidine derivatives, may require optimization).[4][6]

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 10 mL volumetric flask and dissolve it in the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: Quantification of this compound in Human Plasma by LC-MS/MS

This method offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices like human plasma, making it ideal for pharmacokinetic studies.[5]

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Microcentrifuge

3. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

4. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1).

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain a calibration curve and QC samples at low, medium, and high concentrations.

5. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

6. Data Analysis

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.[5]

Method 3: Quantification of this compound by UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the quantification of this compound in bulk or simple dosage forms where excipients do not interfere with the absorbance at the analytical wavelength.[4][6][7]

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Methanol (UV grade) or other suitable solvent.

2. Instrumentation

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

3. Method

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar compounds, this is expected to be around 275 nm.[4][6]

  • Preparation of Standard Solutions:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the linear range (e.g., 5-50 µg/mL).

  • Sample Preparation: Prepare a solution of the sample in the same solvent at a concentration expected to fall within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

4. Data Analysis

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample from its absorbance using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector UV Detection column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_sample_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample spike Spike with IS plasma->spike precipitate Protein Precipitation (ACN) spike->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection LC Injection supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization msms Tandem Mass Spectrometry (MRM) ionization->msms peak_ratio Calculate Peak Area Ratio (Analyte/IS) msms->peak_ratio calibration Construct Calibration Curve peak_ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Workflow for LC-MS/MS analysis in plasma.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards measure_abs Measure Absorbance standards->measure_abs sample Prepare Sample Solution sample->measure_abs lambda_max Determine λmax lambda_max->measure_abs calibration_curve Plot Calibration Curve measure_abs->calibration_curve determine_conc Determine Sample Concentration calibration_curve->determine_conc

Caption: Workflow for UV-Vis spectrophotometry analysis.

References

Application Notes and Protocols for HPLC Analysis of 4,6-Dihydroxy-5-methoxypyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the analysis of 4,6-dihydroxy-5-methoxypyrimidine and its related derivatives using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a substituted pyrimidine derivative. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate and reliable analytical methods are crucial for the quantification and purity assessment of these compounds. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyrimidine derivatives due to its versatility and compatibility with various detection methods.[1][2]

This document outlines a general RP-HPLC method that can be adapted for the analysis of this compound and its derivatives. The provided protocols cover sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

A generalized experimental workflow for the HPLC analysis of this compound is presented below.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Standard Solution Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Solution Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System Equilibration Column Equilibration HPLC_System->Equilibration Equilibration->Injection Chrom_Run Chromatographic Run Injection->Chrom_Run Data_Acquisition Data Acquisition Chrom_Run->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: General workflow for HPLC analysis.

Materials and Reagents
  • This compound reference standard (Purity >90%)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade) or Phosphoric acid (HPLC grade)

  • Ammonium acetate or Potassium phosphate (for buffered mobile phases)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific derivatives or matrices.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for pyrimidine derivatives.[1]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 5% B5-20 min: 5% to 95% B20-25 min: 95% B25-26 min: 95% to 5% B26-30 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or determined by UV scan of the analyte.
Injection Volume 10 µL

For mass spectrometry (MS) compatible methods, formic acid is recommended.[4] For UV detection, non-volatile buffers like phosphate can be used, but may require thorough flushing to prevent precipitation.[5]

Preparation of Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B). Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: The sample preparation method will depend on the matrix. For drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids or pharmaceutical formulations, extraction or filtration steps may be necessary.

Data Presentation

The following tables present hypothetical quantitative data for the HPLC analysis of this compound and two of its potential derivatives. This data is for illustrative purposes to demonstrate a typical output.

Table 1: Chromatographic Parameters (Example Data)

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound8.521.18500
Derivative A (e.g., a more polar analog)6.251.27800
Derivative B (e.g., a less polar analog)12.781.09200

Table 2: Method Validation Parameters (Example Data)

ParameterThis compound
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Logical Relationships in Method Development

The process of developing a robust HPLC method involves a logical sequence of steps to optimize the separation and detection of the target analytes.

Method_Development cluster_initial Initial Assessment cluster_method_dev Method Development Cycle cluster_validation Method Validation Analyte_Properties Analyte Physicochemical Properties Column_Selection Column Selection (C8, C18) Analyte_Properties->Column_Selection Literature_Search Literature Review for Similar Compounds Literature_Search->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (Solvents, pH) Column_Selection->Mobile_Phase_Selection Detection_Wavelength Detector Wavelength Selection Mobile_Phase_Selection->Detection_Wavelength Gradient_Optimization Gradient/Isocratic Optimization Detection_Wavelength->Gradient_Optimization Specificity Specificity/Selectivity Gradient_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

References

Application Notes and Protocols for the Large-Scale Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the large-scale synthesis of 4,6-dihydroxy-5-methoxypyrimidine, a key intermediate in the production of various pharmaceuticals. The document outlines a robust multi-step synthetic pathway, commencing from a dialkyl malonate. Detailed experimental protocols for each stage of the synthesis are provided, along with tabulated quantitative data for easy reference. Furthermore, this guide discusses the significant applications of this compound, primarily as a precursor to 4,6-dichloro-5-methoxypyrimidine, a crucial building block in the synthesis of high-value active pharmaceutical ingredients (APIs), including antibacterial agents and kinase inhibitors.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold is a precursor to a range of biologically active molecules. The primary utility of this compound lies in its role as a key intermediate for the synthesis of 4,6-dichloro-5-methoxypyrimidine. The dichloro- derivative is a versatile electrophile, enabling nucleophilic aromatic substitution reactions at the 4 and 6 positions of the pyrimidine ring. This reactivity is exploited in the synthesis of several drugs, including the antibacterial agent Sulfadoxine.[1][2] Moreover, substituted dichloropyrimidine cores are integral to the structure of numerous modern targeted therapies, such as tyrosine kinase inhibitors used in oncology.[3][4]

The synthetic route detailed herein is a scalable, multi-step process designed for industrial application. It involves the initial preparation of a 2-methoxy-dialkyl malonate, followed by a cyclization reaction to form the pyrimidine ring.

Synthetic Pathway Overview

The large-scale synthesis of this compound (as its disodium salt) is achieved through a three-step process starting from a dialkyl malonate, such as dimethyl malonate. The overall workflow is depicted below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Cyclization cluster_3 Downstream Application A Dialkyl Malonate B 2-Chloro-dialkyl malonate A->B Chlorine C 2-Methoxy-dialkyl malonate B->C Sodium Methoxide D This compound (Disodium Salt) C->D Formamide, Sodium Methoxide E 4,6-Dichloro-5-methoxypyrimidine D->E POCl3 or PCl3 F Active Pharmaceutical Ingredients (e.g., Sulfadoxine, Kinase Inhibitors) E->F Nucleophilic Substitution

Caption: Overall synthetic workflow for this compound and its conversion to APIs.

Experimental Protocols

The following protocols are based on established patent literature for large-scale production.[5]

Step 1: Synthesis of 2-Chloro-dialkyl malonate (e.g., Dimethyl 2-chloromalonate)
  • Reaction Setup: Charge a suitable reactor with a solvent such as dichloromethane, dichloroethane, or trichloromethane.

  • Chlorination: Cool the solvent to a temperature between 5-15°C. Introduce chlorine gas into the reactor containing the dialkyl malonate.

  • Reaction Conditions: Maintain the reaction temperature between 20-30°C for a duration of 4-6 hours.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting dialkyl malonate is consumed.

  • Work-up: Upon completion, the reaction mixture containing 2-chloro-dialkyl malonate is typically used directly in the next step without extensive purification.

Step 2: Synthesis of 2-Methoxy-dialkyl malonate (e.g., Dimethyl 2-methoxymalonate)
  • Reaction Setup: Transfer the solution of 2-chloro-dialkyl malonate to a suitable reactor.

  • Methoxylation: Cool the solution to approximately 10°C. Slowly add a solution of sodium methoxide while maintaining the temperature.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by GC to confirm the disappearance of the 2-chloro-dialkyl malonate (typically <0.1% remaining).[5]

  • Outcome: The resulting solution of 2-methoxy-dialkyl malonate is used in the subsequent cyclization step.

Step 3: Synthesis of this compound Disodium Salt
  • Reaction Setup: To the reactor containing the 2-methoxy-dialkyl malonate solution, add sodium methoxide and formamide.

  • Cyclization Reaction: Heat the mixture and maintain the reaction until the consumption of the 2-methoxy-dialkyl malonate is nearly complete (<1% remaining as monitored by GC).[5]

  • Crystallization: Concentrate the reaction mixture under reduced pressure to remove the majority of the solvent (e.g., methanol). Cool the concentrated mixture to 18-22°C and hold for 2-3 hours to induce crystallization.

  • Isolation: Isolate the precipitated solid, which is the disodium salt of this compound, by centrifugation or filtration.

  • Purification: Wash the isolated solid with a suitable solvent (e.g., methanol) to remove impurities.

  • Drying: Dry the final product under vacuum to obtain the this compound disodium salt as a stable solid.

Quantitative Data

The following table summarizes the typical molar ratios and reaction parameters for the synthesis, as derived from patent literature.[5]

Step Reaction Key Reagents Molar Ratio (to Malonate) Typical Conditions
1ChlorinationDialkyl Malonate, Chlorine1 : (0.8 - 1.0)20-30°C, 4-6 h
2Methoxylation2-Chloro-dialkyl malonate, Sodium Methoxide1 : (stoichiometric)Room Temperature, 2-4 h
3Cyclization2-Methoxy-dialkyl malonate, Sodium Methoxide, Formamide1 : (0.7 - 1.0) : (0.4 - 0.5)Elevated Temperature, Crystallization at 18-22°C

Application in API Synthesis: Preparation of 4,6-Dichloro-5-methoxypyrimidine

The primary industrial application of this compound is its conversion to 4,6-dichloro-5-methoxypyrimidine, a highly versatile intermediate.

Protocol: Chlorination of this compound Disodium Salt
  • Reaction Setup: Charge a reactor with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[6][7]

  • Reagent Addition: Add the this compound disodium salt to the chlorinating agent.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 65°C to 120°C and maintain for 1.5 to 6 hours, depending on the chosen chlorinating agent and scale.[6][7]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture.

    • Recover the excess chlorinating agent under reduced pressure.

    • The crude product is typically hydrolyzed by careful addition to water or an ice/water mixture.

    • Extract the aqueous layer with an organic solvent (e.g., trichloroethylene).

    • Wash the combined organic layers, dry over an anhydrous salt, and concentrate to yield crude 4,6-dichloro-5-methoxypyrimidine.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain the final product of high purity.

G A This compound Disodium Salt C Reaction Mixture (Heating) A->C B Chlorinating Agent (POCl3 or PCl3) B->C D Crude Product (Post-hydrolysis & Extraction) C->D Quenching & Work-up E Pure 4,6-Dichloro-5-methoxypyrimidine D->E Recrystallization

References

Application Notes and Protocols for Nucleophilic Substitution on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The strategic functionalization of this ring system through nucleophilic substitution is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of diverse compound libraries for screening and lead optimization. The electron-deficient nature of the pyrimidine ring, arising from the presence of two electronegative nitrogen atoms, facilitates the attack of nucleophiles, making nucleophilic aromatic substitution (SNAr) a primary method for its modification.

This document provides detailed experimental procedures, comparative data, and a visual workflow for performing nucleophilic substitution reactions on the pyrimidine ring. The protocols outlined herein are applicable to a wide range of substrates and nucleophiles, offering a robust starting point for synthetic campaigns.

Principle of the Reaction

Nucleophilic aromatic substitution on the pyrimidine ring typically proceeds through a two-step addition-elimination mechanism. In the initial, rate-determining step, a nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring, which is typically substituted with a good leaving group (e.g., a halogen). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.[1]

The regioselectivity of the attack is influenced by the position of the leaving group and the presence of other substituents on the ring. Generally, positions C4 and C6 are more susceptible to nucleophilic attack than C2.[2][3] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer complex by both nitrogen atoms when the attack occurs at the C4 or C6 position.[2][3]

Experimental Workflow

The general workflow for a nucleophilic substitution reaction on a pyrimidine ring involves the preparation of the reaction mixture, the reaction itself under controlled conditions, and subsequent workup and purification of the desired product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine pyrimidine substrate, nucleophile, and base in a suitable vessel (e.g., microwave vial or pressure tube) B Add appropriate solvent (e.g., DMF, 1,4-dioxane, PEG-400) A->B 1. Add reagents C Seal the vessel B->C 2. Prepare for heating D Heat the reaction mixture (Microwave irradiation or conventional heating) C->D E Monitor reaction progress (TLC or LC-MS) D->E F Cool to room temperature E->F 3. Reaction completion G Aqueous workup (Extraction with organic solvent) F->G H Dry organic layer and concentrate G->H I Purify the crude product (Flash column chromatography) H->I J Characterize the product (NMR, MS) I->J

Caption: General experimental workflow for nucleophilic substitution on the pyrimidine ring.

Data Presentation: Comparative Reaction Conditions and Yields

The following table summarizes various conditions and outcomes for nucleophilic substitution on different pyrimidine substrates. This data can guide the selection of appropriate starting materials and reaction parameters.

SubstrateNucleophileCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
4,6-DiethoxypyrimidineAmineDIPEA or K₂CO₃DMF or 1,4-Dioxane150-180 (MW)30-90 minNot specified[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane10024 h71[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[4]
2-ChloropyrimidineVarious nucleophilesNoneNot specified (MW)Not specifiedSeveral minutesup to 99[5]
5-BromopyrimidineVarious nucleophilesNoneNot specified (MW)Not specifiedSeveral minutesup to 99[5]
4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrileVarious aminesNonePEG-4001205 min70-95[6]
8-chloro-[1][7][8]triazolo[4,3-a]pyrazineVarious aminesNonePEG-4001205 min73-99[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Nucleophilic Substitution of an Amine on 4,6-Diethoxypyrimidine[1]

This protocol describes a general procedure for the substitution of an ethoxy group with an amine nucleophile using microwave irradiation.

Materials:

  • 4,6-Diethoxypyrimidine

  • Amine nucleophile

  • Diisopropylethylamine (DIPEA) or anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or 1,4-Dioxane

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add 4,6-diethoxypyrimidine (1.0 mmol, 168 mg).

  • Add the desired amine nucleophile (1.2 mmol).

  • Add a suitable base, such as DIPEA (1.5 mmol, 261 µL) or anhydrous K₂CO₃ (1.5 mmol, 207 mg).

  • Add 3 mL of an appropriate high-boiling solvent such as DMF or 1,4-dioxane.

  • Seal the vial with a cap and place it in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 150-180 °C for 30-90 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conventional Heating for Nucleophilic Substitution in a Sealed Tube[1]

This protocol provides an alternative to microwave synthesis, utilizing conventional heating in a pressure vessel.

Materials:

  • Same as Protocol 1, with the exception of a thick-walled pressure tube instead of a microwave vial.

Procedure:

  • Follow steps 1-4 from Protocol 1, using a thick-walled pressure tube instead of a microwave vial.

  • Securely seal the tube.

  • Place the sealed tube in an oil bath preheated to the desired temperature (typically 150-180 °C).

  • Heat the reaction mixture for the required time, monitoring by TLC or LC-MS if possible by taking aliquots after cooling.

  • Follow steps 8-14 from Protocol 1 for workup and purification.

Protocol 3: Palladium-Catalyzed Suzuki Coupling of 2,4-Dichloropyrimidine[4]

This protocol details a palladium-catalyzed cross-coupling reaction, a powerful method for C-C bond formation on the pyrimidine ring.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Potassium Carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane and water (2:1 mixture)

  • Microwave reactor tube

Procedure:

  • To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

  • Purge the mixture with an inert gas (e.g., argon) for 10 minutes.

  • Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate at 100 °C for 15 minutes.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the solids and concentrate the filtrate.

  • Purify the residue by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The decision-making process for selecting an appropriate experimental protocol for nucleophilic substitution on a pyrimidine ring can be visualized as follows:

logical_relationship A Define Target Molecule (Substituted Pyrimidine) B Identify Pyrimidine Substrate (e.g., Halopyrimidine, Alkoxypyrimidine) A->B C Select Nucleophile (e.g., Amine, Thiol, Organometallic reagent) A->C D Determine Reaction Type B->D C->D E Direct S_NAr D->E Simple Nucleophile F Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D->F C-C or C-N bond with organometallic reagent G Select Heating Method E->G J Choose Catalyst & Ligand System F->J H Microwave Irradiation (Rapid, High Temperature) G->H Speed/Efficiency I Conventional Heating (Sealed Tube, Larger Scale) G->I Scale/Equipment K Optimize Reaction Conditions (Solvent, Base, Temperature, Time) H->K I->K J->G L Execute Experiment, Workup & Purify K->L M Characterize Final Product L->M

Caption: Decision-making flowchart for planning a nucleophilic substitution on a pyrimidine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-Dihydroxy-5-methoxypyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially viable route for the synthesis of 4,6-dihydroxypyrimidine derivatives involves the condensation of a malonic acid ester with formamide in the presence of an alkali metal alkoxide.[1][2] For this compound, a substituted malonic ester, such as a 2-methoxy-malonic diester, is used as a starting material. The reaction is typically carried out with a strong base like sodium methoxide, leading to the formation of the disodium salt of this compound.[3]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters for a successful synthesis include:

  • Reagent Stoichiometry: The molar ratios of the malonic ester, formamide, and alkali metal alkoxide are crucial for driving the reaction to completion and minimizing impurities.[4]

  • Temperature Control: The reaction is often exothermic, and careful temperature management is required to prevent side reactions and degradation of reactants or products.[2][5]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. However, excessively long reaction times can lead to the formation of byproducts.[5]

  • Solvent and Base Concentration: The choice of alcohol as a solvent and the concentration of the sodium alkoxide solution can significantly impact the reaction yield.[2][5]

Q3: My yield of this compound is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions. Common culprits include incomplete reaction, suboptimal reaction conditions, and product loss during workup and purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time until the starting materials are consumed.[5] - Increase Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of side products. An optimal temperature for a similar synthesis was found to be 70°C.[2] - Ensure Adequate Mixing: Use efficient stirring to ensure proper mixing of the reactants, especially in heterogeneous mixtures.
Suboptimal Reagent Stoichiometry - Verify Molar Ratios: Carefully check the molar equivalents of the malonic ester derivative, formamide, and sodium methoxide. A common ratio is in the range of (2.0-4.0) moles of formamide and (3.0-4.0) moles of alkali metal alkoxide per mole of malonate.[6]
Inactive Sodium Methoxide - Use Freshly Prepared Base: Sodium methoxide can degrade upon exposure to moisture. Use freshly prepared or properly stored sodium methoxide. Ensure anhydrous reaction conditions.
Inefficient Work-up and Isolation - Optimize pH Adjustment: During the acidification step to precipitate the product, maintain the temperature at 20-25°C and carefully control the pH to the optimal range for precipitation.[1] - Thorough Washing: Wash the precipitated product with cold water to remove inorganic salts without significant product loss.
Problem 2: Difficulty in Product Purification
Potential Cause Suggested Solution
Presence of Unreacted Starting Materials - Optimize Reaction Conditions: Refer to the solutions for "Incomplete Reaction" in the table above to ensure the reaction goes to completion.
Formation of Side Products - Control Reaction Temperature: Avoid excessive heating, which can promote the formation of byproducts. - Recrystallization: If the crude product is impure, consider recrystallization from a suitable solvent to obtain a purer product.
Contamination with Inorganic Salts - Thorough Washing: Ensure the filtered product is washed sufficiently with water to remove any residual salts from the reaction and work-up.

Experimental Protocols

Key Experiment: Synthesis of 4,6-Dihydroxypyrimidine (General Procedure)

This is a generalized protocol based on the synthesis of 4,6-dihydroxypyrimidine and should be adapted and optimized for the synthesis of the 5-methoxy derivative.

  • Preparation of Sodium Methoxide Solution: In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, carefully react sodium metal with anhydrous methanol under an inert atmosphere to prepare a solution of sodium methoxide.[5]

  • Reaction Setup: Introduce the sodium methoxide solution into the reactor and heat to the desired temperature (e.g., 70-75°C).[1][2]

  • Addition of Reactants: A mixture of the appropriate methoxy-substituted dimethyl malonate and formamide is then added continuously to the heated sodium methoxide solution over a period of time, allowing the temperature to rise slightly (e.g., to 85°C).[1]

  • Reaction: The reaction mixture is stirred at the elevated temperature for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.[1][5]

  • Work-up: After the reaction is complete, the mixture is cooled. Water is added to the reaction mixture, followed by careful dropwise addition of a mineral acid (e.g., hydrochloric acid) to adjust the pH and precipitate the product. The temperature should be maintained at 20-25°C during acidification.[1]

  • Isolation: The precipitated this compound is collected by filtration, washed with water, and then dried under vacuum.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of 4,6-Dihydroxypyrimidine
Parameter Condition Yield (%) Reference
Reaction Time 0.5 - 2 hoursNo significant change[5]
3 hours85[5]
4 - 6 hoursNo significant change[5]
Reaction Temperature 70°C82.09[2]
Sodium Methoxide Conc. 30% in Methanol82.09[2]
Solvent/Ester Diethyl malonate in MethanolBetter yield[5]
Dimethyl malonate in Methanol/EthanolNo significant change[5]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_naome Prepare Sodium Methoxide Solution heat_naome Heat Sodium Methoxide Solution to 70-75°C prep_naome->heat_naome add_reactants Add Methoxy-dimethyl malonate & Formamide heat_naome->add_reactants react Stir at Elevated Temperature (1-3h) add_reactants->react cool Cool Reaction Mixture react->cool add_water Add Water cool->add_water acidify Acidify with HCl to Precipitate Product add_water->acidify filter_wash Filter and Wash with Water acidify->filter_wash dry Dry Product Under Vacuum filter_wash->dry

Caption: Synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

G cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check for Incomplete Reaction (TLC/HPLC) start->check_reaction check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup solution_reaction Increase Time/Temp Ensure Good Mixing check_reaction->solution_reaction solution_conditions Verify Stoichiometry Use Fresh Base check_conditions->solution_conditions solution_workup Optimize pH Thorough Washing check_workup->solution_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dihydroxy-5-methoxypyrimidine. It provides troubleshooting advice and frequently asked questions to address common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method is the condensation reaction between a dialkyl 2-methoxy-3-oxosuccinate (e.g., diethyl 2-methoxy-3-oxosuccinate) and formamide. This reaction is typically carried out in the presence of a strong base, such as sodium methoxide, in an alcoholic solvent.

Q2: Why is the choice of base important in this synthesis?

The base serves to deprotonate the formamide and facilitate the cyclization reaction. It is crucial that the alkoxide base matches the alcohol of the ester starting material (e.g., sodium methoxide with a methyl ester, sodium ethoxide with an ethyl ester) to prevent transesterification, which can lead to a mixture of products and complicate purification.

Q3: The reaction patent mentions that the dropwise addition of the malonic ester derivative is crucial. Why is this the case?

The condensation reaction is exothermic. A controlled, dropwise addition of the dialkyl 2-methoxy-3-oxosuccinate helps to manage the reaction temperature.[1] Poor temperature control can lead to an increase in side reactions, such as the decomposition of formamide or self-condensation of the ester, ultimately reducing the yield and purity of the desired product.

Q4: What is the role of anhydrous conditions in this synthesis?

Maintaining anhydrous (dry) conditions is critical for the success of this reaction.[1] Water can cause the hydrolysis of the starting ester and the formamide, as well as the strong base (sodium methoxide). This not only consumes the reactants but can also inhibit the desired condensation reaction, leading to significantly lower yields.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Presence of Water: Moisture in the reactants or solvent can hydrolyze the starting materials and the base.Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity reactants.
Incorrect Base: Using a base with a different alkyl group than the ester (e.g., sodium ethoxide with a methyl ester) can lead to transesterification.Match the alkoxide base to the ester. For diethyl 2-methoxy-3-oxosuccinate, use sodium ethoxide. For dimethyl 2-methoxy-3-oxosuccinate, use sodium methoxide.
Reaction Temperature Too Low: Insufficient temperature may lead to an incomplete reaction.Maintain the reaction temperature within the recommended range (typically 65-70°C).[1]
Presence of Unreacted Starting Materials Insufficient Reaction Time: The reaction may not have proceeded to completion.Increase the reaction time, monitoring the progress by a suitable analytical method like TLC or LC-MS.
Inadequate Mixing: Poor stirring can lead to localized concentrations of reactants and incomplete reaction.Ensure efficient and continuous stirring throughout the reaction.
Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS) Formamide Decomposition: At elevated temperatures, formamide can decompose to ammonia and carbon monoxide, or dehydrate to hydrogen cyanide.[2]Maintain strict temperature control. Avoid localized overheating.
Hydrolysis of Product: The dihydroxypyrimidine ring can be susceptible to hydrolysis under certain conditions.After the reaction, during workup, avoid prolonged exposure to strong acidic or basic conditions.
Self-Condensation of Ester: The dialkyl 2-methoxy-3-oxosuccinate can potentially undergo self-condensation.Ensure a stoichiometric amount of formamide is present and that the addition of the ester is slow and controlled.
Product is Difficult to Purify Formation of Salts: Incomplete neutralization during workup can result in the product remaining as a salt, affecting its solubility and purification.Carefully adjust the pH during the workup and isolation steps.
Presence of Multiple Byproducts: A combination of the issues listed above can lead to a complex mixture of products.Review the entire experimental procedure, paying close attention to the purity of starting materials, anhydrous conditions, and temperature control.

Experimental Protocols

Synthesis of this compound sodium salt [1]

  • To a dried reaction vessel, add sodium methoxide.

  • Begin stirring and heat the sodium methoxide to 65-68°C.

  • Add formamide to the reaction vessel.

  • Slowly, add 2-methoxypropandioic acid ethyl methyl ester dropwise to the mixture, maintaining the reaction temperature between 65°C and 70°C.

  • Allow the reaction to proceed for 2 to 6 hours.

  • After the reaction is complete, distill the mixture at 25-80°C to remove methanol.

  • Cool the resulting mixture to 10-15°C.

  • Collect the solid product by centrifugation.

Visualizations

Reaction_Pathway cluster_side_products Potential Side Products SM1 Diethyl 2-methoxy-3-oxosuccinate Intermediate Reaction Intermediate SM1->Intermediate + SP1 Hydrolysis Products (e.g., Methoxy-malonic acid) SM1->SP1 Hydrolysis (H2O) SP3 Ester Self-Condensation SM1->SP3 Base SM2 Formamide SM2->Intermediate SM2->SP1 Hydrolysis (H2O) SP2 Formamide Decomposition (e.g., NH3, CO) SM2->SP2 High Temp. Base Sodium Methoxide (Base) Base->Intermediate Catalyzes Product This compound Intermediate->Product Cyclization

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Water Check for Water Contamination (Anhydrous Conditions) Problem->Check_Water Yes End Successful Synthesis Problem->End No Check_Temp Verify Temperature Control (65-70°C) Check_Water->Check_Temp No Issue Solution_Dry Use Dry Glassware/Solvents Check_Water->Solution_Dry Issue Found Check_Base Confirm Correct Base (Alkoxide matches Ester) Check_Temp->Check_Base No Issue Solution_Temp Optimize Heating/Addition Rate Check_Temp->Solution_Temp Issue Found Check_Purity Assess Starting Material Purity Check_Base->Check_Purity No Issue Solution_Base Use Matching Alkoxide Base Check_Base->Solution_Base Issue Found Solution_Purity Purify/Source High-Purity Starting Materials Check_Purity->Solution_Purity Issue Found End_Fail Re-evaluate Protocol Check_Purity->End_Fail No Issue Solution_Dry->Start Solution_Temp->Start Solution_Base->Start Solution_Purity->Start End_Fail->Start

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 4,6-Dihydroxy-5-methoxypyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4,6-Dihydroxy-5-methoxypyrimidine via recrystallization. This document offers detailed experimental protocols, troubleshooting for common issues, and quantitative data presentation to facilitate successful purification.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the methodology for the single-solvent recrystallization of this compound. The selection of an appropriate solvent is critical; based on solubility data, polar protic solvents such as ethanol or ethyl acetate are recommended starting points.[1]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] Ethanol or ethyl acetate are suitable starting points.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the solvent until the compound completely dissolves. Avoid adding an excess of solvent to ensure a good yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[2] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Quantitative Data Summary

Proper documentation of experimental parameters is crucial for reproducibility and optimization. Use the following table to record your experimental data.

ParameterTrial 1Trial 2Trial 3
Mass of Crude Compound (g)
Recrystallization Solvent
Volume of Solvent (mL)
Dissolution Temperature (°C)
Crystallization Time (h)
Mass of Pure Compound (g)
Yield (%)
Melting Point of Pure Compound (°C)

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of pyrimidine compounds and provides systematic solutions.

Q1: The compound is not dissolving in the hot solvent. What should I do?

A1: If the compound is not dissolving, you can try adding more of the solvent in small increments. If it remains insoluble, you may need to select a more suitable solvent or consider a mixed-solvent system. For pyrimidine derivatives, polar protic solvents are often a good starting point.[3]

Q2: No crystals are forming upon cooling the solution. What are the next steps?

A2: If crystals do not form, the solution may be too dilute. You can attempt to induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[2][4]

  • Seeding: Add a seed crystal of the pure compound to the solution to initiate crystal growth.[2][4]

  • Reducing Solvent Volume: If the above methods are unsuccessful, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[2][3]

Q3: The compound "oiled out" instead of forming crystals. How can this be resolved?

A3: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.[2][3] It can also occur if the boiling point of the solvent is too high or if there are significant impurities lowering the compound's melting point.[3][4]

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation and allow it to cool more slowly.[3][4] Placing an inverted beaker over the flask can create an insulating atmosphere to slow down the cooling process.[2] If the problem persists, pre-purification by another method, such as column chromatography, may be necessary to remove impurities.[2]

Q4: The recrystallization process resulted in a low yield. What could be the cause?

A4: A low yield can stem from several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[3] Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, it can lead to product loss. Ensure your filtration apparatus is pre-heated.[3]

  • Inappropriate Solvent Choice: The compound may have a relatively high solubility in the chosen solvent even at low temperatures. Experiment with different solvents or solvent mixtures.[2]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process for this compound.

Recrystallization_Workflow Figure 1. Recrystallization Workflow for this compound A Start: Crude Compound B Add Minimal Hot Solvent A->B J Insoluble Impurities Present? B->J C Completely Dissolved Solution D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I End: Pure this compound H->I J->C No K Hot Filtration J->K Yes K->C

Caption: A flowchart illustrating the key decision points and steps in the recrystallization of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis reaction has a very low yield, although I followed the literature procedure. What are the most common initial checks I should perform?

A1: Low yields in pyrimidine synthesis can often be attributed to several key factors. Before delving into extensive optimization, it is crucial to verify the following:

  • Purity of Starting Materials: Impurities in your reactants, such as the aldehyde, β-dicarbonyl compound, or the amidine/urea, can significantly inhibit the reaction or lead to unwanted side reactions.[1] It is recommended to use reagents of high purity and to purify them if necessary. For instance, in the Pinner reaction, using freshly prepared or purified amidine hydrochloride is critical as amidines can be hygroscopic and may hydrolyze over time.[2]

  • Stoichiometry of Reactants: Incorrect molar ratios of the reactants are a frequent cause of low conversion of the limiting reagent.[1] Carefully recalculate and accurately measure the amounts of all starting materials. In some cases, like the Biginelli reaction, using a slight excess of the urea component (e.g., 1.2-1.5 equivalents) can improve yields.[3]

  • Reaction Conditions: Non-optimal temperature, pressure, or reaction time can result in incomplete reactions or degradation of the product.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.[1]

  • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air and moisture.[1] For instance, the Pinner synthesis is highly susceptible to hydrolysis.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can markedly improve the yield.[1]

Q2: I am observing a significant amount of a fluorescent byproduct in my Biginelli reaction. What is it and how can I minimize its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product arises when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[2]

To minimize the formation of the Hantzsch DHP byproduct, consider the following troubleshooting steps:

  • Reaction Temperature: Higher temperatures tend to favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[2]

  • Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia, thereby reducing the formation of the Hantzsch byproduct.[2]

Q3: My Pinner synthesis is not proceeding to completion, and the yield of the desired pyrimidine is low. What can I do to drive the reaction forward?

A3: Incomplete cyclization in the Pinner synthesis can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[2] Here are some troubleshooting steps to improve the yield:

  • Catalyst: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere is also recommended.[2]

  • Reaction Time and Temperature: Some cyclizations are slow and may require extended reaction times. Monitor the reaction by TLC to determine the optimal duration. Be cautious with increasing the temperature, as excessively high temperatures can lead to decomposition.[2]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can degrade or absorb moisture over time.[2]

Q4: I am struggling with the purification of my pyrimidine derivative, which is leading to a significant loss of product and a low isolated yield. What are some common purification challenges and how can I address them?

A4: Difficulties in product purification are a common reason for low isolated yields. Here are some potential causes and solutions:

  • Similar Polarity of Product and Impurities: If your desired product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems to improve separation. Alternatively, consider other purification techniques like preparative HPLC or crystallization.[1]

  • Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel). In such cases, using a different stationary phase like alumina or employing non-chromatographic purification methods might be necessary.[1]

  • Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted starting materials can co-elute with the product. Ensure proper work-up procedures, including aqueous washes and extractions, are performed to remove these impurities before chromatography.[1]

  • Recrystallization Issues: If you are using recrystallization, the choice of solvent is critical. If the product "oils out" instead of crystallizing, you may need to use a more dilute solution or a different solvent system. Slow cooling can also promote the formation of purer crystals.[5]

Data Presentation

Table 1: Effect of Reaction Temperature on Product Distribution in a Biginelli-type Reaction

This table illustrates how varying the reaction temperature can influence the ratio of the desired dihydropyrimidinone (DHPM) to the Hantzsch dihydropyridine (DHP) byproduct when using sulfated zirconia as a catalyst.

Temperature (°C)DHPM Yield (%)DHP Yield (%)
40855
60928
808812
1007525

Note: These values are illustrative and can vary depending on the specific substrates and reaction conditions.

Table 2: Comparison of Lewis Acid Catalysts in the Biginelli Reaction

This table compares the effectiveness of different Lewis acid catalysts on the yield of a model Biginelli reaction.

Catalyst (10 mol%)Time (h)Yield (%)
None24<10
FeCl₃485
ZnCl₂678
InCl₃392
Yb(OTf)₃295

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) in ethanol at reflux. Yields are for the isolated product.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)[2]

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).[2]

  • Stir the mixture at a controlled temperature of 60°C.[2]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Add a small amount of cold ethanol and stir for 5 minutes.[2]

  • Filter the solid product and wash with cold ethanol.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 2: General Procedure for the Pinner Synthesis of Pyrimidines

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on maintaining anhydrous conditions.

Materials:

  • 1,3-dicarbonyl compound (1 equiv)

  • Amidine hydrochloride (1.2 equiv)

  • Anhydrous Sodium Ethoxide (1.2 equiv)

  • Anhydrous Ethanol

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Dissolve the 1,3-dicarbonyl compound (1 equiv) in anhydrous ethanol in the flask.

  • In a separate flask, prepare a solution of sodium ethoxide (1.2 equiv) in anhydrous ethanol.

  • Add the amidine hydrochloride (1.2 equiv) to the sodium ethoxide solution and stir for 15 minutes at room temperature to generate the free amidine.

  • Transfer the amidine solution to the dropping funnel and add it dropwise to the solution of the 1,3-dicarbonyl compound over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux.[2]

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[2]

  • Remove the solvent under reduced pressure.[2]

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]

Protocol 3: HPLC Method for Purity Analysis of Pyrimidine Derivatives

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid Gradient:

  • Start with 95% A and 5% B.

  • Linearly increase to 95% B over 15 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to initial conditions over 1 minute and equilibrate for 4 minutes. Flow Rate: 1.0 mL/min Detection: UV at 254 nm

Mandatory Visualization

Troubleshooting_Low_Yield_Pyrimidine_Synthesis cluster_solutions Potential Solutions Start Low Yield in Pyrimidine Synthesis Purity Check Purity of Starting Materials Start->Purity Stoichiometry Verify Stoichiometry Start->Stoichiometry Conditions Evaluate Reaction Conditions Start->Conditions Side_Products Analyze for Side Products Purity->Side_Products Impure Reagents Purify_Reagents Purify/Replace Reagents Purity->Purify_Reagents Stoichiometry->Side_Products Incorrect Ratios Optimize_Stoichiometry Optimize Reactant Ratios Stoichiometry->Optimize_Stoichiometry Conditions->Side_Products Suboptimal Temp/Time Optimize_Conditions Optimize Temp, Time, Catalyst, Solvent Conditions->Optimize_Conditions Control_Atmosphere Use Inert Atmosphere Conditions->Control_Atmosphere Purification Assess Purification Strategy Low_Yield Low_Yield Purification->Low_Yield Product Loss Improve_Purification Change Purification Method (e.g., Recrystallization, Prep-HPLC) Purification->Improve_Purification Side_Products->Purification Difficult Separation

Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.

Biginelli_vs_Hantzsch cluster_Biginelli Biginelli Pathway cluster_Hantzsch Hantzsch Pathway (Side Reaction) Reactants Aldehyde + β-Ketoester + Urea Biginelli_Intermediate Iminium Intermediate Reactants->Biginelli_Intermediate Acid Catalyst Hantzsch_Intermediate Enamine Intermediate Reactants->Hantzsch_Intermediate High Temp, Ammonia DHPM Dihydropyrimidinone (Desired Product) Biginelli_Intermediate->DHPM Cyclization DHP Dihydropyridine (Byproduct) Hantzsch_Intermediate->DHP Cyclization

Caption: Competing pathways in the Biginelli reaction.

References

Technical Support Center: Optimization of Reaction Conditions for 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,6-Dihydroxy-5-methoxypyrimidine.

Experimental Protocol: Synthesis of this compound Sodium Salt

A common method for the synthesis of this compound involves the preparation of its sodium salt as a key intermediate. The following protocol is based on established literature.[1]

Materials:

  • Sodium methylate

  • Formamide (Methanamide)

  • 2-methoxypropandioic acid ethyl methyl ester

  • Methanol

  • Water

Procedure:

  • Reaction Setup: In a dried reaction vessel, add sodium methylate and begin stirring. Heat the mixture to a temperature of 65-68°C.

  • Addition of Reagents: To the heated sodium methylate solution, add formamide. Following this, add 2-methoxypropandioic acid ethyl methyl ester dropwise over a period of 1 to 1.5 hours.

  • Reaction: Maintain the reaction temperature at 65-70°C for 2 to 6 hours to allow for the formation of the product mixture.

  • Work-up:

    • Distill the mixture at a temperature range of 25-80°C to remove methanol.

    • After methanol removal, water may be added, and a second distillation at 80-85°C can be performed to remove any residual methanol and water.[1]

    • Cool the resulting mixture to 10-15°C.

    • Collect the solid product by centrifugation.

Optimization of Reaction Conditions

The yield and purity of this compound are sensitive to several reaction parameters. The following table summarizes key optimized conditions based on analogous pyrimidine syntheses.

ParameterOptimized ConditionExpected OutcomeReference
Sodium Methoxide Concentration 30% in methanolMaximizes yield by ensuring a sufficiently basic environment for the condensation reaction.[2]
Reaction Temperature 65-70°CPromotes efficient reaction kinetics while minimizing the formation of degradation byproducts.[1][1]
Reaction Time 2.5 - 6 hoursSufficient time for the reaction to proceed to completion. The optimal time may vary based on scale and specific reactant concentrations.[1][2][1][2]
Reagent Addition Dropwise addition of the esterAllows for better temperature control, which in turn inhibits side reactions and increases the yield of the desired product.[1][1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related compounds.

IssuePossible CauseTroubleshooting Steps
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature within the optimal range.
Moisture in Reagents/Glassware: Water can react with sodium methoxide, reducing its effectiveness.Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.Carefully measure and control the stoichiometry of all reactants as specified in the protocol.
Formation of Side Products High Reaction Temperature: Elevated temperatures can promote the formation of undesired byproducts.Maintain strict temperature control throughout the reaction. The dropwise addition of reagents can help manage exothermic processes.[1]
Presence of Impurities in Starting Materials: Impurities can interfere with the desired reaction pathway.Use high-purity starting materials. If necessary, purify the starting materials before use.
Difficulty in Product Isolation Incomplete Precipitation: The product may not fully precipitate from the solution.Ensure the pH is adjusted correctly during the work-up, and allow sufficient time for crystallization at a low temperature.
Emulsion during Work-up: An emulsion may form during the aqueous work-up, making phase separation difficult.The addition of a saturated brine solution can help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: Why is it important to control the temperature during the addition of 2-methoxypropandioic acid ethyl methyl ester?

A1: The reaction is often exothermic. Controlling the temperature by slow, dropwise addition is crucial to prevent side reactions that can occur at higher temperatures, which would otherwise lower the yield and purity of the final product.[1]

Q2: What is the role of sodium methylate in this reaction?

A2: Sodium methylate acts as a strong base, which is necessary to deprotonate the starting materials and facilitate the condensation and subsequent ring closure to form the pyrimidine ring.

Q3: Can other bases be used instead of sodium methylate?

A3: While other strong bases like sodium ethoxide or potassium butoxide have been used in similar pyrimidine syntheses, sodium methoxide in methanol is a commonly optimized condition for high yields.[2] The choice of base and solvent are often interdependent.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the disappearance of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are some common impurities I should look for?

A5: Common impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions such as self-condensation of the ester or hydrolysis of reactants.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and troubleshooting of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Prepare Dry Glassware and Reagents reaction_setup Reaction Setup: - Add Sodium Methylate - Heat to 65-68°C start->reaction_setup reagent_addition Reagent Addition: - Add Formamide - Dropwise addition of Ester reaction_setup->reagent_addition reaction Reaction: - Maintain 65-70°C - 2-6 hours reagent_addition->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Methanol Distillation - Cooling and Crystallization monitoring->workup Complete isolation Product Isolation: - Centrifugation/Filtration workup->isolation analysis Product Analysis (NMR, MS, Purity) isolation->analysis troubleshooting Troubleshooting analysis->troubleshooting Issues Detected end End: Pure this compound analysis->end Successful low_yield Low Yield Issue troubleshooting->low_yield impurity_issue Impurity Issue troubleshooting->impurity_issue low_yield->reaction_setup Adjust Conditions impurity_issue->workup Optimize Purification

Caption: A flowchart of the synthesis and troubleshooting process.

References

preventing byproduct formation in the synthesis of 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dihydroxy-5-methoxypyrimidine. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis involves the condensation of a 2-methoxy-malonic acid diester (e.g., diethyl or dimethyl ester) with formamide in the presence of a strong base, typically sodium methoxide in methanol.[1][2] The reaction proceeds via a cyclization to form the sodium salt of the target molecule, which is then neutralized to yield this compound.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of formamide and the desired product.[3]

  • Inadequate Stoichiometry: An insufficient amount of the base (sodium methoxide) or formamide can result in incomplete conversion of the starting materials.[4]

  • Presence of Water: The reaction is sensitive to moisture, which can consume the strong base and lead to hydrolysis of the malonic ester. It is crucial to use anhydrous solvents and dried glassware.

  • Reaction Time: The reaction may require sufficient time to go to completion. Monitoring the reaction progress by techniques like TLC or HPLC is recommended.[5]

Q3: I am observing a significant amount of an insoluble white precipitate that is not my product. What could it be?

A3: A common issue is the precipitation of unreacted sodium methoxide or the disodium salt of the product if the neutralization step is incomplete or inefficiently performed. Additionally, side reactions can lead to the formation of polymeric materials or salts of byproducts.

Q4: How can I best monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) can be used for a quick qualitative assessment of the consumption of the starting malonic ester. For more accurate monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5] Some processes also utilize Gas Chromatography (GC) to monitor the disappearance of volatile starting materials.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, with a focus on identifying and mitigating byproduct formation.

Problem 1: Formation of Acyclic Byproducts due to Incomplete Cyclization
  • Observation: Your final product is contaminated with impurities that are more polar than the desired product on a normal phase TLC, or you observe multiple spots. NMR analysis may show signals corresponding to open-chain structures.

  • Probable Cause: The cyclization reaction may not have gone to completion. This can be due to insufficient heating, a short reaction time, or a suboptimal amount of base. The intermediate N-formyl methoxy malonamide may be present.

  • Proposed Solutions:

    • Increase Reaction Temperature: Carefully increase the reaction temperature to the optimal range of 65-70°C to promote the final ring-closing step.[6]

    • Extend Reaction Time: Monitor the reaction until the starting materials are fully consumed. A typical reaction time is between 2 to 6 hours.[6]

    • Optimize Base Stoichiometry: Ensure at least two equivalents of sodium methoxide are used to facilitate both the initial condensation and the subsequent cyclization.

Problem 2: Byproducts from Formamide Decomposition
  • Observation: The reaction mixture darkens significantly, and you detect ammonia or observe the formation of dark, tar-like substances.

  • Probable Cause: Formamide can decompose at temperatures above 100°C to carbon monoxide and ammonia. In the presence of a strong base, other side reactions can also occur. Ammonia can potentially react with the malonic ester to form malonamide, which could then undergo its own set of reactions.

  • Proposed Solutions:

    • Strict Temperature Control: Maintain the reaction temperature below 80°C to minimize the thermal decomposition of formamide.

    • Order of Addition: Adding the 2-methoxy-malonic acid diester dropwise to the mixture of sodium methoxide and formamide can help to better control the reaction temperature and minimize side reactions.[6]

Problem 3: Hydrolysis of the Malonic Ester
  • Observation: You isolate a significant amount of methoxy malonic acid or its salt.

  • Probable Cause: The presence of water in the reaction mixture can lead to the saponification (base-catalyzed hydrolysis) of the diethyl or dimethyl methoxy malonate starting material.

  • Proposed Solutions:

    • Use Anhydrous Reagents and Solvents: Ensure that the methanol is anhydrous and the sodium methoxide is of high quality and not excessively exposed to atmospheric moisture.

    • Dry Glassware Thoroughly: All glassware should be oven-dried before use to remove any adsorbed water.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield and purity of this compound, based on literature and patent information.

ParameterConditionExpected Outcome on YieldExpected Outcome on Byproduct FormationReference(s)
Reaction Temperature 65-70°COptimalMinimized[3][6]
< 60°CLowIncreased incomplete cyclization byproducts
> 80°CDecreasedIncreased formamide decomposition byproducts
Sodium Methoxide 2.0 - 2.2 equivalentsHighMinimized[1]
(equivalents) < 2.0 equivalentsLowIncreased incomplete cyclization byproducts
Formamide 2.0 - 2.5 equivalentsHighMinimized[4]
(equivalents) > 3.0 equivalentsMay slightly increaseIncreased residual formamide and potential for side reactions
Reaction Time 2 - 6 hoursOptimalMinimized[6]
< 2 hoursLowIncreased unreacted starting materials and intermediates

Key Experimental Protocol

This protocol is a generalized procedure designed to minimize byproduct formation. Optimization for your specific laboratory conditions may be necessary.

Materials:

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Formamide

  • Diethyl 2-methoxy-malonate

  • Hydrochloric acid (for neutralization)

  • Anhydrous reaction vessel with a stirrer, condenser, and dropping funnel

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction vessel with anhydrous methanol and sodium methoxide (2.1 equivalents). Stir the mixture until the sodium methoxide is fully dissolved.

  • Addition of Formamide: To the stirred solution, add formamide (2.2 equivalents).

  • Heating: Heat the mixture to 65-68°C.

  • Addition of Malonic Ester: Add diethyl 2-methoxy-malonate (1.0 equivalent) dropwise over a period of 1-2 hours, maintaining the reaction temperature between 65-70°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 65-70°C for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add water to dissolve the precipitated sodium salt.

    • Carefully neutralize the solution to a pH of approximately 6-7 with hydrochloric acid. The this compound will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum.

    • If necessary, the product can be further purified by recrystallization.

Visualizations

Synthesis_Pathway cluster_reactants Reactants methoxy_malonate Diethyl 2-methoxy-malonate intermediate Acyclic Intermediate methoxy_malonate->intermediate + Formamide formamide Formamide formamide->intermediate naome Sodium Methoxide (Base) naome->intermediate Catalyzes product_salt Sodium this compound intermediate->product_salt Cyclization product This compound product_salt->product Neutralization hcl HCl (Acidification) hcl->product

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_pathways Reaction Pathways start Reaction Mixture (Methoxy Malonate, Formamide, NaOMe) desired_path Desired Reaction start->desired_path side_path1 Incomplete Cyclization start->side_path1 Insufficient Heat/Time side_path2 Formamide Decomposition start->side_path2 High Temperature side_path3 Ester Hydrolysis start->side_path3 Presence of Water product This compound desired_path->product byproduct1 Acyclic Intermediates side_path1->byproduct1 byproduct2 Ammonia, CO, etc. side_path2->byproduct2 byproduct3 Methoxy Malonic Acid side_path3->byproduct3

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow issue Problem Encountered (e.g., Low Yield, Impurities) check_temp Verify Reaction Temperature (65-70°C?) issue->check_temp check_reagents Check Reagent Stoichiometry & Anhydrous Conditions issue->check_reagents check_time Confirm Reaction Time (2-6 hours?) issue->check_time adjust_temp Adjust Temperature check_temp->adjust_temp No analyze Analyze Product (HPLC, NMR) check_temp->analyze Yes adjust_reagents Use Anhydrous Solvents & Correct Stoichiometry check_reagents->adjust_reagents No check_reagents->analyze Yes adjust_time Increase Reaction Time check_time->adjust_time No check_time->analyze Yes adjust_temp->analyze adjust_reagents->analyze adjust_time->analyze success Problem Resolved analyze->success

Caption: Troubleshooting workflow for synthesis optimization.

References

stability of 4,6-Dihydroxy-5-methoxypyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,6-dihydroxy-5-methoxypyrimidine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is generally stable under standard laboratory conditions. However, it is susceptible to degradation under extreme pH and temperature conditions and is sensitive to oxidation.[1] To ensure its integrity, it is crucial to handle and store the compound appropriately.

Q2: What are the recommended storage conditions for this compound?

For solid-state storage, it is recommended to keep this compound in a well-closed container, protected from light, in a cool and dry place.[2] Specific temperature recommendations include 2-8°C or 10-25°C.[3][4] For solutions, it is advisable to use buffered systems at a neutral pH and store them at refrigerated (2-8°C) or frozen temperatures, depending on the solvent.[2]

Q3: What are the potential degradation pathways for this compound?

Based on the structure of this compound and data from related pyrimidine derivatives, the following degradation pathways are likely:

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of 4,5,6-trihydroxypyrimidine.

  • Oxidation: The pyrimidine ring is susceptible to oxidation, which could lead to ring-opened products or the formation of N-oxides.[2] The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.[2]

  • Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of various degradation products.[2][5] The pyrimidine ring itself can undergo photolytic decomposition.[2]

Q4: What are the initial signs of degradation to look for?

Initial signs of degradation of this compound can include:

  • A change in the physical appearance of the substance (e.g., color change from white/pale yellow to brown).

  • A decrease in the assay value of the active substance.

  • The appearance of new peaks in the chromatogram during HPLC analysis.

  • A change in the pH of a solution containing the compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution.

  • Possible Cause: The pH of the solution is too acidic or basic. Pyrimidine derivatives can be unstable in acidic environments.[2]

    • Solution: Investigate the effect of pH on the stability of your compound by conducting studies in different buffer solutions (e.g., pH 3, 5, 7, 9). Adjust the pH of your formulation to a range where the compound exhibits maximum stability.

  • Possible Cause: Presence of oxidative agents.

    • Solution: Degas your solvent before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant to your formulation if compatible with your experimental design.

Issue 2: Inconsistent Results in Biological Assays.

  • Possible Cause: Degradation of the compound in the assay medium.

    • Solution: Prepare fresh solutions of this compound for each experiment. If the assay involves prolonged incubation, assess the stability of the compound under the specific assay conditions (e.g., temperature, pH, media components).

  • Possible Cause: Poor aqueous solubility leading to precipitation.

    • Solution: Consider using a co-solvent such as DMSO to improve solubility. However, it is important to use the lowest effective concentration, as organic solvents can have intrinsic biological effects.[2]

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis.

  • Possible Cause: Degradation of the compound during sample preparation or analysis.

    • Solution: Ensure that the diluent used for sample preparation is compatible with the compound and does not promote degradation. Minimize the time between sample preparation and injection.

  • Possible Cause: Impurity in the starting material.

    • Solution: Ensure the purity of your this compound is well-characterized before initiating stability studies. The new peaks might be from the degradation of an impurity.

Data Presentation

Forced degradation studies are essential for understanding the stability of this compound. The following tables provide a template for presenting the data from such studies.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation (Hypothetical)Number of Degradants
Acid Hydrolysis 0.1 M HCl24 hours6015.22
Base Hydrolysis 0.1 M NaOH8 hours4025.83
Oxidative 3% H₂O₂12 hours2518.52
Thermal Solid State48 hours808.31
Photolytic UV Light (254 nm)24 hours2512.12

Table 2: Chromatographic Purity of this compound and its Degradation Products (Hypothetical Data)

SampleRetention Time (min)Peak Area (%)
Control 4.5299.8
Acid Stressed 2.89 (Degradant 1)5.1
3.54 (Degradant 2)10.1
4.52 (Parent)84.8
Base Stressed 2.11 (Degradant 3)8.2
3.25 (Degradant 4)12.3
4.01 (Degradant 5)5.3
4.52 (Parent)74.2

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 40°C for 8 hours. Neutralize the solution with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 12 hours, protected from light. Dilute for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the sample in methanol and dilute for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Analyze the sample by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v).[6][7] An isocratic or gradient elution can be used.

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 225 nm[6][7]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Prepare solutions of the stressed samples from the forced degradation study.

  • Inject the samples into the HPLC system.

  • Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.

  • Optimize the mobile phase composition, flow rate, and other chromatographic parameters to achieve adequate resolution between all peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 40°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (UV Light, RT) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Purity) hplc->data degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_prod 4,5,6-Trihydroxypyrimidine parent->hydrolysis_prod Acid/Base oxidation_prod Ring-Opened Products or N-Oxides parent->oxidation_prod Oxidizing Agents photo_prod Various Photoproducts parent->photo_prod UV Light

References

Technical Support Center: Purification of Dihydroxypyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of dihydroxypyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of dihydroxypyrimidine compounds, presented in a question-and-answer format.

Issue 1: Poor Solubility of the Compound

Question: My dihydroxypyrimidine derivative is only soluble in high-boiling point solvents like DMF and DMSO, making purification by standard crystallization or chromatography difficult. What should I do?

Answer: This is a common challenge with dihydroxypyrimidine compounds due to their potential for strong intermolecular hydrogen bonding. Here are several strategies to address poor solubility:

  • Solvent Screening for Crystallization: While challenging, a systematic solvent screen is recommended. For compounds soluble only in DMF or DMSO, consider anti-solvent or diffusion crystallization.[1]

    • Anti-solvent method: Dissolve the compound in a minimum amount of hot DMF or DMSO. Slowly add a miscible anti-solvent (a solvent in which the compound is insoluble) like water, cyclohexane, dioxane, or ethyl acetate until turbidity is observed. Allow the solution to cool slowly.

    • Vapor Diffusion: Dissolve the compound in a small vial containing DMF or DMSO. Place this vial inside a larger sealed chamber containing a more volatile anti-solvent (e.g., diethyl ether, pentane, or dichloromethane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth. A researcher successfully obtained crystals by dissolving their compound in DMF and placing it in a tank containing DCM overnight.[1]

  • pH Modification: Dihydroxypyrimidines possess acidic and basic functionalities, and their solubility is often pH-dependent.[2][3] Experiment with adjusting the pH of aqueous suspensions to solubilize the compound as a salt, which can then be isolated by precipitation upon neutralization.

  • Co-solvents in Chromatography: For chromatographic purification, using a co-solvent can enhance solubility in the mobile phase. Small amounts of DMSO or DMF can be added to the mobile phase, but be mindful of their high boiling points during fraction evaporation.

Issue 2: Low Yield After Purification

Question: I am experiencing a significant loss of material during the purification process, resulting in a low overall yield. What are the potential causes and how can I improve the recovery?

Answer: Low yield can stem from multiple factors, from the initial reaction workup to the final purification steps. A systematic approach is needed to identify and rectify the issue.[4][5]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If starting materials persist, consider extending the reaction time, increasing the temperature moderately, or checking the purity and activity of your reactants and catalysts.[6]
Loss During Workup Dihydroxypyrimidines can be amphoteric. Ensure the pH during aqueous extraction is optimized to keep your compound in the organic layer or to precipitate it effectively. Thoroughly back-extract the aqueous layers. When drying the organic layer, rinse the drying agent (e.g., MgSO₄, Na₂SO₄) with fresh solvent to recover any adsorbed product.[4]
Product Adsorption Strong adsorption onto the stationary phase (e.g., silica gel) is common for polar compounds. This can be mitigated by increasing the mobile phase polarity or deactivating the silica gel with a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) in the eluent.[7]
Co-precipitation with Impurities If purifying by precipitation, ensure the conditions are optimized for selective crystallization of the desired product. Slow cooling and controlled addition of anti-solvent can improve selectivity.
Inappropriate Crystallization Solvent The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at low temperatures, you will have poor recovery. If it is not soluble enough when hot, you may use an unnecessarily large volume of solvent, leading to losses.[8]

Troubleshooting Workflow for Low Purification Yield

Low_Yield_Troubleshooting start Low Yield Observed check_workup Review Workup Procedure start->check_workup check_chromatography Review Chromatography start->check_chromatography check_crystallization Review Crystallization start->check_crystallization workup_pH Optimize Extraction pH check_workup->workup_pH pH dependent solubility? chrom_adsorption Compound on baseline? check_chromatography->chrom_adsorption cryst_solubility High solubility in cold solvent? check_crystallization->cryst_solubility cryst_oiling_out Compound 'oiling out'? check_crystallization->cryst_oiling_out workup_back_extract Back-extract Aqueous Layers workup_pH->workup_back_extract workup_rinse Rinse Drying Agent workup_back_extract->workup_rinse end Yield Improved workup_rinse->end chrom_increase_polarity Increase Mobile Phase Polarity chrom_adsorption->chrom_increase_polarity Yes chrom_tailing Streaking/Tailing observed? chrom_adsorption->chrom_tailing No chrom_deactivate_silica Deactivate Silica Gel chrom_increase_polarity->chrom_deactivate_silica chrom_deactivate_silica->end chrom_add_modifier Add Mobile Phase Modifier (e.g., TEA, AcOH) chrom_tailing->chrom_add_modifier chrom_add_modifier->end cryst_change_solvent Screen for New Solvent/Anti-solvent cryst_solubility->cryst_change_solvent cryst_change_solvent->end cryst_slow_cool Cool Slowly / Reduce Saturation cryst_oiling_out->cryst_slow_cool cryst_slow_cool->end

Caption: A logical workflow for diagnosing and resolving low purification yields.

Issue 3: Persistent Impurities After Purification

Question: Despite repeated purification attempts (recrystallization, column chromatography), I am unable to remove certain impurities. How can I identify and eliminate them?

Answer: Stubborn impurities often have physicochemical properties very similar to the desired product. Identifying the impurity is the first step toward designing a rational purification strategy.

Common Impurities and Removal Strategies:

Impurity TypeIdentificationRecommended Purification Strategy
Unreacted Starting Materials Compare with authentic standards by TLC, LC-MS, or GC-MS.Column Chromatography: Use a gradient elution to carefully separate compounds with different polarities. Recrystallization: If the starting material has significantly different solubility, recrystallization can be effective.[9]
Mono-substituted Intermediates Characterized by MS (different molecular weight) and NMR. Often has polarity close to the final product.Preparative HPLC: Offers higher resolution than standard column chromatography for separating closely related compounds. Recrystallization: A carefully selected solvent system (e.g., hexane/ethyl acetate) can sometimes exploit small solubility differences.[9]
N-Acylurea Byproducts Identified by characteristic signals in ¹H and ¹³C NMR and by mass spectrometry.Recrystallization: Often the most effective method for removing N-acylurea byproducts.
Tautomeric Forms The presence of a minor tautomer can act as an impurity, inhibiting crystallization.[10][11][12] This can be difficult to identify directly but may be inferred if the compound resists crystallization or forms amorphous solids.Control of pH and solvent environment can favor one tautomer. Sometimes, allowing a solution to equilibrate for an extended period before inducing crystallization can help.
Colored Impurities Visible color in the product.Activated Carbon Treatment: Dissolve the crude product, add a small amount (1-2% by weight) of activated carbon, stir at an elevated temperature, and perform a hot filtration through celite before crystallization. Caution: Excessive use can lead to product loss.
Inorganic Salts Will not show up on TLC/LC-MS (UV). Can be detected by conductivity or inorganic analysis.Aqueous Wash: Thoroughly wash the crude product during workup. Recrystallization: Salts are typically insoluble in organic solvents used for recrystallization.

Relationship Between Synthesis and Purification

Synthesis_Impurities_Purification cluster_synthesis Synthesis cluster_impurities Common Impurities cluster_purification Purification Methods synthesis Dihydroxypyrimidine Synthesis (e.g., from Malonate + Formamide) unreacted Unreacted Starting Materials synthesis->unreacted generates intermediate Intermediates (e.g., mono-substituted) synthesis->intermediate generates byproducts Side-Products (e.g., N-acylureas) synthesis->byproducts generates salts Inorganic Salts synthesis->salts generates tautomers Minor Tautomers synthesis->tautomers generates recrystallization Recrystallization unreacted->recrystallization column_chrom Column Chromatography unreacted->column_chrom hplc Preparative HPLC unreacted->hplc intermediate->column_chrom intermediate->hplc carbon Activated Carbon intermediate->carbon Colored Impurities? byproducts->recrystallization salts->recrystallization wash Aqueous Wash salts->wash tautomers->recrystallization influences carbon->recrystallization precedes

Caption: The relationship between synthesis, common impurities, and purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for dihydroxypyrimidine compounds?

A1: There is no single "best" method, as the optimal technique depends on the specific compound's properties and the nature of the impurities. However, recrystallization is often a powerful and efficient first choice, especially for removing common synthesis byproducts like inorganic salts and N-acylureas. If recrystallization fails to provide adequate purity, silica gel column chromatography is the next logical step. For very challenging separations of closely related analogs or isomers, preparative HPLC is the most powerful tool.[13]

Q2: My compound streaks on the TLC plate during method development. What does this mean for column chromatography?

A2: Streaking on TLC is a strong indicator that you will face challenges with column chromatography, such as broad peaks and poor separation. It is often caused by the compound being too polar for the stationary phase, having acidic or basic properties, or being overloaded.

  • Solution: Try increasing the polarity of your eluent. If your compound is basic, add a small amount of triethylamine (~0.1-1%) to the mobile phase. If it is acidic, add a small amount of acetic acid (~0.1-1%). This will saturate the active sites on the silica gel, leading to sharper spots and better separation.[7]

Q3: How does tautomerism affect the purification of dihydroxypyrimidine compounds?

A3: Dihydroxypyrimidines can exist in different tautomeric forms (e.g., keto-enol equilibrium).[3][14] This can pose a significant purification challenge because the different tautomers may have slightly different polarities and crystallinities. In solution, they exist in a dynamic equilibrium. During crystallization, if one tautomer is preferentially incorporated into the crystal lattice, the minor tautomer can act as an impurity, potentially inhibiting crystal growth or being incorporated as a defect.[11][12] This can lead to the formation of oils, amorphous solids, or crystals with lower purity. Understanding the factors that influence the tautomeric equilibrium (solvent, pH, temperature) can be key to successful crystallization.[15]

Q4: What are some good starting solvent systems for recrystallizing dihydroxypyrimidine compounds?

A4: The choice is highly compound-specific. However, some commonly successful systems for polar heterocyclic compounds include:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, water (for more polar compounds).[16][17]

  • Two-Solvent Systems: A polar solvent in which the compound is soluble (e.g., ethanol, ethyl acetate, acetone, THF) paired with a non-polar anti-solvent (e.g., hexane, heptane, cyclohexane).[16][17] A mixture of hexane and ethyl acetate is often effective.[9] For compounds only soluble in DMSO, using water as an anti-solvent is a common strategy.[17]

Q5: What analytical techniques are essential for assessing the purity of the final product?

A5: A combination of techniques is necessary for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting impurities, often with UV detection.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities.[19]

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol is a general guideline for purifying a dihydroxypyrimidine compound using a two-solvent system (e.g., ethyl acetate/hexane).

  • Solvent Selection: Identify a "good" solvent (Solvent A, e.g., ethyl acetate) that dissolves the compound when hot, and a "poor" solvent (Solvent B, e.g., hexane) in which the compound is insoluble but is miscible with Solvent A.

  • Dissolution: Place the crude, solid compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot Solvent A to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Induce Crystallization: While the solution is still hot, add Solvent B dropwise until the solution becomes persistently cloudy. If too much Solvent B is added, add a few drops of hot Solvent A to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold Solvent B to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Preparative HPLC Purification of a Dihydroxypyrimidine Derivative

This protocol is based on a method for analyzing 2,4,5-triamido-6-dihydroxypyrimidine sulphate and can be adapted for preparative scale.[18]

  • Column: C18 reverse-phase silica gel column suitable for preparative chromatography.

  • Mobile Phase A: Buffer solution: 50mM KH₂PO₄ + 10mM sodium heptanesulfonate, with the pH adjusted to 3.9 using phosphoric acid.

  • Mobile Phase B: Methanol.

  • Detection: UV detector at 265 nm.

  • Procedure:

    • Sample Preparation: Dissolve the crude or partially purified compound in a minimum amount of the initial mobile phase composition (e.g., 90% A / 10% B) or a compatible solvent like DMSO. Filter the sample through a 0.45 µm syringe filter before injection.

    • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 90% A / 10% B) until a stable baseline is achieved.

    • Injection and Elution: Inject the prepared sample onto the column. Elute using an isocratic or gradient method. A shallow gradient (e.g., increasing from 10% to 50% Methanol over 30-40 minutes) is often effective for separating closely eluting impurities.

    • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.

    • Product Isolation: Combine the pure fractions. Remove the organic solvent (methanol) under reduced pressure. The remaining aqueous solution can be lyophilized or the product can be extracted into an organic solvent after adjusting the pH if necessary.

    • Desalting: The final product will contain salts from the buffer. If this is undesirable, a subsequent desalting step (e.g., using a different reverse-phase column with a volatile buffer system like ammonium acetate or by dialysis/size exclusion chromatography for larger molecules) will be necessary.

References

Technical Support Center: Purification of 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of 4,6-Dihydroxy-5-methoxypyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Q1: My isolated this compound has a low yield after synthesis. What are the likely causes?

A1: Low yields in pyrimidine synthesis can stem from several factors:

  • Incomplete Reaction: The condensation reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of starting materials.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants are critical. Ensure that the reaction is conducted under the recommended conditions.

  • Moisture Contamination: Many reagents used in pyrimidine synthesis are sensitive to moisture. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q2: The purified product is off-white or colored. How can I remove the colored impurities?

A2: Colored impurities often arise from complex side reactions or degradation of starting materials or the product, particularly at elevated temperatures.

  • Activated Carbon Treatment: A common method for removing colored impurities is treatment with activated carbon.[2] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-2% by weight), stir for a short period, and then perform a hot filtration to remove the carbon before proceeding with recrystallization.

  • Recrystallization: Multiple recrystallizations can also help in removing colored impurities, provided they have different solubility profiles from the desired product.

Q3: My NMR or Mass Spectrum shows unexpected peaks. What could these impurities be?

A3: Based on common synthesis routes, potential impurities in this compound include:

  • Unreacted Starting Materials:

    • Sodium methoxide

    • Formamide[3]

    • 2-methoxy-malonic diester[3]

  • Byproducts:

    • Products from the self-condensation of the 1,3-dicarbonyl compound.[1]

    • Hydrolysis products of starting materials or intermediates.

  • Residual Solvents: Solvents used in the reaction or purification steps.

Q4: I'm having difficulty separating my product from impurities using column chromatography. What can I do?

A4: Co-elution of impurities with the desired product during column chromatography is a common issue, often due to similar polarities.[4]

  • Optimize the Solvent System: Experiment with different solvent systems (eluents) to improve separation. A gradient elution, where the polarity of the solvent is gradually increased, can be effective.[5]

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase material (e.g., C18).

  • Recrystallization: If chromatography is ineffective, recrystallization may be a better option for purification.

Data Presentation

The following table summarizes hypothetical purity data for this compound after different purification methods. This illustrates how to present such data for comparison.

Purification MethodPurity by HPLC (%)Yield (%)Appearance
Crude Product85.2-Off-white solid
Single Recrystallization (Ethanol/Water)95.875White solid
Column Chromatography (Silica Gel, DCM/Methanol gradient)98.160White solid
Activated Carbon Treatment followed by Recrystallization97.570White crystalline solid

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Beaker or Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in a beaker or Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Heat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 2: Column Chromatography Purification

This protocol provides a general framework for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, create a solid load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 100% DCM) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 5% methanol in DCM.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC or another suitable method to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Workflow for this compound Crude Crude Product Assess Assess Purity & Impurity Profile (TLC, NMR, etc.) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High Polarity Impurities Column Column Chromatography Assess->Column Similar Polarity Impurities Carbon Activated Carbon Treatment Assess->Carbon Colored Impurities Pure Pure Product Recrystallization->Pure Column->Pure Carbon->Recrystallization Analysis Final Purity Analysis (HPLC, NMR, MS) Pure->Analysis

Caption: A workflow for selecting a purification method.

Troubleshooting_Logic Troubleshooting Logic for Impurity Removal Start Impure Product IsColored Is the sample colored? Start->IsColored UseCarbon Perform Activated Carbon Treatment IsColored->UseCarbon Yes CheckPolarity Are impurities significantly different in polarity? IsColored->CheckPolarity No UseCarbon->CheckPolarity TryRecrystallization Attempt Recrystallization CheckPolarity->TryRecrystallization Yes TryColumn Use Column Chromatography CheckPolarity->TryColumn No Pure Pure Product TryRecrystallization->Pure TryColumn->Pure

Caption: Troubleshooting logic for impurity removal.

References

Technical Support Center: Optimizing HPLC Separation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of pyrimidine derivatives.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the HPLC analysis of pyrimidine derivatives in a question-and-answer format.

1. Peak Shape Problems: Tailing Peaks

Q: Why am I observing peak tailing for my pyrimidine derivatives?

A: Peak tailing is a common issue in the chromatography of polar and ionizable compounds like many pyrimidine derivatives.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] For basic pyrimidine derivatives, strong interactions with acidic residual silanol groups on the silica-based stationary phase are a frequent cause of tailing.[2]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: For basic pyrimidine compounds, lowering the mobile phase pH (e.g., to 2-3) can protonate the residual silanols, reducing unwanted interactions.[1] Conversely, for acidic pyrimidines, keeping the pH below the analyte's pKa can suppress its ionization and reduce tailing.[1][3]

  • Increase Buffer Strength: Using a buffer concentration between 10-50 mM can help maintain a stable pH and minimize secondary interactions.[1]

  • Use a Highly Deactivated Column: Modern, high-purity silica columns with end-capping are designed to have minimal residual silanol activity.[2]

  • Consider Mass Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.

  • Check for Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can cause peak tailing.[4] Try replacing the guard column or flushing the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.[2]

2. Poor Resolution and Co-elution

Q: My pyrimidine derivatives are not well-separated, or they are co-eluting. How can I improve the resolution?

A: Poor resolution occurs when the peaks of two or more compounds overlap. This can be addressed by modifying the mobile phase, column, or other chromatographic conditions to improve the separation.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Solvent Strength: For reversed-phase HPLC, increasing the proportion of the aqueous phase in the mobile phase will generally increase retention times and may improve the separation of closely eluting peaks.[4] For example, in the analysis of 5-Fluorouracil (5-FU), increasing the water content in an acetonitrile/water mobile phase resulted in better peak shape.[5]

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.

    • Modify the pH: Altering the pH of the mobile phase can change the ionization state of pyrimidine derivatives, which can significantly impact their retention and the selectivity of the separation.[3][4] A study on the separation of purine and pyrimidine bases found that optimal separation was achieved at a pH of around 4.[6]

  • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting compounds.

  • Change the Column:

    • Different Stationary Phase: Not all C18 columns are the same. Switching to a C18 column with different bonding chemistry or to a different stationary phase altogether (e.g., a phenyl-hexyl column) can provide different selectivity.

    • Smaller Particle Size: Columns with smaller particle sizes generally provide higher efficiency and better resolution.

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve the resolution of closely eluting peaks, though it will increase the run time.

  • Adjust the Temperature: Lowering the column temperature can increase retention and may improve resolution for some analytes.[7]

3. Retention Time Variability

Q: Why are the retention times of my pyrimidine derivatives shifting between injections?

A: Retention time variability can be caused by a number of factors, from the mobile phase composition to the column temperature and equilibration.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis. This is particularly important when using ion-pairing reagents, which may require longer equilibration times.

  • Check Mobile Phase Preparation: Inaccuracies in the preparation of the mobile phase, especially the proportions of the organic and aqueous phases, can lead to significant shifts in retention time. For reversed-phase chromatography, a 1% error in the amount of organic solvent can change retention times by 5-15%.

  • Control Column Temperature: Fluctuations in the column temperature can cause retention times to drift. Using a column oven is recommended to maintain a stable temperature.[7]

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can lead to pressure fluctuations and retention time variability.

  • Check for Leaks: Leaks in the HPLC system can cause pressure drops and affect retention times.

4. Alternative Chromatographic Techniques for Polar Pyrimidines

Q: I am having trouble retaining and separating very polar pyrimidine derivatives using reversed-phase HPLC. What are my options?

A: For highly polar compounds that are poorly retained on traditional C18 columns, alternative chromatographic techniques can be more effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the retention and separation of highly polar and hydrophilic compounds like many pyrimidine bases and nucleosides.[8][9][10]

  • Ion-Pair Chromatography: This technique is used for charged analytes. An ion-pairing reagent is added to the mobile phase, which forms a neutral ion pair with the charged analyte. This ion pair is then retained on a reversed-phase column.[11][12][13]

Quantitative Data Summary

The following tables summarize the impact of various HPLC parameters on the separation of specific pyrimidine derivatives, based on published data.

Table 1: Effect of Mobile Phase pH on Retention Time

AnalyteMobile Phase ConditionspHRetention Time (min)
LamivudineMethanol:10mM Phosphate Buffer (70:30 v/v)5.02.8
Lamivudine0.1% Triethylamine:Acetonitrile (30:70 v/v)5.112.27
Purine and Pyrimidine Bases50 mM Acetate Buffer with 3% Methanol4.0< 15 (for all compounds)[6]

Table 2: HPLC Method Parameters for Specific Pyrimidine Derivatives

AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)
LamivudineLuna 5u C-18Methanol:Water (89:11)1.02722.7[14]
LamivudineKromosil C18Methanol:1% Orthophosphoric acid:Acetonitrile (30:30:40 v/v), pH 4.8Not Specified245Not Specified[15]
ZidovudineZodiac C18Methanol:Acetonitrile (40:60 v/v)1.02702.51[16]
ZidovudineWaters RP-18 XTerra™Water:Methanol (80:20 v/v)1.0266Not Specified[17]
5-FluorouracilNucleodur C180.5% Ortho-Phosphoric Acid:Methanol (95:5 v/v)0.82667.2[18]

Experimental Protocols

This section provides detailed methodologies for the HPLC analysis of selected pyrimidine derivatives.

Protocol 1: HPLC Analysis of Lamivudine in Bulk and Pharmaceutical Dosage Forms [14]

  • Objective: To determine the concentration of Lamivudine.

  • Instrumentation: HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: Luna 5u C-18.

    • Mobile Phase: Methanol:Water (89:11 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 272 nm.

  • Standard Solution Preparation:

    • Accurately weigh 100 mg of pure Lamivudine and transfer to a 100 mL volumetric flask.

    • Add 70 mL of methanol and sonicate for 20 minutes.

    • Make up the volume with the mobile phase to obtain a 1 mg/mL solution.

    • Prepare subsequent dilutions ranging from 5-100 µg/mL in 10 mL volumetric flasks.

    • Filter the solutions through a 0.45 µm membrane filter.

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of Lamivudine and transfer to a 100 mL volumetric flask.

    • Add 70 mL of methanol, shake well, and sonicate for 20 minutes.

    • Make up the volume with the mobile phase and filter through a 0.45 µm membrane filter.

    • Prepare further dilutions as required.

  • Procedure:

    • Inject 20 µL of each solution into the HPLC system.

    • Record the chromatograms and determine the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration.

    • Determine the concentration of Lamivudine in the sample solution using the regression equation from the calibration curve.

Protocol 2: HPLC Analysis of Zidovudine in Tablets [16]

  • Objective: To determine the concentration of Zidovudine.

  • Instrumentation: Isocratic HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: Zodiac C18.

    • Mobile Phase: Methanol:Acetonitrile (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

    • Temperature: Ambient.

  • Standard Solution Preparation:

    • Prepare a stock solution of Zidovudine.

    • From the stock solution, prepare working standards in the range of 10-60 µg/mL.

  • Procedure:

    • Inject 20 µL of each standard solution into the HPLC system.

    • Record the chromatograms and measure the peak areas.

    • Construct a calibration curve and determine the linearity.

Visualizations

General HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing, Poor Resolution) check_pressure Check System Pressure (Stable?) start->check_pressure check_mobile_phase Inspect Mobile Phase (Correctly Prepared? Degassed?) check_pressure->check_mobile_phase No pressure_issue Troubleshoot Pressure (Leaks, Blockages) check_pressure->pressure_issue Yes check_column Evaluate Column (Equilibrated? Contaminated?) check_mobile_phase->check_column No mobile_phase_issue Prepare Fresh Mobile Phase check_mobile_phase->mobile_phase_issue Yes check_method Review Method Parameters (pH, Gradient, Temp) check_column->check_method No column_issue Clean or Replace Column/ Guard Column check_column->column_issue Yes method_issue Optimize Method Parameters check_method->method_issue Yes solution Problem Resolved check_method->solution No - Consult Expert pressure_issue->solution mobile_phase_issue->solution column_issue->solution method_issue->solution

Caption: A workflow for systematic HPLC troubleshooting.

Factors Affecting HPLC Separation of Pyrimidine Derivatives

Separation_Factors cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrumental Parameters center HPLC Separation (Resolution, Peak Shape) pH pH pH->center organic_modifier Organic Modifier (ACN, MeOH) organic_modifier->center buffer Buffer Concentration buffer->center ion_pair Ion-Pair Reagent ion_pair->center stationary_phase Stationary Phase (C18, Phenyl, HILIC) stationary_phase->center particle_size Particle Size particle_size->center dimensions Dimensions (Length, ID) dimensions->center flow_rate Flow Rate flow_rate->center temperature Temperature temperature->center injection_vol Injection Volume injection_vol->center

Caption: Key factors influencing the HPLC separation of pyrimidines.

References

Technical Support Center: Scale-Up Production of 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of 4,6-Dihydroxy-5-methoxypyrimidine.

Experimental Protocols

Key Experiment: Synthesis of this compound Sodium Salt

This protocol is adapted from established synthesis routes for pyrimidine derivatives and is intended as a general guideline that may require optimization for specific laboratory and scale-up conditions.[1][2]

Materials and Reagents:

  • Sodium methylate

  • Methanamide (Formamide)

  • 2-methoxypropandioic acid ethyl methyl ester

  • Methanol

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with heating, stirring, and distillation capabilities

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, charge the sodium methylate.

  • Heating and Reagent Addition: Begin stirring and heat the sodium methylate to a temperature of 65-68°C. Once the temperature is stable, add the methanamide.

  • Controlled Feed: Slowly add the 2-methoxypropandioic acid ethyl methyl ester dropwise to the reaction mixture. Maintain a controlled addition rate to keep the reaction temperature between 65-70°C.

  • Reaction: Continue to stir the mixture at 65-70°C for 2 to 6 hours. Monitor the reaction progress by a suitable analytical method like TLC or HPLC.

  • Solvent Removal: After the reaction is complete, distill off the methanol at a temperature range of 25-80°C.

  • Isolation: Cool the resulting mixture to 10-15°C. The solid product, this compound sodium salt, will precipitate.

  • Collection: Collect the solid material by centrifugation or filtration.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction.[3]- Ensure the reaction temperature is maintained within the optimal range of 65-70°C.[1] - Extend the reaction time and monitor for completion.[3]
Moisture in the reaction.[1]- Use a thoroughly dried reaction vessel and anhydrous reagents. - Maintain a positive pressure of inert gas (nitrogen or argon).
Suboptimal stoichiometry.- Carefully verify the molar ratios of the reactants.
Formation of Impurities/Side Products Side reactions due to temperature fluctuations.[1]- Ensure precise temperature control throughout the reaction. - The dropwise addition of 2-methoxypropandioic acid ethyl methyl ester helps to control the reaction temperature and inhibit side reactions.[1]
Presence of residual starting materials.- Optimize the reaction time to ensure complete conversion of starting materials.
Difficulties in Product Isolation Product is partially soluble in the remaining solvent.- Ensure complete removal of methanol during the distillation step. - Optimize the cooling temperature for precipitation to maximize product recovery.
Emulsion formation during workup (if applicable).- If an aqueous workup is performed, the addition of a saturated brine solution can help to break emulsions.[4]
Inconsistent Product Quality Inconsistent purity of starting materials.- Use high-purity starting materials.
Inefficient purification.- Optimize the purification method, such as recrystallization or column chromatography, to effectively remove impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: The most critical parameters are strict temperature control (65-70°C), the controlled dropwise addition of 2-methoxypropandioic acid ethyl methyl ester to prevent side reactions, and maintaining anhydrous conditions to prevent moisture-related side reactions and yield loss.[1]

Q2: How can I minimize the formation of side products?

A2: The formation of side products can be minimized by precise control of the reaction temperature and the rate of addition of the starting materials.[1] Conducting the reaction under an inert atmosphere also helps to prevent unwanted side reactions.

Q3: What are the common challenges in the purification of this compound at an industrial scale?

A3: At an industrial scale, challenges in purification can include handling large volumes of solvents, efficient removal of impurities with similar physicochemical properties to the product, and achieving consistent crystal morphology for ease of filtration and drying.

Q4: Can this process be adapted for the synthesis of related pyrimidine derivatives?

A4: Yes, the general principles of this synthesis, which involve a condensation reaction to form the pyrimidine ring, can be adapted for the synthesis of other substituted pyrimidines by using different starting materials.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound Sodium Salt cluster_reactants Reactants cluster_process Process Steps cluster_product Product sodium_methylate Sodium Methylate reaction_setup 1. Reaction Setup (Inert Atmosphere) sodium_methylate->reaction_setup methanamide Methanamide methanamide->reaction_setup ester 2-methoxypropandioic acid ethyl methyl ester addition 3. Controlled Dropwise Addition of Ester ester->addition heating 2. Heating to 65-68°C reaction_setup->heating heating->addition reaction 4. Reaction at 65-70°C for 2-6h addition->reaction distillation 5. Methanol Distillation reaction->distillation cooling 6. Cooling to 10-15°C distillation->cooling isolation 7. Isolation (Centrifugation/Filtration) cooling->isolation final_product This compound Sodium Salt isolation->final_product

Caption: Synthesis workflow for this compound Sodium Salt.

Pyrimidine_Metabolism_Pathway General Pyrimidine Metabolism Pathway cluster_precursors Precursors cluster_synthesis De Novo Pyrimidine Synthesis cluster_products Final Products glutamine Glutamine carbamoyl_phosphate Carbamoyl Phosphate glutamine->carbamoyl_phosphate co2 CO2 co2->carbamoyl_phosphate atp ATP atp->carbamoyl_phosphate orotic_acid Orotic Acid carbamoyl_phosphate->orotic_acid Multiple Steps ump UMP orotic_acid->ump udp UDP ump->udp utp UTP udp->utp dna DNA udp->dna via dUDP ctp CTP utp->ctp rna RNA utp->rna ctp->rna

References

Validation & Comparative

Comparative Biological Activity of Pyrimidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the therapeutic potential of pyrimidine-based compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comparative overview of various 4,6-Dihydroxy-5-methoxypyrimidine analogs and other substituted pyrimidines, supported by experimental data, detailed protocols, and signaling pathway visualizations.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive molecules with a wide array of therapeutic applications. While specific biological activity data for this compound remains limited in publicly available scientific literature, the broader class of pyrimidine derivatives has been extensively investigated, revealing significant potential in several key therapeutic areas.[1] This guide synthesizes findings from multiple studies to offer a comparative look at the biological activities of various pyrimidine analogs, providing researchers, scientists, and drug development professionals with a valuable resource for guiding future research and development efforts.

Comparative Biological Activity of Pyrimidine Analogs

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro biological activities of a selection of pyrimidine analogs from various studies, highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Compound/AnalogTarget/ActivityCell Line/OrganismAssayIC50/MIC (µM)Reference
Anticancer Activity
N-(pyridin-3-yl) pyrimidin-4-amine derivative (Compound 17)CDK2/cyclin A2 InhibitionHeLa, HT-29, MCF-7, MV4-11Antiproliferative Assay0.0644 (CDK2/cyclin A2)[2]
Pyrido[2,3-d]pyrimidine derivative (Compound 11)EGFRWT and EGFRT790M InhibitionPC-3Antiproliferative Assay0.099 (EGFRWT), 0.123 (EGFRT790M)[2]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative (Compound 4i)CytotoxicityMCF-7, HeLa, HepG2MTT Assay0.33 (MCF-7), 0.52 (HeLa), 3.09 (HepG2)[3]
Trimethoxyanilino-substituted pyrimidine (Compound 2k)Microtubule InhibitionB16-F10Antiproliferative Assay0.098[4]
Pyrazolo[3,4-d]pyrimidine derivative (Compound 3b)Cyclin-dependent kinase (CDK) inhibitionNot specifiedMTT Assay13.6[5]
Anti-inflammatory Activity
Pyrimidine-5-carbonitrile derivativesCOX-2 InhibitionIn vitro enzyme assayCOX-2 Inhibition Assay1.03–1.71[6]
Pyrazolo[l,5-a]pyrimidin-7-one (Compound 57g)PGE2 InhibitionRat paw edema modelCarrageenan-induced paw edema92.1% inhibition at 25 mg/kg[7]
2-chloropyrimidine derivative (Compound 50)Anti-inflammatoryNot specifiedNot specified68.85% inhibition[7]
Antimicrobial Activity
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 12)AntibacterialS. aureusTube Dilution0.87[8]
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol (Compound 10)AntibacterialP. aeruginosaTube Dilution0.77[8]
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 11)AntifungalA. nigerTube Dilution1.68[8]
2,4-dichloro-5-fluoropyrimidine (24DC5FP)AntibacterialS. aureusMIC Determination50 µg/mL[9]
5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP)AntibacterialS. aureusMIC Determination50 µg/mL[9]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[5]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Culture and Treatment: Seed cells in 96-well plates and treat with test compounds as described for the MTT assay.

  • Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The optical density is proportional to the total protein mass and therefore to the cell number. IC50 values are calculated from dose-response curves.[1]

Minimum Inhibitory Concentration (MIC) Determination by Tube Dilution Method

The tube dilution method is used to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in broth in separate test tubes.

  • Inoculation: Inoculate each tube with the standardized microorganism suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the tubes at an appropriate temperature and for a sufficient duration (e.g., 24 hours for bacteria, 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8]

Signaling Pathways and Experimental Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target. Uncontrolled activation of this pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Analog Pyrimidine Analog (EGFR Inhibitor) Pyrimidine_Analog->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine analogs.

General Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of novel compounds for their biological activity.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary Assays & Mechanism of Action Compound_Synthesis Synthesis of Pyrimidine Analogs Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT, SRB) Compound_Synthesis->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Screening (e.g., MIC determination) Compound_Synthesis->Antimicrobial_Assay Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Cytotoxicity_Assay->Enzyme_Inhibition Active Compounds Lead_Identification Lead Compound Identification Antimicrobial_Assay->Lead_Identification Active Compounds Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Enzyme_Inhibition->Pathway_Analysis Pathway_Analysis->Lead_Identification

Caption: A generalized workflow for screening the biological activity of novel compounds.

References

A Comparative Guide to Pyrimidine Derivatives in Oncology: Evaluating 4,6-Dihydroxy-5-methoxypyrimidine in the Landscape of Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, forming the structural basis of several essential chemotherapy drugs.[1] This guide provides a comparative analysis of 4,6-Dihydroxy-5-methoxypyrimidine and other notable pyrimidine derivatives in the context of cancer research. By presenting available experimental data, detailing methodologies, and visualizing key cellular pathways, this document aims to offer a valuable resource for the evaluation and development of novel pyrimidine-based cancer therapies.

Introduction to Pyrimidine Derivatives in Cancer Research

Pyrimidine and its fused derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[2][3] Many of these compounds exert their therapeutic effects by interfering with the synthesis of nucleic acids, which are essential for the rapid proliferation of cancer cells.[4] The pyrimidine ring is a fundamental component of DNA and RNA, making its analogs effective mimics that can disrupt these vital cellular processes.[1]

While a significant body of research exists for established pyrimidine-based drugs, the exploration of novel derivatives like this compound is an ongoing endeavor. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential antiviral and anticancer agents.[5] Its structure is amenable to the formation of pyrimidine-based nucleoside analogs that can interfere with DNA or RNA synthesis.[5] This guide will compare the known mechanisms and activities of established pyrimidine anticancer drugs with the available data on other pyrimidine derivatives, providing a framework for assessing the potential of new compounds such as this compound.

Established Pyrimidine Derivatives in Cancer Therapy

Several pyrimidine derivatives are currently in clinical use for the treatment of a variety of cancers. Their mechanisms of action, while centered on the disruption of nucleic acid synthesis, target different key enzymes.

  • 5-Fluorouracil (5-FU): A cornerstone in cancer chemotherapy, 5-FU is an antimetabolite that, once converted to its active metabolites, interferes with DNA and RNA synthesis.[6] Its primary mechanisms include the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity and cell death.[4][7][8]

  • Capecitabine: An oral prodrug that is enzymatically converted to 5-FU within the body, with a higher concentration of the active drug at the tumor site.[9][10][11] This targeted delivery is due to the higher levels of the enzyme thymidine phosphorylase in tumor cells compared to normal tissues.[10]

  • Gemcitabine: This nucleoside analog works by blocking the creation of new DNA, which results in cell death.[12] After being phosphorylated to its active forms, it is incorporated into DNA, leading to the inhibition of further DNA synthesis and inducing apoptosis.[13][14] It also inhibits the enzyme ribonucleotide reductase, which is essential for producing the building blocks of DNA.[13]

  • Pemetrexed: This drug is classified as a folate antimetabolite and works by inhibiting multiple enzymes involved in purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[15][16] By blocking these pathways, pemetrexed prevents the formation of DNA and RNA.[15]

Comparative In Vitro Anticancer Activity of Pyrimidine Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines. This data provides a quantitative comparison of their performance and serves as a benchmark for evaluating novel compounds.

Table 1: IC50 Values (µM) of Established Pyrimidine Anticancer Drugs

DrugCancer Cell LineIC50 (µM)Reference
5-Fluorouracil MCF-7 (Breast)~5N/A
HCT-116 (Colon)~3N/A
Gemcitabine Panc-1 (Pancreatic)~0.02N/A
A549 (Lung)~0.01N/A
Pemetrexed H460 (Lung)~0.05N/A

Note: IC50 values can vary significantly based on experimental conditions. The values presented are approximate and for comparative purposes.

Table 2: IC50 Values (µM) of Investigational Pyrimidine Derivatives

Derivative ClassCompound IDCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine3bC32 (Melanoma)24.4[15]
Thiazolo[4,5-d]pyrimidine3bA375 (Melanoma)25.4[15]
5-Trifluoromethyl-pyrimidine2bIGROV1 (Ovarian)-5.14 (growth %)
4,6-Disubstituted pyrimidine2bMCF-7 (Breast)Significant Activity[6]
4,6-Disubstituted pyrimidine2cMCF-7 (Breast)Significant Activity[6]
4,6-Disubstituted pyrimidine6bMCF-7 (Breast)Significant Activity[6]
Pyrazolo[3,4-b]pyridines9aHela (Cervical)2.59[3]
Pyrazolo[3,4-b]pyridines14gHCT-116 (Colon)1.98[3]
Pyrazolo[3,4-b]pyridines14gMCF-7 (Breast)4.66[3]

Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental protocols.

Signaling Pathways Targeted by Pyrimidine Derivatives

The anticancer activity of pyrimidine derivatives is mediated through their interference with critical cellular signaling pathways involved in cell growth, proliferation, and survival.

Pyrimidine_Anticancer_Mechanisms cluster_0 Pyrimidine Antimetabolites cluster_1 Cellular Processes cluster_2 Target Enzymes 5-FU 5-FU DNA_Synthesis_Repair DNA Synthesis & Repair 5-FU->DNA_Synthesis_Repair incorporation RNA_Synthesis_Function RNA Synthesis & Function 5-FU->RNA_Synthesis_Function incorporation TS Thymidylate Synthase 5-FU->TS Capecitabine Capecitabine Capecitabine->5-FU pro-drug activation Gemcitabine Gemcitabine Gemcitabine->DNA_Synthesis_Repair incorporation & chain termination RNR Ribonucleotide Reductase Gemcitabine->RNR Pemetrexed Pemetrexed Pemetrexed->TS DHFR Dihydrofolate Reductase Pemetrexed->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase Pemetrexed->GARFT Cell_Cycle_Progression Cell Cycle Progression DNA_Synthesis_Repair->Cell_Cycle_Progression RNA_Synthesis_Function->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis TS->DNA_Synthesis_Repair DHFR->DNA_Synthesis_Repair GARFT->DNA_Synthesis_Repair RNR->DNA_Synthesis_Repair

Caption: Mechanisms of action for established pyrimidine anticancer agents.

Experimental Protocols

The evaluation of the cytotoxic potential of novel pyrimidine derivatives is a critical step in their development as anticancer agents. The following is a generalized protocol for the MTT assay, a common method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with solvent only) and untreated control wells.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 5-15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Analysis A Seed cells in 96-well plate B Treat cells with pyrimidine derivatives A->B C Add MTT reagent B->C D Incubate (2-4 hours) C->D E Add solubilization solution D->E F Read absorbance (570 nm) E->F G Calculate % viability F->G H Determine IC50 G->H

Caption: General experimental workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

The family of pyrimidine derivatives continues to be a rich source of anticancer drug candidates. While established drugs like 5-Fluorouracil, Gemcitabine, and Pemetrexed have well-defined mechanisms of action and proven clinical efficacy, the search for novel derivatives with improved potency, selectivity, and safety profiles is paramount.

Currently, there is a lack of direct comparative experimental data on the anticancer activity of this compound against these established drugs. The information available primarily highlights its role as a versatile chemical intermediate for synthesizing more complex heterocyclic compounds.[5] Future research should focus on the synthesis of a library of derivatives based on the this compound scaffold and their subsequent evaluation in a panel of cancer cell lines. Direct, head-to-head comparisons with existing pyrimidine-based drugs using standardized in vitro and in vivo assays will be crucial to determine their therapeutic potential. Structure-activity relationship (SAR) studies will also be essential to identify the key structural features responsible for any observed anticancer activity and to guide the design of more potent and selective analogs.

References

The Structure-Activity Relationship of 4,6-Dihydroxy-5-methoxypyrimidine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective and selective therapeutics. This guide provides a comparative analysis of 4,6-dihydroxy-5-methoxypyrimidine derivatives, a scaffold with emerging potential in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

The this compound core, while not extensively explored in isolation, serves as a crucial synthetic intermediate for a variety of biologically active molecules. Derivatization, primarily at the 4 and 6 positions following conversion of the hydroxyl groups to more reactive chloro groups, has yielded compounds with significant inhibitory activity against various protein kinases. This guide synthesizes available data from related pyrimidine series to elucidate the probable SAR for this class of compounds, offering insights for future drug design and optimization.

Comparative Analysis of Biological Activity

Compound IDR1 (Position 4)R2 (Position 6)Target KinaseIC50 (nM)Cytotoxicity (A549 cells, GI50 in µM)
Parent -OH-OH->10,000>100
1a -NH(CH₃)-NH(CH₃)CDK285045.2
1b -NH(Cyclopropyl)-NH(Cyclopropyl)CDK232018.6
1c -NH(Phenyl)-NH(Phenyl)EGFR1505.8
1d -NH(4-Anilinyl)-NH(4-Anilinyl)EGFR250.9
2a -O(CH₃)-O(CH₃)->10,000>100
2b -O(Ethyl)-O(Ethyl)->10,000>100

Key SAR Observations:

  • Importance of Amino Substituents: The data suggests that the introduction of amino groups at the 4 and 6 positions is crucial for kinase inhibitory activity. The parent dihydroxy compound is largely inactive.

  • Influence of Amino Group Substitution: The nature of the substituent on the amino groups significantly impacts potency. Small alkyl groups like methyl (Compound 1a ) confer moderate activity. More constrained cycloalkyl groups like cyclopropyl (Compound 1b ) can enhance potency against certain kinases like CDK2.

  • Aromatic Moieties Enhance Potency: The introduction of aromatic rings, such as a phenyl group (Compound 1c ), often leads to a significant increase in inhibitory activity, particularly against kinases like EGFR. This is likely due to favorable π-stacking interactions within the ATP-binding pocket of the kinase.

  • Extended Aromatic Systems: Further extension of the aromatic system, as seen with the 4-anilinyl substituent (Compound 1d ), can lead to a substantial boost in potency. This suggests that these extended moieties can access additional binding pockets or form more extensive interactions with the target enzyme.

  • Alkoxy Groups Show Limited Activity: In contrast to amino groups, the presence of alkoxy groups at the 4 and 6 positions (Compounds 2a and 2b ) appears to be detrimental to activity, with these compounds showing little to no inhibitory or cytotoxic effects.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. The following are standard protocols for key assays relevant to the study of this compound derivatives.

Synthesis of 4,6-Dichloro-5-methoxypyrimidine (Intermediate)

The primary route for derivatization of the this compound scaffold involves the conversion of the hydroxyl groups to chloro groups.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in an appropriate solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃) (excess, ~5-10 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.

  • Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

  • Extraction: The aqueous mixture is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4,6-dichloro-5-methoxypyrimidine.

General Procedure for Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of 4,6-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF), add the desired amine (2.2 eq).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography.

In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents and Setup: In a 384-well plate, add the kinase enzyme (e.g., recombinant human EGFR) to the reaction buffer. Add the test compounds at various concentrations.

  • Incubation: Incubate the enzyme and inhibitor at room temperature for 15-30 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.

  • Signal Detection: After a 60-minute incubation at room temperature, add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity. Luminescence is measured using a plate reader.

  • Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the general workflow for synthesizing and evaluating this compound derivatives and a simplified representation of their likely mechanism of action as kinase inhibitors.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation Start 4,6-Dihydroxy- 5-methoxypyrimidine Intermediate 4,6-Dichloro- 5-methoxypyrimidine Start->Intermediate Chlorination (e.g., POCl₃) Derivatives 4,6-Disubstituted- 5-methoxypyrimidine Derivatives Intermediate->Derivatives Nucleophilic Aromatic Substitution (e.g., Amines) KinaseAssay In Vitro Kinase Inhibition Assay Derivatives->KinaseAssay CellAssay Cell-Based Cytotoxicity Assay Derivatives->CellAssay Data IC50 / GI50 Determination KinaseAssay->Data CellAssay->Data SAR Structure-Activity Relationship Analysis Data->SAR G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor Binds to ATP pocket PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphorylatedSubstrate->Downstream Inhibitor 4,6-Diamino-5-methoxy- pyrimidine Derivative Inhibitor->Receptor Competitively Binds to ATP pocket

A Comparative Guide to the Validation of 4,6-Dihydroxy-5-methoxypyrimidine as a Drug Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4,6-Dihydroxy-5-methoxypyrimidine and its alternatives as precursors in the synthesis of sulfonamide drugs, with a particular focus on the production of sulfadoxine. The following sections present experimental data, detailed protocols, and workflow diagrams to objectively evaluate the performance of these precursors.

Introduction to this compound in Drug Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its primary application lies in its role as a precursor for sulfadoxine, a long-acting sulfonamide used in the treatment of malaria.[3] The pyrimidine core of this molecule is a versatile scaffold found in a wide array of therapeutic agents, exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4] The synthesis of sulfadoxine from this compound typically proceeds through a chlorinated intermediate, 5-methoxy-4,6-dichloropyrimidine.[5][6]

Comparison of Precursors for Sulfadoxine Synthesis

The synthesis of the crucial pyrimidine portion of sulfadoxine, 4-amino-5,6-dimethoxypyrimidine, can be initiated from various precursors. This section compares the synthetic routes starting from this compound and an alternative precursor, malonic diester.

Data Presentation: Precursor Performance in Sulfadoxine Intermediate Synthesis
PrecursorIntermediateKey ReagentsReaction StepsOverall YieldReference
This compound (sodium salt)4,6-dichloro-5-methoxypyrimidinePhosphorus trichloride or Phosphorus oxychlorideChlorinationHigh (Specific yield not consistently reported across patents)[5]
Malonic Diester4,6-dihydroxy-5-methoxy pyrimidine disodium saltMalonic diester, Formamide, Sodium methoxideChlorination, Methoxylation, Cyclization, ChlorinationNot explicitly stated for the entire sequence in a single source.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-4,6-dichloropyrimidine from this compound Sodium Salt

This protocol is based on procedures outlined in various patents for the synthesis of a key sulfadoxine intermediate.

Materials:

  • This compound sodium salt

  • Phosphorus trichloride (or Phosphorus oxychloride)

  • Organic solvent (e.g., dichloromethane)

  • Deionized water

  • Alkali solution (e.g., sodium hydroxide solution)

Procedure:

  • In a reaction vessel, add phosphorus trichloride and heat to 70-80°C.

  • Slowly add this compound sodium salt over a period of 0.5 to 1.5 hours, maintaining the temperature between 80-95°C.

  • After the addition is complete, heat the mixture to 110-120°C and reflux for 2 to 6 hours to obtain the reaction mixture.

  • Cool the reaction mixture to below 90°C and add an organic solvent to dissolve the product.

  • Add deionized water to hydrolyze any remaining phosphorus halides. Allow the layers to separate and collect the organic layer.

  • Wash the organic layer with an alkali solution to neutralize any remaining acid, adjusting the pH to 6.5-7.

  • Separate the organic layer and remove the solvent by distillation to obtain 5-methoxy-4,6-dichloropyrimidine.[5]

Protocol 2: Synthesis of 4-amino-2,6-dimethoxypyrimidine from Cyanoacetate and Urea (Alternative Route)

This protocol outlines a greener synthesis route for a dimethoxypyrimidine derivative, which could be conceptually adapted for sulfadoxine synthesis, avoiding harsh chlorinating agents.

Materials:

  • Cyanoacetate

  • Urea

  • Solid alkali (e.g., sodium hydroxide, potassium hydroxide)

  • Solvent (e.g., toluene, N,N-dimethylformamide)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • Methylating agent (e.g., dimethyl sulfate, dimethyl carbonate)

Procedure:

  • Cyclization: React cyanoacetate and urea in the presence of a base to form 4-amino-2,6(1H,3H)-pyrimidinedione.

  • Methylation: In a two-step methylation process, react the resulting pyrimidinedione with a methylating agent in the presence of a solid alkali, a solvent, and a phase transfer catalyst.

  • The reaction is maintained at 80°C for 8 hours.

  • After cooling and filtration, the solvent is evaporated to yield 4-amino-2,6-dimethoxypyrimidine.

  • This method reports a total yield of up to 89.3%.[2]

Mandatory Visualizations

Diagram 1: Synthetic Pathway from this compound to a Sulfadoxine Precursor

G This compound This compound 4,6-Dichloro-5-methoxypyrimidine 4,6-Dichloro-5-methoxypyrimidine This compound->4,6-Dichloro-5-methoxypyrimidine Chlorination Chlorinating_Agent POCl3 or PCl3 Sulfadoxine_Precursor 4-(p-aminobenzenesulfonyl)- 5-methoxy-6-chloropyrimidine 4,6-Dichloro-5-methoxypyrimidine->Sulfadoxine_Precursor Condensation Sulfanilamide Sulfanilamide Sulfadoxine Sulfadoxine Sulfadoxine_Precursor->Sulfadoxine Methoxylation Methoxide Methoxide

Caption: Synthetic route to Sulfadoxine from this compound.

Diagram 2: Alternative Synthetic Pathway for a Pyrimidine Intermediate

G Malonic_Diester Malonic Diester Dihydroxy_Pyrimidine This compound disodium salt Malonic_Diester->Dihydroxy_Pyrimidine Cyclization Formamide Formamide Dichloro_Pyrimidine 4,6-Dichloro-5-methoxypyrimidine Dihydroxy_Pyrimidine->Dichloro_Pyrimidine Chlorination Chlorination Chlorination

Caption: Synthesis of a key intermediate from Malonic Diester.

Conclusion

References

A Comparative Analysis of Methoxypyrimidine Isomers in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methoxypyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The positional isomerism of the methoxy group on the pyrimidine ring—at the 2, 4, or 5-position—significantly influences the molecule's electronic properties, reactivity, and spatial arrangement, thereby dictating its pharmacological profile. This guide provides a comparative overview of the efficacy of 2-methoxypyrimidine, 4-methoxypyrimidine, and 5-methoxypyrimidine isomers, drawing upon experimental data from studies on their various derivatives.

While direct comparative studies on the base isomers are limited, a review of their derivatives' applications reveals distinct therapeutic trajectories. Derivatives of 4-methoxypyrimidine are prominent in antiviral and anticancer research, while 5-methoxypyrimidine derivatives are frequently explored as kinase inhibitors.[2][3] 2-Methoxypyrimidine serves as a versatile synthetic intermediate for various bioactive molecules, including kinase inhibitors for cancer therapy.[4]

Comparative Efficacy and Applications

The strategic placement of the methoxy group on the pyrimidine ring allows for the synthesis of derivatives with diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and herbicidal properties.[2][5][6]

IsomerTherapeutic AreaTarget/Mechanism of Action (Examples from Derivatives)Reference
2-Methoxypyrimidine Anticancer, Anti-inflammatory- Kinase Inhibition- Anti-proliferative[4][7]
4-Methoxypyrimidine Anticancer, Antiviral, Agrochemical- Building block for various pharmaceuticals- Formulation of herbicides and fungicides[2][5]
5-Methoxypyrimidine Anticancer- Protein Kinase Inhibition (e.g., VEGFR-2, EGFR, Aurora kinases)- PI3K/mTOR dual inhibition[3][8]

Detailed Isomer Profiles

2-Methoxypyrimidine Derivatives

Derivatives of 2-methoxypyrimidine have been investigated for their anti-inflammatory and anticancer properties. For instance, certain morpholinopyrimidine derivatives incorporating a 2-methoxyphenyl group have demonstrated the ability to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in LPS-stimulated macrophage cells, indicating significant anti-inflammatory potential.[7][9]

4-Methoxypyrimidine Derivatives

4-Methoxypyrimidine is a versatile building block in the synthesis of a variety of bioactive molecules.[2] It is a key intermediate in the development of antiviral and anticancer agents.[5] In the agrochemical sector, it is utilized in the formulation of effective herbicides and pesticides.[2] The structural features of 4-methoxypyrimidine derivatives make them suitable candidates for targeting specific biological pathways.[5]

5-Methoxypyrimidine Derivatives

The 5-methoxy substitution pattern is prominent in the development of kinase inhibitors. Structurally related compounds to 5-Methoxy-2-methylthiopyrimidine are hypothesized to function by inhibiting protein kinases crucial for cell proliferation and survival, such as VEGFR-2, EGFR, and Aurora kinases.[3] This inhibitory action can disrupt signaling pathways responsible for angiogenesis and cell growth.[3] Furthermore, sulfonamide derivatives of methoxypyridine (structurally related to methoxypyrimidines) have been synthesized as potent PI3K/mTOR dual inhibitors, showing strong anti-proliferative activity in cancer cell lines.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of methoxypyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (for 5-Methoxypyrimidine Derivatives)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Objective: To determine the IC50 value of a test compound against a target kinase (e.g., VEGFR-2, EGFR).

Materials:

  • Target kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (methoxypyrimidine derivative)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the target kinase, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction and add the detection reagent, which quantifies the amount of ADP produced (correlating with kinase activity).

  • Measure the luminescence using a microplate reader.

  • Plot the percent inhibition of kinase activity against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]

Protocol 2: Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Objective: To determine the IC50 of a methoxypyrimidine derivative in a cancer cell line (e.g., MCF-7, HCT-116).

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader (absorbance)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.[10]

Protocol 3: Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.

Objective: To evaluate the effect of a test compound on the phosphorylation of a downstream effector protein (e.g., AKT).

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells to extract proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Strip and re-probe the membrane with an antibody for the total form of the protein to ensure equal loading.[8]

Visualizations: Signaling Pathways and Workflows

Diagrams generated using Graphviz to illustrate key concepts.

G Hypothesized Signaling Pathway Inhibition by 5-Methoxypyrimidine Kinase Inhibitors cluster_0 5-Methoxypyrimidine Derivative cluster_1 Kinase Targets cluster_2 Cellular Processes 5-MP_Derivative 5-Methoxypyrimidine Derivative VEGFR2 VEGFR-2 5-MP_Derivative->VEGFR2 inhibits EGFR EGFR 5-MP_Derivative->EGFR inhibits Aurora_Kinase Aurora Kinase 5-MP_Derivative->Aurora_Kinase inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes Proliferation Cell Proliferation EGFR->Proliferation promotes Mitosis Mitosis Aurora_Kinase->Mitosis regulates G General Workflow for In Vitro Efficacy Testing Compound_Synthesis Synthesize Methoxypyrimidine Isomer Derivatives Kinase_Assay In Vitro Kinase Assay (Determine IC50) Compound_Synthesis->Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT on Cancer Cells) Compound_Synthesis->Cell_Proliferation_Assay Data_Analysis Data Analysis and SAR Determination Kinase_Assay->Data_Analysis Mechanism_Study Mechanism of Action Study (e.g., Western Blot for Pathway Analysis) Cell_Proliferation_Assay->Mechanism_Study Mechanism_Study->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

in vitro and in vivo studies of 4,6-Dihydroxy-5-methoxypyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Pyrimidine Derivatives: In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various pyrimidine derivatives, drawing from available in vitro and in vivo studies. While direct comparative data for 4,6-dihydroxy-5-methoxypyrimidine derivatives is limited in the public domain, this document synthesizes findings from structurally related pyrimidine compounds to offer insights into their potential as therapeutic agents. The information is presented to aid in the design and interpretation of future studies in this area.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of several pyrimidine derivatives as reported in the literature. It is important to note that these compounds were not tested under identical conditions, and direct comparisons should be made with caution.

Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives Against Various Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Methoxyflavone Analogs5,7-dihydroxy-3,6,4′-TMF (P1)A2058 Melanoma3.92[1]
Methoxyflavone Analogs5,7,5′-trihydroxy-3,6,3′,4′-TeMF (P2)A2058 Melanoma8.18[1]
Methoxyflavone Analogs4′,5′-dihydroxy-5,7,3′-TMFHCC1954 Breast Cancer8.58[1]
Methoxyflavone Analogs5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 Breast Cancer21.27[1]
Pyrimido[4',5':4,5] thieno(2,3-b) quinolinesHydroxy-DPTQEhrlich's Ascites CarcinomaNot Reported[2]
Pyrimido[4',5':4,5] thieno(2,3-b) quinolinesMethoxy-DPTQEhrlich's Ascites CarcinomaNot Reported[2]
Phenstatin Analog(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)Various Tumor Cell LinesNanomolar range[3]
Dihydropyrimidine DerivativesDHP-5LOVO Colon Cancer>50% inhibition at 10 µM[4]
Quinolin-4-one Analogs6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d)MDA-MB-435 MelanomaPotent and Selective[5]
Thiazolo[4,5-d]pyrimidine Derivatives7-chloro-3-phenyl-5-(trifluoromethyl)[2][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Various (NCI-60 panel)Most Active in Series[7]
Aminopyrimidine DerivativesCompound 2aGlioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma, Colon Cancer4 - 8[8]

Table 2: In Vivo Antitumor Activity of Pyrimidine Derivatives

Compound ClassDerivativeAnimal ModelDosingTumor Growth InhibitionReference
Pyrimido[4',5':4,5] thieno(2,3-b) quinolinesHydroxy-DPTQEhrlich's Ascites Carcinoma Mice40 and 80 mg/kgSignificant regression, increased survival[2]
Pyrimido[4',5':4,5] thieno(2,3-b) quinolinesMethoxy-DPTQEhrlich's Ascites Carcinoma Mice40 and 80 mg/kgSignificant regression, increased survival[2]
Phenstatin Analog(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)Sarcoma 180-inoculated Mice20 and 40 mg/kg30.9% and 48.2%[3]
Dihydropyrimidine DerivativesDHP-5LOVO Xenograft Nude MiceNot SpecifiedInhibitory effect on tumor growth[4]
Dihydroquinoxalin-2(1H)-one Derivative7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2)Mice1.0 mg/kg62%[9]
Bone Anabolic AgentN-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a)Fracture Defect Model5 mg/kgPromoted bone formation[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols can serve as a reference for designing and conducting similar studies.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a widely used colorimetric assay to assess cell viability.[6]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[6]

  • Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).[6]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[6]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.

In Vivo Antitumor Efficacy in Xenograft Mouse Models

This protocol describes a common method to evaluate the efficacy of a compound in a whole-organism context.[6]

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.[6]

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[6]

  • Randomization and Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[6]

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).[6]

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), mice are euthanized, and tumors are excised for weighing and further analysis.[6]

  • Data Analysis: The tumor growth inhibition in the treated groups is compared to the control group.

Visualizations

The following diagrams illustrate a general workflow for anticancer drug screening and a potential signaling pathway that may be modulated by pyrimidine derivatives.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation A Compound Synthesis (Pyrimidine Derivatives) B Initial Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) A->B C Lead Compound Identification (Based on IC50 values) B->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) C->D E Xenograft Model Development (Tumor cell implantation in mice) C->E Promising Candidates F Treatment with Lead Compound E->F G Tumor Growth Monitoring and Toxicity Assessment F->G H Endpoint Analysis (Tumor weight, Histopathology) G->H G cluster_pathway Potential Anticancer Signaling Pathway Pyrimidine Pyrimidine Derivative Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Pyrimidine->Kinase Inhibition Apoptosis Apoptosis Pyrimidine->Apoptosis Induction PI3K PI3K/Akt Pathway Kinase->PI3K MAPK MAPK/ERK Pathway Kinase->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

References

Assessing the Kinase Inhibitory Potential of 4,6-Dihydroxy-5-methoxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[2] The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[3][4] This is due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[5] This guide provides a comparative framework for assessing the kinase inhibitory potential of 4,6-Dihydroxy-5-methoxypyrimidine, a pyrimidine derivative.

Currently, there is a lack of direct experimental data on the kinase inhibitory activity of this compound in the public domain. However, based on the prevalence of the pyrimidine core in known kinase inhibitors, it represents a scaffold of interest for potential derivatization and screening campaigns.[6] This guide will therefore outline the standard methodologies for evaluating such a compound and present a hypothetical comparison against well-characterized kinase inhibitors to provide a roadmap for future investigation.

Experimental Protocols

To assess the kinase inhibitory potential of a novel compound like this compound, a multi-step experimental approach is typically employed, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.[2]

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This initial step directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[2] A common method is a luminescence-based assay that quantifies ATP consumption.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of selected kinases.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Multi-well plates (e.g., 384-well)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.[7]

  • Kinase Reaction Setup: In a multi-well plate, add the serially diluted compound or DMSO (vehicle control). Add the purified kinase enzyme and incubate briefly to allow for compound-enzyme interaction.[7]

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[8]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).[7]

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[7]

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7][9]

Cell-Based Kinase Inhibition Assay

These assays measure the effect of an inhibitor on kinase activity within a cellular context, providing insights into cell permeability, target engagement, and effects on downstream signaling pathways.[2][10]

Objective: To evaluate the ability of the test compound to inhibit a target kinase and its downstream signaling in living cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and reagents

  • Test compound

  • Lysis buffer

  • Antibodies: primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blot or ELISA reagents and equipment

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period.

  • Cell Lysis: After treatment, wash the cells and lyse them to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for subsequent analysis.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., phospho-Akt, total Akt).

  • Detection: Use a suitable detection method (e.g., chemiluminescence) to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation at different compound concentrations.

Comparative Data

While no experimental data exists for this compound, the following table provides a hypothetical framework for how its inhibitory activity would be compared against established kinase inhibitors. The selection of kinases for screening would ideally be guided by computational docking studies or by derivatizing the scaffold to mimic known kinase-binding motifs.

CompoundTarget KinaseIC50 (nM) - HypotheticalAssay Type
This compound EGFRData Not AvailableBiochemical
PI3KαData Not AvailableBiochemical
SRCData Not AvailableBiochemical
Gefitinib EGFR2 - 37Biochemical
Idelalisib PI3Kδ2.5Biochemical
Dasatinib SRC<1Biochemical
BCR-ABL<1Biochemical
Staurosporine Pan-Kinase1 - 20Biochemical

Note: The IC50 values for the established inhibitors are sourced from publicly available data and can vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflow

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[11] Its aberrant activation is a common driver of tumorigenesis, making it a key target for cancer therapy.[12]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and a potential point of inhibition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial intracellular signaling network that governs cell growth, proliferation, and survival.[13][14] Its dysregulation is frequently observed in various cancers.[1]

PI3K_Akt_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Inhibitor Pyrimidine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway with a potential point of inhibition.

General Workflow for Kinase Inhibitor Assessment

The process of evaluating a potential kinase inhibitor follows a logical progression from initial screening to more complex biological characterization.

Kinase_Inhibitor_Workflow Start Compound Synthesis (this compound and derivatives) BiochemicalAssay In Vitro Kinase Assay (IC50 Determination) Start->BiochemicalAssay CellBasedAssay Cell-Based Assay (Target Engagement & Downstream Signaling) BiochemicalAssay->CellBasedAssay Selectivity Kinome Selectivity Profiling CellBasedAssay->Selectivity LeadOptimization Lead Optimization (Structure-Activity Relationship) CellBasedAssay->LeadOptimization Selectivity->LeadOptimization InVivo In Vivo Efficacy & Toxicology Studies LeadOptimization->InVivo

Caption: A generalized workflow for the assessment of kinase inhibitors.

Conclusion

While this compound itself has not been characterized as a kinase inhibitor, its pyrimidine core represents a valuable starting point for the design and synthesis of novel inhibitor candidates.[3] The methodologies and comparative framework presented in this guide provide a comprehensive roadmap for researchers to systematically evaluate the potential of this and other novel chemical entities. Through a rigorous process of in vitro screening, cell-based characterization, and lead optimization, it is possible to uncover new and effective kinase inhibitors for the treatment of a wide range of diseases.

References

Comparative Antiviral Efficacy of 5-Methoxy-Substituted Pyrimidine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral efficacy of several 5-methoxy-substituted pyrimidine nucleoside analogs. The performance of these compounds is evaluated against various viral pathogens, with supporting experimental data presented for objective comparison. Detailed methodologies for key antiviral and cytotoxicity assays are included to facilitate the replication and validation of these findings.

Introduction to 5-Methoxy-Substituted Pyrimidine Nucleosides

Pyrimidine nucleoside analogs are a cornerstone of antiviral chemotherapy. Modifications to the pyrimidine ring, particularly at the C5 position, have yielded compounds with potent and selective antiviral activity. The introduction of a methoxy group, either directly as a methoxymethyl substituent or as part of a larger haloethyl or azidoethyl chain, can significantly influence the compound's interaction with viral enzymes, such as DNA polymerase or thymidine kinase, thereby affecting its efficacy and spectrum of activity. This guide focuses on the comparative antiviral profiles of 5-methoxymethyl-2'-deoxyuridine (MMUdR) and related 5-(1-methoxy-2-haloethyl)- and 5-(1-methoxy-2-azidoethyl)-2'-deoxyuridine derivatives.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of 5-methoxy-substituted pyrimidine nucleoside analogs has been evaluated against a range of DNA viruses, primarily within the Herpesviridae family. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory dose (ID₅₀), and the 50% cytotoxic concentration (CC₅₀) of these compounds against various viruses. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also presented to indicate the therapeutic window of each compound.

Table 1: Antiviral Activity of 5-Methoxymethyl-2'-deoxyuridine (MMUdR) and Comparator Nucleosides [1][2]

CompoundVirusCell LineEC₅₀ / ID₅₀ (µg/mL)Minimum Toxic Dose (µg/mL)Selectivity Index (SI)
MMUdR Herpes Simplex Virus type 1 (HSV-1)Not Specified2 - 4>1000>250
Idoxuridine (IUdR)Herpes Simplex Virus type 1 (HSV-1)Not Specified1 - 8>64080
Cytosine Arabinoside (Ara-C)Herpes Simplex Virus type 1 (HSV-1)Not Specified1 - 8>328
Adenine Arabinoside (Ara-A)Herpes Simplex Virus type 1 (HSV-1)Not Specified1 - 8>32040

Note: MMUdR was found to be inactive against equine rhinopneumonitis virus, murine cytomegalovirus, feline rhinopneumonitis virus, and vaccinia virus at concentrations up to 128 µg/mL.[1][2]

Table 2: Antiviral Activity of 5-(1-Methoxy-2-haloethyl)-2'-deoxyuridine Derivatives Against Herpesviruses [3][4]

CompoundVirusEC₅₀ (µM)
5-(1-Methoxy-2-bromoethyl)-2'-deoxyuridine Herpes Simplex Virus type 1 (HSV-1)0.1 - 1 (µg/mL range)
Comparative Compounds (1-hydroxy series)
5-(1-Hydroxy-2-chloroethyl)-2'-deoxyuridineHerpes Simplex Virus type 1 (HSV-1)0.1 - 1 (µg/mL range)
5-(1-Hydroxy-2-bromo-2-(ethoxycarbonyl)ethyl)-2'-deoxyuridineHerpes Simplex Virus type 1 (HSV-1)0.1 - 1 (µg/mL range)
5-(1-Hydroxy-2-iodo-2-(ethoxycarbonyl)ethyl)-2'-deoxyuridineHerpes Simplex Virus type 1 (HSV-1)0.1 - 1 (µg/mL range)

Note: The 5-(1-hydroxy-2,2-dihaloethyl) series were generally more active than the 5-(1-methoxy-2,2-dihaloethyl) series against HSV-1, HSV-2, VZV, and EBV. All 5-(1-hydroxy or 1-methoxy-2,2-dihaloethyl) analogs were inactive against HCMV.[3]

Table 3: Antiviral Activity of 5-(1-Methoxy-2-azidoethyl)-2'-deoxyuridine [5]

CompoundVirusActivity
5-(1-Methoxy-2-azidoethyl)-2'-deoxyuridine Herpesviruses (HSV-1, HSV-2, VZV, HCMV)Inactive
5-(1-Methoxy-2-azidoethyl)-2'-deoxyuridine Duck Hepatitis B Virus (DHBV)Modestly Active (EC₅₀ = 19.9-23.6 µM for related compounds)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of antiviral efficacy studies. Below are generalized protocols for the key assays used to generate the data in this guide.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.

  • Cell Seeding: Plate host cells (e.g., Vero cells for Herpes Simplex Virus) in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Infect the cell monolayers with a standardized amount of virus for a defined adsorption period (e.g., 1 hour).

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral plaques to develop (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC₅₀ Determination: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Visualizations

Generalized Antiviral Assay Workflow

The following diagram illustrates a typical workflow for evaluating the antiviral efficacy of a test compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound Dilutions Treatment Treatment with Test Compound Compound->Treatment CytotoxicityAssay Cytotoxicity Assay (MTT) Compound->CytotoxicityAssay Cells Host Cell Culture Infection Infection of Cells with Virus Cells->Infection Cells->CytotoxicityAssay Virus Virus Stock Virus->Infection Infection->Treatment PlaqueAssay Plaque Reduction Assay Treatment->PlaqueAssay EC50 EC50 Calculation PlaqueAssay->EC50 CC50 CC50 Calculation CytotoxicityAssay->CC50 SI Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI

Caption: A generalized workflow for determining the antiviral efficacy and cytotoxicity of a compound.

Mechanism of Action: Nucleoside Analog Inhibition of Viral Replication

The diagram below illustrates the general mechanism by which many nucleoside analogs, including 5-methoxy-substituted pyrimidines, inhibit viral replication.

Nucleoside_Analog_MoA cluster_cell Host Cell cluster_virus Viral Replication NA 5-Methoxy Pyrimidine Nucleoside Analog NA_MP Analog- Monophosphate NA->NA_MP Cellular/Viral Kinases NA_DP Analog- Diphosphate NA_MP->NA_DP Cellular Kinases NA_TP Analog- Triphosphate (Active Form) NA_DP->NA_TP Cellular Kinases Polymerase Viral DNA/RNA Polymerase NA_TP->Polymerase Incorporation ChainTermination Chain Termination & Inhibition of Viral Nucleic Acid Synthesis Polymerase->ChainTermination

Caption: The mechanism of action for many antiviral nucleoside analogs.

References

Navigating the Anti-Inflammatory Potential of Pyrimidine Scaffolds: A Comparative Guide to 4,6-Dihydroxy-5-methoxypyrimidine Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative evaluation of 4,6-dihydroxy-5-methoxypyrimidine derivatives as potential anti-inflammatory agents. Due to a scarcity of publicly available data on this specific scaffold, this guide draws objective comparisons from structurally related dihydroxy- and methoxy-substituted pyrimidines, supported by experimental data from existing literature. We will delve into their performance against key inflammatory mediators, outline common experimental protocols for their evaluation, and visualize the underlying signaling pathways.

Comparative Anti-Inflammatory Activity of Pyrimidine Derivatives

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. A common mechanism of action for many anti-inflammatory agents, including some pyrimidines, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (PGEs)[1]. The following tables summarize the in vitro anti-inflammatory activity of various pyrimidine derivatives, providing a comparative landscape for assessing the potential of novel compounds.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives

Compound ClassSpecific Derivative(s)TargetIC50 (µM)Reference CompoundIC50 (µM)
Pyrano[2,3-d]pyrimidinesDerivative 5COX-20.04 ± 0.09Celecoxib0.04 ± 0.01
Pyrano[2,3-d]pyrimidinesDerivative 6COX-20.04 ± 0.02Celecoxib0.04 ± 0.01
1H-Pyrazolyl-thiazolo[4,5-d]pyrimidinesDerivative 7COX-2< 100Indomethacin0.60
1H-Pyrazolyl-thiazolo[4,5-d]pyrimidinesDerivative 8COX-2< 100Indomethacin0.60
1H-Pyrazolyl-thiazolo[4,5-d]pyrimidinesDerivative 9COX-2< 100Indomethacin0.60

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Anti-Inflammatory Activity of Selected Pyrimidine Derivatives (Carrageenan-Induced Paw Edema Model)

Compound ClassSpecific Derivative(s)DoseEdema Inhibition (%)Reference CompoundEdema Inhibition (%)
Dihydropyrimidine/sulphonamide hybridsCompound 3jNot Specified71% (after 5h)CelecoxibNot Specified
Dihydropyrimidine/sulphonamide hybridsCompound 3eNot SpecifiedHighCelecoxibNot Specified
Dihydropyrimidine/sulphonamide hybridsCompound 3cNot SpecifiedHighCelecoxibNot Specified

Structure-Activity Relationship (SAR) Insights

While direct experimental data for this compound derivatives is limited, SAR studies on related compounds offer valuable predictions:

  • Impact of Hydroxyl Groups: Studies on 2-amino-4,6-dihydroxypyrimidine derivatives have indicated that the presence of hydroxyl groups at the C-4 and C-6 positions does not confer inhibitory activity against nitric oxide (NO) and PGE2 production[1].

  • Effect of Halogen Substitution: Replacement of the hydroxyl groups at C-4 and C-6 with chlorine atoms has been shown to significantly enhance anti-inflammatory activity[1].

  • Role of Methoxy Groups: The introduction of methoxy groups on the pyrimidine ring has been associated with improved anti-inflammatory properties[1].

Based on these insights, it is plausible that this compound itself may possess weak anti-inflammatory activity. However, derivatives where the hydroxyl groups are modified or substituted could exhibit significantly enhanced potency. The presence of the 5-methoxy group is anticipated to be a favorable feature for anti-inflammatory action.

Key Signaling Pathways in Inflammation Targeted by Pyrimidine Derivatives

The anti-inflammatory effects of various chemical compounds are often mediated through the modulation of specific signaling pathways. For pyrimidine derivatives, a key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

G General Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_Genes induces transcription of Inflammatory_Mediators Inflammatory Mediators (Prostaglandins, NO, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators leads to production of Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->IKK inhibits Pyrimidine_Derivative->NFkB_nucleus inhibits translocation

Caption: General overview of the NF-κB signaling pathway in inflammation.

Experimental Workflow for Evaluating Anti-Inflammatory Agents

The preclinical evaluation of potential anti-inflammatory compounds typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

G Experimental Workflow for Anti-inflammatory Drug Screening cluster_0 In Vitro Assays cluster_1 In Vivo Assays COX_Assay COX-1/COX-2 Inhibition Assay Lead_Compound Lead Compound Identification COX_Assay->Lead_Compound LOX_Assay 5-LOX Inhibition Assay LOX_Assay->Lead_Compound NO_Assay Nitric Oxide (NO) Production Assay (e.g., in LPS-stimulated macrophages) NO_Assay->Lead_Compound Cytokine_Assay Pro-inflammatory Cytokine Assay (e.g., TNF-α, IL-6 by ELISA) Cytokine_Assay->Lead_Compound Paw_Edema Carrageenan-Induced Paw Edema Paw_Edema->Lead_Compound Peritonitis LPS-Induced Peritonitis Peritonitis->Lead_Compound Lead_Compound->Paw_Edema Lead_Compound->Peritonitis Start Test Compounds Start->COX_Assay Start->LOX_Assay Start->NO_Assay Start->Cytokine_Assay

Caption: A typical workflow for screening and evaluating anti-inflammatory compounds.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments commonly cited in the evaluation of anti-inflammatory agents.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of test compounds on the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The change in absorbance is monitored spectrophotometrically.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitor at various concentrations.

  • In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound or reference inhibitor.

  • Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over a period of time using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.

Principle: Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Laboratory animals (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (e.g., 1% w/v in saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Divide the animals into groups: control (vehicle), reference drug, and test compound groups (at different doses).

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject a fixed volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a pletysmometer or calipers at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Conclusion

References

comparative analysis of the synthesis routes for substituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The efficient synthesis of these heterocyclic compounds is therefore of paramount importance. This guide provides a comparative analysis of the most prominent and recently developed synthesis routes for substituted pyrimidines, offering a detailed look at their performance, experimental protocols, and underlying mechanisms.

Executive Summary

This guide evaluates four principal synthetic strategies for substituted pyrimidines: the classical Pinner Synthesis, the well-established Biginelli reaction, and modern multicomponent approaches including metal-catalyzed and microwave-assisted methods. The comparison focuses on key metrics such as reaction yield, time, conditions, and substrate scope. Modern methods, particularly microwave-assisted and certain metal-catalyzed reactions, often demonstrate significant advantages in terms of efficiency and yield over traditional approaches.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for each of the discussed synthesis routes, providing a clear comparison of their performance under various conditions.

Table 1: Pinner Synthesis of 4-Hydroxy-2,6-disubstituted Pyrimidines

R1R2R3ConditionsTime (h)Yield (%)
CH3CH3HNa/EtOH, reflux675
PhCH3HNa/EtOH, reflux868
CH3OEtHNa/EtOH, reflux582
PhOEtHNa/EtOH, reflux778

Data compiled from various literature sources.

Table 2: Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones

R (Aldehyde)R1R2CatalystConditionsTime (h)Yield (%)
PhCH3OEtHClEtOH, reflux1885
4-Cl-PhCH3OEtYb(OTf)3Acetonitrile, reflux492
4-MeO-PhCH3OEtInCl3THF, reflux695
2-ThienylCH3OEtp-TSAAcetonitrile, reflux588
n-PrCH3OEtHClEtOH, reflux2445

Data compiled from various literature sources.

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Biginelli Reaction

R (Aldehyde)MethodCatalystTimeYield (%)
PhConventionalHCl18 h85
PhMicrowaveYb(OTf)310 min95
4-Cl-PhConventionalInCl36 h92
4-Cl-PhMicrowaveInCl38 min96
4-NO2-PhConventionalp-TSA5 h80
4-NO2-PhMicrowavep-TSA7 min91

Data compiled from various comparative studies.[1][2][3][4]

Table 4: Iridium-Catalyzed Multicomponent Synthesis of Substituted Pyrimidines

Amidine (R1)Alcohol 1 (R2)Alcohol 2 (R3)ConditionsTime (h)Yield (%)
BenzamidineEthanol1-Propanol[Ir]-catalyst, t-BuOK, Toluene, 130°C2093
AcetamidineMethanol1-Butanol[Ir]-catalyst, t-BuOK, Toluene, 130°C2085
Benzamidine1-ButanolBenzyl alcohol[Ir]-catalyst, t-BuOK, Toluene, 130°C2088
4-MethoxybenzamidineEthanol1-Pentanol[Ir]-catalyst, t-BuOK, Toluene, 130°C2091

Data based on a novel regioselective, iridium-catalyzed multicomponent synthesis.[5]

Synthetic Route Overviews and Mechanisms

This section provides a conceptual overview of the reaction pathways for the different synthesis routes.

Synthesis_Routes cluster_pinner Pinner Synthesis cluster_biginelli Biginelli Reaction cluster_multi Multicomponent Reactions pinner_start β-Dicarbonyl + Amidine pinner_product Substituted Pyrimidine pinner_start->pinner_product Condensation multi_product Diverse Substituted Pyrimidines biginelli_start Aldehyde + β-Ketoester + Urea/Thiourea biginelli_product Dihydropyrimidinone biginelli_start->biginelli_product Cyclocondensation multi_metal Metal-Catalyzed (e.g., Ir, Cu) multi_metal->multi_product multi_mw Microwave-Assisted multi_mw->multi_product multi_start Various Starting Materials multi_start->multi_metal multi_start->multi_mw

Caption: Overview of major synthesis routes for substituted pyrimidines.

Pinner Synthesis

The Pinner synthesis is a classic method for the preparation of substituted pyrimidines, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[6] This reaction is usually carried out under basic or acidic conditions.

Advantages:

  • A straightforward method for the synthesis of 2-substituted pyrimidines.

  • Readily available starting materials.

Disadvantages:

  • Can suffer from low yields, especially with more complex substrates.[7]

  • The reaction conditions can be harsh, limiting the functional group tolerance.[8]

  • Sensitive to reaction conditions, with risks of side reactions like hydrolysis.[7]

Experimental Protocol: Pinner Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine

Materials:

  • Acetylacetone (1,3-dicarbonyl compound)

  • Acetamidine hydrochloride (amidine)

  • Sodium ethoxide (base)

  • Anhydrous ethanol (solvent)

Procedure:

  • Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

  • To this solution, add acetamidine hydrochloride (1.1 equivalents) and stir for 15 minutes at room temperature.

  • Add acetylacetone (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 5-8 hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biginelli Reaction

First reported in 1893, the Biginelli reaction is a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[9] This acid-catalyzed reaction is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.

Advantages:

  • One-pot synthesis, which is operationally simple and efficient.[10]

  • Good to excellent yields for a wide range of substrates.[11]

  • The products (DHPMs) are often crystalline and can be easily purified by recrystallization.

Disadvantages:

  • The classical Biginelli reaction can require long reaction times and harsh acidic conditions.[12]

  • Yields can be low for certain substrates, particularly with aliphatic aldehydes.[13]

Experimental Protocol: Classical Biginelli Reaction

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux with stirring and monitor the reaction by TLC.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, the solvent can be partially evaporated.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The crude product can be further purified by recrystallization from ethanol.[14]

Multicomponent Reactions: Modern Approaches

Modern advancements in organic synthesis have led to the development of highly efficient multicomponent reactions for pyrimidine synthesis, often employing metal catalysts or microwave irradiation to enhance reaction rates and yields.

a) Metal-Catalyzed Multicomponent Reactions

Transition metal catalysts, such as those based on iridium, copper, or zinc, have been successfully employed to catalyze the synthesis of substituted pyrimidines from a variety of starting materials.[15] A notable example is the iridium-catalyzed synthesis from alcohols and amidines, which proceeds through a dehydrogenative coupling mechanism.[5]

Advantages:

  • High regioselectivity and yields.[5]

  • Broad substrate scope and functional group tolerance.[5]

  • Can utilize readily available and sustainable starting materials like alcohols.[5]

Disadvantages:

  • The cost and availability of the metal catalyst can be a concern.

  • Catalyst removal from the final product may be required.

  • Optimization of reaction conditions can be complex.

Experimental Protocol: Iridium-Catalyzed Synthesis of 4,6-Diethyl-2-phenylpyrimidine

Materials:

  • Benzamidine hydrochloride

  • 1-Propanol

  • [Ir(cod)Cl]2 (catalyst precursor)

  • PN5P-Ir pincer complex (ligand)

  • Potassium tert-butoxide (base)

  • Toluene (solvent)

Procedure:

  • In a glovebox, charge a Schlenk tube with the iridium catalyst precursor, ligand, and potassium tert-butoxide.

  • Add benzamidine hydrochloride and toluene.

  • Add 1-propanol to the mixture.

  • Seal the tube and heat the reaction mixture at 130°C for 20 hours.

  • After cooling to room temperature, the reaction mixture is filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

b) Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. The Biginelli reaction, in particular, has been shown to be highly amenable to microwave-assisted conditions.[3]

Advantages:

  • Drastically reduced reaction times (minutes instead of hours).[4]

  • Often higher yields compared to conventional heating.[1]

  • Improved energy efficiency and potential for solvent-free reactions.

Disadvantages:

  • Requires specialized microwave reactor equipment.

  • Scale-up can be challenging compared to conventional methods.

  • Potential for pressure build-up in sealed vessels requires careful handling.

Experimental Protocol: Microwave-Assisted Biginelli Reaction

Materials:

  • Aromatic aldehyde

  • β-ketoester

  • Urea or thiourea

  • Catalyst (e.g., Yb(OTf)3, InCl3, or p-TSA)

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the chosen catalyst (typically 1-10 mol%).

  • If using a solvent, add a small volume (e.g., 2-5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • If the product is in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[1][16]

Logical Workflow for Synthesis Route Selection

The choice of a synthetic route for a substituted pyrimidine depends on several factors, including the desired substitution pattern, available starting materials, required scale, and available equipment. The following diagram illustrates a logical workflow for selecting an appropriate method.

Route_Selection start Define Target Substituted Pyrimidine q1 Are starting materials 1,3-dicarbonyls & amidines? start->q1 q2 Is the target a dihydropyrimidinone? q1->q2 No pinner Consider Pinner Synthesis q1->pinner Yes q4 Are alcohols the primary starting materials? q2->q4 No biginelli Consider Biginelli Reaction q2->biginelli Yes q3 Is rapid synthesis & high throughput needed? q3->biginelli No (Conventional) microwave Consider Microwave- Assisted Synthesis q3->microwave Yes metal Consider Metal-Catalyzed Multicomponent Reaction q4->metal Yes other Explore other multicomponent reactions q4->other No biginelli->q3

Caption: Decision workflow for selecting a pyrimidine synthesis route.

Conclusion

The synthesis of substituted pyrimidines has evolved significantly from classical methods to modern, highly efficient protocols. While the Pinner and Biginelli reactions remain valuable tools in the synthetic chemist's arsenal, the advent of microwave-assisted and metal-catalyzed multicomponent reactions offers substantial improvements in terms of reaction times, yields, and substrate scope. For rapid lead optimization and library synthesis, microwave-assisted methods are particularly advantageous. For sustainable and regioselective synthesis from simple precursors, novel metal-catalyzed approaches show great promise. The selection of the optimal synthetic route will ultimately depend on the specific goals of the research program, balancing factors such as speed, cost, scale, and the desired complexity of the target molecules.

References

Validating the Mechanism of Action of 4,6-Dihydroxy-5-methoxypyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Analogs of 4,6-dihydroxy-5-methoxypyrimidine, in particular, are emerging as a versatile class of compounds with significant potential in drug discovery, primarily as kinase inhibitors. Their mechanism of action often involves interfering with cellular signaling pathways that are crucial for the proliferation and survival of cancer cells. This guide provides a comparative analysis of the performance of select analogs, supported by experimental data, to validate their mechanism of action.

Comparative Analysis of Kinase Inhibitory Activity

Analogs derived from this compound, often synthesized via its chlorinated intermediate 4,6-dichloro-5-methoxypyrimidine, have demonstrated potent inhibitory activity against various protein kinases.[1] These kinases are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The following tables summarize the in vitro inhibitory activity of several analogs against key kinase targets.

Table 1: In Vitro Enzymatic Activity of 2,4,5-Trisubstituted Pyrimidine Analogs Against Plasmodial Kinases

Compound IDTarget KinaseIC50 (nM)
18g PfGSK3>1000
PfPK6329 ± 64
18e PfGSK3560 ± 120
PfPK6>1000
18f PfGSK3580 ± 98
PfPK6>1000

Data sourced from a study on dual inhibitors of plasmodial kinases, indicating that substitutions on the aryl moiety at the pyrimidine-4-position influence activity and selectivity.[2]

Table 2: In Vitro Inhibitory Activity of Pyrimidine Analogs Against TGFβ Family Kinases

Compound IDTarget KinaseIC50 (nM)
CDD-1115 BMPR21.8
ALK1>250
ALK2>250
ALK3>1000
ALK5>1000
ALK6>1000
TGFBR2>1000
CDD-1431 BMPR21.6
ALK1>1000
ALK2>1000

Data from a study on highly potent and BMPR2-selective kinase inhibitors, highlighting the high selectivity of these compounds.[3]

Table 3: Inhibitory Potency of Clinically Investigated Pyrimidine-Based BTK Inhibitors

Compound NameTarget KinaseIC50 (nM)
Remibrutinib BTK1
Tirabrutinib BTK6.8
Acalabrutinib BTKHigh

Note: Acalabrutinib demonstrates high potency and improved selectivity for BTK over other kinases like EGFR.[4]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many this compound analogs is the inhibition of protein kinases within critical signaling pathways. By targeting the ATP-binding site of these enzymes, these compounds can block downstream signaling, leading to an anti-proliferative effect.

Generic Kinase Signaling Pathway

The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by pyrimidine-based inhibitors. Activation of a receptor tyrosine kinase (RTK) at the cell surface initiates a cascade of phosphorylation events, ultimately leading to the activation of transcription factors that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Inhibitor Pyrimidine Analog (Kinase Inhibitor) Inhibitor->RAF Inhibitor->MEK Inhibitor->PI3K Inhibitor->AKT Cell Proliferation & Survival Cell Proliferation & Survival TF->Cell Proliferation & Survival

A generic kinase signaling pathway targeted by pyrimidine analogs.

Experimental Protocols

Validation of the mechanism of action of these analogs requires robust and reproducible experimental protocols. Below are methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer (optimized for the specific kinase)

  • Test compounds (this compound analogs)

  • 96-well or 384-well plates

  • Plate reader (e.g., for luminescence or fluorescence detection)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: To the wells of a microplate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP (e.g., using a luminescence-based assay like Kinase-Glo®) or the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of the compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Experimental Workflow for Kinase Inhibitor Validation

The following diagram outlines a typical workflow for the validation of a novel kinase inhibitor.

G cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation synthesis Synthesis of Pyrimidine Analogs kinase_assay In Vitro Kinase Inhibition Assay (IC50 Determination) synthesis->kinase_assay selectivity Kinase Selectivity Profiling kinase_assay->selectivity Lead Identification Lead Identification kinase_assay->Lead Identification proliferation_assay Cellular Proliferation Assay (GI50) selectivity->proliferation_assay pathway_analysis Western Blot for Pathway Modulation proliferation_assay->pathway_analysis animal_model Animal Model (e.g., Xenograft) pathway_analysis->animal_model Preclinical Candidate Preclinical Candidate animal_model->Preclinical Candidate

Workflow for validating the mechanism of action of kinase inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of 4,6-Dihydroxy-5-methoxypyrimidine, aligning with standard laboratory safety practices and regulatory considerations. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds like 4,6-dihydroxypyrimidine and 4,6-dichloro-5-methoxypyrimidine indicate that it should be handled with care.

Key Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] In cases where dust may be generated, a dust mask (such as a type N95) is recommended.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][4] In case of accidental contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[3][4]

  • Spill Management: In the event of a spill, immediately clean it up while wearing appropriate PPE.[3] Sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[1][3]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Classification:

  • Characterize the waste material. This compound should be treated as a hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[5]

2. Containerization and Labeling:

  • Use a designated, chemically compatible, and sealable container for the waste. The container should be in good condition and not leak.

  • Label the container clearly and accurately with the full chemical name: "Hazardous Waste: this compound". Include the date of accumulation and any other information required by your institution.

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

  • Keep it away from incompatible materials, such as oxidizing agents.[1]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][5]

  • Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[4][5]

Quantitative Data Summary

While specific quantitative data for this compound is limited in the provided search results, the following table summarizes relevant information for a closely related compound, 4,6-dichloro-5-methoxypyrimidine, which can serve as a conservative reference.

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂OSigma-Aldrich
Molecular Weight 179.00 g/mol Sigma-Aldrich
Melting Point 54-58 °CSigma-Aldrich
Hazard Classifications Acute Toxicity 4 (Oral), Eye Damage 1Sigma-Aldrich
Storage Class 11 - Combustible SolidsSigma-Aldrich
Water Solubility No information available

Experimental Protocols

Detailed experimental protocols involving the use of this compound were not available in the provided search results. For specific applications, researchers should consult peer-reviewed scientific literature and established laboratory methods.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have 4,6-Dihydroxy- 5-methoxypyrimidine Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Select Labeled, Compatible Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Secondary Containment Area seal->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling 4,6-Dihydroxy-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4,6-Dihydroxy-5-methoxypyrimidine. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe research environment and maintain regulatory compliance.

Researchers, scientists, and drug development professionals working with this compound must be fully aware of its potential hazards and the necessary precautions to mitigate risks. This guide outlines the essential personal protective equipment (PPE), detailed operational procedures for safe handling, and a clear plan for the proper disposal of this compound.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound, which is a crystalline solid that can pose a hazard if inhaled or comes into contact with skin and eyes. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesANSI Z87.1 compliant, chemical splash goggles.Protects eyes from dust particles and potential splashes.
Face ShieldWorn in conjunction with safety goggles.Provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.Prevents skin contact with the chemical.[1]
Body Protection Laboratory CoatFlame-resistant, long-sleeved.Protects skin and personal clothing from contamination.
Respiratory Protection N95 RespiratorNIOSH-approved.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plan for Handling this compound

All handling of this compound must be conducted in a designated and controlled area. The following step-by-step protocol is designed to minimize exposure and ensure safe laboratory practices.

Preparation and Weighing:
  • Controlled Environment: All manipulations of the solid compound, including weighing, must be performed within a certified chemical fume hood to control dust and vapors.

  • Surface Protection: Before starting, line the work surface within the fume hood with absorbent, disposable bench paper.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is clean and readily accessible within the fume hood to avoid unnecessary movements.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above before opening the primary container.

Dissolution and Use in Experiments:
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing and aerosol generation.

  • Vessel Sealing: Keep all vessels containing the compound covered or sealed when not in immediate use.

  • Temperature and pH: Be mindful that this compound may degrade under extreme pH or temperature conditions.[2] It is also sensitive to oxidation and reacts with strong acids and bases.[2]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, ideally between 10°C and 25°C.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, bench paper, and any unused compound, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container compatible with the solvents used.

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes, etc.) must be disposed of in a designated sharps container.

Final Disposal:
  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any waste down the drain.

  • Incineration: A recommended disposal method for similar compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Quantitative Data Summary

The following table provides key physical and chemical properties of this compound for easy reference.

PropertyValue
Molecular Formula C₅H₆N₂O₃
Molecular Weight 142.11 g/mol [3]
Appearance Crystalline solid[2]
Melting Point 275.00 °C[3]
Solubility Soluble in water and polar organic solvents[2]
Storage Temperature 10°C - 25°C[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react disp_solid Collect Solid Waste handle_react->disp_solid Contaminated Solids disp_liquid Collect Liquid Waste handle_react->disp_liquid Waste Solutions disp_final Dispose via Licensed Vendor disp_solid->disp_final disp_liquid->disp_final

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dihydroxy-5-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dihydroxy-5-methoxypyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.